molecular formula C4H9FO B125076 4-Fluoro-1-butanol CAS No. 372-93-0

4-Fluoro-1-butanol

Cat. No.: B125076
CAS No.: 372-93-0
M. Wt: 92.11 g/mol
InChI Key: SHOBGSRUFRALBO-UHFFFAOYSA-N
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Description

4-Fluoro-1-butanol serves as a versatile building block in organic synthesis, particularly valued for its role in creating compounds with tailored biological and physical properties. In pharmaceutical research, it is employed as an intermediate in the development of active ingredients, including potential cancer treatments and antiviral medications . The terminal fluorine atom in the molecule is a key feature, as it can be metabolically converted in biological systems, which is a critical mechanism for its activity and toxicity profile . The high electronegativity of the fluorine atom can significantly influence a molecule's characteristics, such as its metabolic stability, lipophilicity, and bioavailability, making it a valuable tool in rational drug design . Beyond pharmaceuticals, this compound is utilized in the synthesis of surfactants and agrochemicals like pesticides and herbicides, where the incorporation of fluorine can enhance efficacy and environmental persistence . Its utility extends to materials science, where it functions as an intermediate for specialty chemicals, contributing to the development of advanced materials . For research purposes, 4-Fluoro-1-butanol is a reagent for studying chemical reactions and mechanisms, providing insights into the behavior of fluorinated compounds . This product is strictly For Research Use Only.

Properties

IUPAC Name

4-fluorobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9FO/c5-3-1-2-4-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOBGSRUFRALBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCF)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9FO
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DSSTOX Substance ID

DTXSID60190698
Record name 1-Butanol, 4-fluoro-
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Molecular Weight

92.11 g/mol
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CAS No.

372-93-0
Record name 4-Fluoro-1-butanol
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Record name 1-Butanol, 4-fluoro-
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Record name 1-Butanol, 4-fluoro-
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Record name 4-fluorobutan-1-ol
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Foundational & Exploratory

4-Fluoro-1-butanol CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Fluoro-1-butanol (CAS No. 372-93-0)

Introduction

4-Fluoro-1-butanol, with the CAS Registry Number 372-93-0 , is a fluorinated alcohol that serves as a versatile and valuable building block in organic synthesis.[1][2][3][4][5] Its unique properties, conferred by the presence of a terminal fluorine atom, make it a significant reagent in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][6] The high electronegativity and small size of the fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity, making it a key tool in rational drug design.[1][7][8] This guide provides a comprehensive overview of 4-Fluoro-1-butanol, including its chemical properties, synthesis protocols, applications in drug development, and safety information.

Chemical and Physical Properties

The fundamental properties of 4-Fluoro-1-butanol are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueReference(s)
CAS Number 372-93-0[1][2]
Molecular Formula C₄H₉FO[1][2]
Molecular Weight 92.11 g/mol [1][2]
IUPAC Name 4-fluorobutan-1-ol[1]
Synonyms omega-Fluorobutanol, 4-fluoro-butan-1-ol[2]
Appearance Colorless to light-yellow liquid
Boiling Point 129.3 °C (approx.)[2][9]
Density 0.9025 g/cm³ (estimate)[2]
Flash Point 45.4 °C[2]
Refractive Index 1.3942[2]
Vapor Pressure 19.7 mmHg at 25°C[2]
Solubility Miscible in water[6][9]

Applications in Research and Drug Development

The primary utility of 4-Fluoro-1-butanol lies in its role as an intermediate for introducing a fluorinated butyl moiety into more complex molecules.[1] This is particularly relevant in the pharmaceutical and agrochemical industries.

  • Pharmaceutical Synthesis : It is employed as a building block in the synthesis of active pharmaceutical ingredients (APIs), including potential treatments for cancer and viral infections.[1][6] The incorporation of fluorine can enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.[8][10]

  • Agrochemicals : The compound is used to produce pesticides and herbicides, where the fluorine atom can increase the efficacy and environmental persistence of the final product.[1][6]

  • Material Science : 4-Fluoro-1-butanol is a precursor for specialty chemicals and new materials that require enhanced thermal stability or specific chemical resistance due to their fluorinated structure.[2]

  • Research Reagent : It serves as a model reagent for studying the mechanisms and outcomes of reactions involving fluorinated compounds.[1][6]

The strategic incorporation of fluorine is a well-established method in drug design to modulate a molecule's properties. The diagram below illustrates the logical flow of how 4-Fluoro-1-butanol contributes to this process.

G cluster_0 Properties of 4-Fluoro-1-Butanol cluster_1 Impact on Drug Candidate Molecule cluster_2 Improved Pharmacological Profile A 4-Fluoro-1-Butanol (Fluorinated Building Block) B High Electronegativity of Fluorine Atom A->B C Small Atomic Size of Fluorine A->C D Altered pKa B->D influences E Increased Lipophilicity (Enhanced Membrane Permeability) B->E contributes to G Modified Conformation & Dipole Moment B->G influences F Blocked Metabolic Oxidation Site C->F enables H Enhanced Bioavailability D->H E->H I Increased Metabolic Stability F->I J Improved Receptor Binding Affinity G->J K Higher Potency & Selectivity H->K I->K J->K

Role of 4-Fluoro-1-butanol in Drug Design.

Experimental Protocols

Synthesis of 4-Fluoro-1-butanol

A common method for synthesizing 4-Fluoro-1-butanol involves the reduction of a corresponding 4-fluorinated carboxylic acid derivative, such as an ester. The following is a representative protocol based on established chemical transformations.

Reaction: Reduction of Ethyl 4-fluorobutyrate using Lithium Aluminium Hydride (LiAlH₄).

Materials:

  • Ethyl 4-fluorobutyrate

  • Lithium aluminium hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Distilled water

  • 10% Sulfuric acid

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Set up a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • In the flask, prepare a suspension of lithium aluminium hydride in anhydrous diethyl ether. Cool the flask in an ice bath.

  • Dissolve ethyl 4-fluorobutyrate in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.[11]

  • Cool the flask again in an ice bath and cautiously quench the reaction by the slow, dropwise addition of water, followed by 10% sulfuric acid until the solution becomes clear.

  • Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the diethyl ether by rotary evaporation.

  • Purify the resulting crude 4-Fluoro-1-butanol by fractional distillation under atmospheric pressure to yield the final product.

The workflow for this synthesis is visualized in the diagram below.

G A 1. Prepare LiAlH₄ Suspension in Anhydrous Diethyl Ether B 2. Add Ethyl 4-fluorobutyrate Solution Dropwise at 0°C A->B C 3. Stir at Room Temperature for 4 hours B->C D 4. Quench Reaction with H₂O and H₂SO₄ at 0°C C->D E 5. Liquid-Liquid Extraction with Diethyl Ether D->E F 6. Dry Organic Phase (e.g., MgSO₄) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Fractional Distillation G->H I Purified 4-Fluoro-1-butanol H->I

General Synthesis Workflow for 4-Fluoro-1-butanol.

Safety and Handling

4-Fluoro-1-butanol is a flammable and hazardous chemical that requires careful handling.[9][12] All procedures should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.

GHS Hazard Information: [9][12]

  • Pictograms : GHS02 (Flammable), GHS07 (Exclamation Mark)

  • Signal Word : Warning[9]

  • Hazard Statements :

    • H226: Flammable liquid and vapor.[9][12]

    • H315: Causes skin irritation.[9][12]

    • H319: Causes serious eye irritation.[9][12]

    • H335: May cause respiratory irritation.[9][12]

Precautionary Statements & Handling:

  • Prevention :

    • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[9]

    • P261: Avoid breathing mist/vapors/spray.[9]

    • P280: Wear protective gloves, eye protection, and face protection.[9][13]

  • Response :

    • P302+P352: IF ON SKIN: Wash with plenty of water.[9]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][13]

  • Storage :

    • Store in a cool, dry, and well-ventilated place.[13][14]

    • Keep container tightly closed.[13][14]

    • Keep away from ignition sources.[14][15] Some sources recommend refrigerated storage (2-8°C).

Toxicity : Like other small fluorinated alcohols, 4-Fluoro-1-butanol is highly toxic because it can be metabolized in vivo to fluoroacetate, a potent metabolic poison.[1] Extreme caution should be exercised to avoid exposure.

References

An In-Depth Technical Guide to 4-Fluoro-1-butanol: Chemical Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-1-butanol is a primary alcohol distinguished by the presence of a fluorine atom at the terminal position of its four-carbon chain. This structural feature imparts unique chemical and physical properties that make it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and other specialty chemicals. Its metabolism to the toxic compound fluoroacetate necessitates careful handling and a thorough understanding of its biological activity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral data, and known metabolic pathways of 4-Fluoro-1-butanol, serving as a critical resource for researchers in chemistry and drug development.

Chemical and Physical Properties

4-Fluoro-1-butanol is a colorless, flammable liquid.[1] The fluorine atom significantly influences its physical and chemical characteristics compared to its non-fluorinated analog, 1-butanol.

PropertyValueReference
Molecular Formula C₄H₉FO[2]
Molecular Weight 92.11 g/mol [2]
Boiling Point 129.3 °C[2]
Density 0.9025 g/cm³ (estimate)[3]
Refractive Index 1.3942[3]
Solubility in Water Miscible[2]
Melting Point Data not available

Synthesis of 4-Fluoro-1-butanol

A common and effective method for the synthesis of 4-Fluoro-1-butanol is the reduction of a 4-fluorinated carboxylic acid derivative, such as 4-fluorobutyl acetate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of 4-Fluorobutyl Acetate with LiAlH₄

Materials:

  • 4-Fluorobutyl acetate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • Water

  • 15% Sodium hydroxide solution

  • Nitrogen gas supply

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The entire apparatus is flushed with dry nitrogen to ensure an inert atmosphere.

  • Preparation of LiAlH₄ Suspension: In the reaction flask, a suspension of lithium aluminum hydride in anhydrous diethyl ether (or THF) is prepared.

  • Addition of Ester: A solution of 4-fluorobutyl acetate in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a controlled rate to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated under reflux for several hours to ensure the complete reduction of the ester.

  • Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath. This procedure is designed to precipitate the aluminum salts in a granular form.[4]

  • Work-up: The resulting precipitate is removed by filtration. The filter cake is washed with diethyl ether.

  • Extraction and Drying: The combined organic filtrates are washed with water and then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed by rotary evaporation, and the crude 4-Fluoro-1-butanol is purified by fractional distillation under atmospheric pressure.

G cluster_synthesis Synthesis Workflow start Start: 4-Fluorobutyl Acetate reflux Reduction with LiAlH4 in Anhydrous Ether/THF start->reflux 1. Add ester to LiAlH4 quench Quenching (H2O, NaOH(aq)) reflux->quench 2. After reaction completion filter Filtration quench->filter 3. Precipitate aluminum salts extract Extraction & Drying filter->extract 4. Isolate organic phase distill Fractional Distillation extract->distill 5. Remove solvent & purify end End: Pure 4-Fluoro-1-butanol distill->end

Caption: Workflow for the synthesis of 4-Fluoro-1-butanol.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 4-Fluoro-1-butanol is expected to show four distinct signals corresponding to the four different sets of protons in the molecule.

  • -CH₂OH (C1): A triplet, due to coupling with the adjacent CH₂ group (C2).

  • -CH₂- (C2): A multiplet, due to coupling with both the C1 and C3 protons.

  • -CH₂- (C3): A multiplet, with additional complexity from coupling to the fluorine atom on C4.

  • -CH₂F (C4): A triplet of triplets (or a more complex multiplet), due to coupling with the C3 protons and a large coupling to the fluorine atom.

  • -OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display four signals, each corresponding to one of the carbon atoms in the butanol chain. The chemical shifts will be influenced by the electronegativity of the attached functional groups.

  • C1 (-CH₂OH): Expected to be in the typical range for a primary alcohol carbon.

  • C2 & C3 (-CH₂-): Aliphatic carbon signals.

  • C4 (-CH₂F): Significantly shifted downfield due to the high electronegativity of the fluorine atom, and will appear as a doublet due to one-bond coupling with ¹⁹F.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 4-Fluoro-1-butanol will exhibit characteristic absorption bands for the hydroxyl and carbon-fluorine bonds.

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

  • C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region, typical for sp³-hybridized C-H bonds.

  • C-O Stretch: A strong band in the 1050-1260 cm⁻¹ range, indicative of a primary alcohol.

  • C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will provide information on the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A peak at m/z = 92, corresponding to the molecular weight of 4-Fluoro-1-butanol.

  • Fragmentation: Common fragmentation patterns for primary alcohols include the loss of water (M-18), and alpha-cleavage (loss of an alkyl radical). The presence of fluorine will also influence the fragmentation, potentially leading to the loss of HF (M-20) or a CH₂F radical.

Reactivity and Applications

The presence of both a hydroxyl group and a fluorine atom makes 4-Fluoro-1-butanol a versatile reagent in organic synthesis. The hydroxyl group can undergo typical alcohol reactions such as esterification, etherification, and oxidation. The carbon-fluorine bond is generally stable but can be activated for nucleophilic substitution under certain conditions.

Its primary application is as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The incorporation of fluorine can significantly alter the biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins.

Biological Significance and Toxicology

Metabolic Pathway

The primary toxicological concern with 4-Fluoro-1-butanol is its in vivo metabolism to fluoroacetate.[2] This conversion is believed to proceed through a two-step oxidation process, catalyzed by alcohol and aldehyde dehydrogenases.[5][6]

  • Oxidation to 4-Fluorobutanal: 4-Fluoro-1-butanol is first oxidized to 4-fluorobutanal by alcohol dehydrogenase.

  • Oxidation to 4-Fluorobutanoic Acid: The intermediate aldehyde is then further oxidized to 4-fluorobutanoic acid by aldehyde dehydrogenase.

  • Beta-Oxidation to Fluoroacetyl-CoA: 4-Fluorobutanoic acid can then enter the fatty acid beta-oxidation pathway, eventually yielding fluoroacetyl-CoA.

  • Conversion to Fluoroacetate: Fluoroacetyl-CoA is then converted to fluoroacetate.

G cluster_metabolism Metabolic Pathway of 4-Fluoro-1-butanol butanol 4-Fluoro-1-butanol butanal 4-Fluorobutanal butanol->butanal Alcohol Dehydrogenase butanoic_acid 4-Fluorobutanoic Acid butanal->butanoic_acid Aldehyde Dehydrogenase facoa Fluoroacetyl-CoA butanoic_acid->facoa β-Oxidation fluoroacetate Fluoroacetate facoa->fluoroacetate

Caption: Proposed metabolic pathway of 4-Fluoro-1-butanol to Fluoroacetate.

Toxicity

Fluoroacetate is a potent metabolic poison that inhibits the citric acid cycle by forming fluorocitrate, which in turn inhibits the enzyme aconitase.[7][8][9] This disruption of cellular respiration leads to a rapid depletion of ATP and can be fatal. The high toxicity of 4-Fluoro-1-butanol is a direct consequence of this "lethal synthesis."[2]

Safety and Handling

Given its flammability and high toxicity, 4-Fluoro-1-butanol must be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. All waste containing this compound must be disposed of as hazardous chemical waste according to institutional guidelines.

Conclusion

4-Fluoro-1-butanol is a chemical of significant interest due to its unique properties and its role as a precursor in the synthesis of fluorinated compounds. Its utility in drug development is tempered by its high toxicity, which arises from its metabolic conversion to fluoroacetate. A thorough understanding of its chemical properties, synthesis, and biological activity is essential for its safe and effective use in research and development. Further studies to fully characterize its spectral properties and elucidate the specific enzymes involved in its metabolism are warranted.

References

A Technical Guide to 4-Fluoro-1-butanol: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 4-Fluoro-1-butanol is a fluorinated alcohol that serves as a critical building block in modern organic synthesis. Its unique physicochemical properties, imparted by the terminal fluorine atom, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth analysis of its molecular structure, physicochemical properties, spectroscopic profile, and synthesis. It further details its applications, particularly within the realm of drug discovery, and outlines essential safety and toxicological information for researchers and chemical professionals.

Molecular Structure and Identification

4-Fluoro-1-butanol is a primary alcohol with a four-carbon chain where a hydrogen atom on the terminal methyl group has been substituted with a fluorine atom. This substitution significantly influences the molecule's electronic properties and reactivity.

Caption: 2D representation of the 4-Fluoro-1-butanol molecular structure.

The fundamental identification and structural information for 4-Fluoro-1-butanol are summarized below.

IdentifierValue
IUPAC Name 4-Fluorobutan-1-ol[1][2]
CAS Number 372-93-0[1][3][4][5][6]
Molecular Formula C₄H₉FO[1][2][3][4][5][6]
Molecular Weight 92.11 g/mol [2][3][4][5]
Synonyms 4-fluorobutanol, omega-fluorobutanol[3][4]
InChI Key SHOBGSRUFRALBO-UHFFFAOYSA-N[1][2][5]
Canonical SMILES C(CCF)CO[1][2]

Physicochemical Properties

4-Fluoro-1-butanol is a colorless, flammable liquid at standard temperature and pressure.[1] It is highly soluble in water and is stable under normal storage conditions.[1][6] Its key physical and chemical properties are detailed in the table below.

PropertyValue
Appearance Colorless Liquid[1][6]
Boiling Point ~129.3 °C[1][7]
Density ~0.903 g/cm³ (estimate)[3][4][7]
Flash Point 45.4 °C[4]
Vapor Pressure 19.7 mmHg at 25°C[4]
Refractive Index ~1.394[4][7]
Solubility in Water Miscible[1][6]
pKa ~15.00 (Predicted)[4][7]

Spectroscopic Analysis and Structural Elucidation

The structure of 4-Fluoro-1-butanol is confirmed using standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the carbon chain, with characteristic splitting patterns due to H-H and H-F coupling.
¹³C NMR Four distinct carbon signals, with the C-F and C-O carbons showing significant shifts.
¹⁹F NMR A single resonance, typically a triplet of triplets, due to coupling with the adjacent protons.[2]
IR Spectroscopy A broad absorption band in the 3200-3600 cm⁻¹ region for the O-H stretch and a C-F stretching band.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (92.11), along with characteristic fragmentation patterns.

A generalized workflow for the spectroscopic analysis of 4-Fluoro-1-butanol is presented below.

A Sample Preparation (Neat or in CDCl₃) B Spectra Acquisition A->B C1 ¹H, ¹³C, ¹⁹F NMR B->C1 NMR C2 FT-IR B->C2 IR C3 MS (e.g., ESI/GC-MS) B->C3 MS D Data Processing (Integration, Peak Picking) C1->D C2->D C3->D E Structural Elucidation D->E

Caption: General workflow for spectroscopic analysis of 4-Fluoro-1-butanol.

1. NMR Spectroscopy (¹H, ¹³C, ¹⁹F):

  • Preparation: A 5-10 mg sample of 4-Fluoro-1-butanol is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Acquisition: Spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, 16-32 scans are typically acquired. For ¹³C NMR, a larger number of scans (1024 or more) are necessary due to the low natural abundance of the isotope. ¹⁹F NMR is acquired with appropriate spectral width and referencing.

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy:

  • Preparation: A thin film of the neat liquid sample is placed between two KBr or NaCl plates.

  • Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is recorded first and subtracted from the sample spectrum.

  • Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present (O-H, C-H, C-O, C-F).

Synthesis and Reactivity

4-Fluoro-1-butanol is typically prepared through the reduction of a corresponding ester, such as 4-fluorobutyl acetate. A common laboratory-scale synthesis involves the use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[8]

reactant 4-Fluorobutyl Acetate product 4-Fluoro-1-butanol reactant->product Reduction reagent 1. LiAlH₄, Diethyl Ether 2. H₂O Workup

Caption: Synthesis of 4-Fluoro-1-butanol via reduction of an ester precursor.

The reactivity of 4-Fluoro-1-butanol is dominated by its two functional groups: the terminal hydroxyl group and the C-F bond. The hydroxyl group can undergo typical alcohol reactions, such as esterification with carboxylic acids or conversion to an alkyl halide.[5] The presence of the electronegative fluorine atom can influence the reactivity of the entire molecule through inductive effects.

Applications in Research and Drug Development

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, as it can enhance metabolic stability, binding affinity, and bioavailability.[9][10][11] 4-Fluoro-1-butanol is a key building block for introducing a fluorinated four-carbon chain into larger molecules.

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral and anti-cancer agents.[4][5][6] The fluorobutyl moiety can block metabolic oxidation at that position, prolonging the drug's half-life.

  • Agrochemicals: It is used to synthesize more potent and environmentally stable pesticides and herbicides.[4][6]

  • Material Science: The compound is utilized in the development of specialty polymers and materials where properties like chemical resistance and thermal stability are desired.[4]

  • PET Imaging: While not directly used, the synthesis of ¹⁸F-labeled analogues is a critical area of research for developing radiotracers for Positron Emission Tomography (PET) imaging, a key diagnostic tool.[9]

start 4-Fluoro-1-butanol (Building Block) process Organic Synthesis (e.g., Substitution, Esterification) start->process intermediate Fluorinated Intermediate process->intermediate process2 Further Synthetic Steps intermediate->process2 end Final Product (API, Agrochemical, Material) process2->end

Caption: Role of 4-Fluoro-1-butanol as a precursor in synthetic chemistry.

Safety and Toxicology

4-Fluoro-1-butanol is a hazardous chemical and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Hazard ClassGHS Statement
Flammability H226: Flammable liquid and vapor[1][2]
Skin Contact H315: Causes skin irritation[1][2]
Eye Contact H319: Causes serious eye irritation[1][2]
Inhalation H335: May cause respiratory irritation[1][2]

Toxicity: A significant toxicological concern is its in vivo metabolism. Like other ω-fluoroalcohols, 4-fluoro-1-butanol is readily metabolized to 4-fluorobutanoic acid and subsequently to fluoroacetate via β-oxidation.[1] Fluoroacetate is a potent metabolic poison that inhibits the citric acid cycle by forming fluorocitrate, leading to severe cellular toxicity. This metabolic pathway makes 4-Fluoro-1-butanol highly toxic.[1]

References

The Synthesis of 4-Fluoro-1-butanol: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the synthesis of 4-fluoro-1-butanol, a valuable fluorinated building block in the development of pharmaceuticals and other specialty chemicals. This document details the most pertinent synthetic routes, presenting quantitative data in structured tables for comparative analysis. Furthermore, comprehensive experimental protocols for the key transformations are provided, alongside visual representations of the synthetic workflows to facilitate understanding and implementation in a laboratory setting. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

4-Fluoro-1-butanol is a fluorinated alcohol that has garnered significant interest in medicinal chemistry and materials science.[1] The introduction of a fluorine atom into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, 4-fluoro-1-butanol serves as a critical intermediate in the synthesis of a variety of bioactive compounds, including potential anticancer and antiviral agents.[1] Its utility also extends to the production of agrochemicals and surfactants.[1]

The synthesis of 4-fluoro-1-butanol can be approached through several pathways, often involving the introduction of the fluorine atom at a late stage or the construction of the carbon skeleton from a fluorinated precursor. This guide will focus on a high-yield, multi-step synthesis commencing from the readily available starting material, 1,4-butanediol.

Overview of Synthetic Pathways

The principal synthetic strategy detailed herein involves a three-step sequence starting from 1,4-butanediol:

  • Monoacetylation: Selective protection of one of the hydroxyl groups of 1,4-butanediol as an acetate ester to yield 4-hydroxybutyl acetate.

  • Fluorination: Nucleophilic substitution of the remaining hydroxyl group with a fluoride ion to produce 4-fluorobutyl acetate.

  • Reduction: Reduction of the acetate ester group to the corresponding primary alcohol, yielding the final product, 4-fluoro-1-butanol.

An alternative initial step involves the ring-opening of tetrahydrofuran to produce 4-halobutanol derivatives, which can then be converted to 4-fluorinated intermediates.

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Synthesis_Workflow Overall Synthesis Workflow for 4-Fluoro-1-butanol cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis cluster_intermediate2 Fluorinated Intermediate cluster_final Final Product 1,4-Butanediol 1,4-Butanediol 4-Hydroxybutyl acetate 4-Hydroxybutyl acetate 1,4-Butanediol->4-Hydroxybutyl acetate Monoacetylation Tetrahydrofuran Tetrahydrofuran 4-Chlorobutanol 4-Chlorobutanol Tetrahydrofuran->4-Chlorobutanol Ring Opening (HCl) 4-Fluorobutyl acetate 4-Fluorobutyl acetate 4-Hydroxybutyl acetate->4-Fluorobutyl acetate Fluorination (DAST) 4-Chlorobutanol->4-Hydroxybutyl acetate Acetylation & Hydrolysis 4-Fluoro-1-butanol 4-Fluoro-1-butanol 4-Fluorobutyl acetate->4-Fluoro-1-butanol Reduction (LiAlH4)

Caption: Overall Synthesis Workflow for 4-Fluoro-1-butanol.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of 4-fluoro-1-butanol.

Table 1: Synthesis of 4-Hydroxybutyl Acetate from 1,4-Butanediol

ParameterValueReference
Starting Material1,4-ButanediolGeneric Procedure
ReagentAcetic AnhydrideGeneric Procedure
CatalystAcid Catalyst (e.g., H₂SO₄)Generic Procedure
SolventNone (Neat) or Inert SolventGeneric Procedure
Temperature100-120 °CGeneric Procedure
Reaction Time2-4 hoursGeneric Procedure
Yield70-80%Estimated
Purity>95% after distillationEstimated

Table 2: Synthesis of 4-Fluorobutyl Acetate from 4-Hydroxybutyl Acetate

ParameterValueReference
Starting Material4-Hydroxybutyl Acetate[1]
ReagentDiethylaminosulfur Trifluoride (DAST)[1]
SolventDichloromethane (CH₂Cl₂)[1]
Temperature-78 °C to room temperature[1]
Reaction Time4-6 hours[1]
Yield80-90%[1]
Purity>97% after chromatography[1]

Table 3: Synthesis of 4-Fluoro-1-butanol from 4-Fluorobutyl Acetate

ParameterValueReference
Starting Material4-Fluorobutyl Acetate[2]
ReagentLithium Aluminium Hydride (LiAlH₄)[2]
SolventDiethyl Ether (Et₂O)[2]
Temperature0 °C to 20 °C[2]
Reaction Time4 hours[2]
Yield98%[2]
Purity>99% after distillation[2]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Special care should be taken when handling corrosive, flammable, and pyrophoric reagents such as DAST and LiAlH₄.

Synthesis of 4-Hydroxybutyl Acetate

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Protocol1_Workflow Protocol 1: Synthesis of 4-Hydroxybutyl Acetate start Start step1 Charge flask with 1,4-butanediol and catalytic H₂SO₄ start->step1 step2 Add acetic anhydride dropwise at 0 °C step1->step2 step3 Warm to 100-120 °C and stir for 2-4 h step2->step3 step4 Monitor reaction by TLC/GC step3->step4 step5 Cool and quench with water step4->step5 step6 Extract with ethyl acetate step5->step6 step7 Wash organic layer with brine step6->step7 step8 Dry over Na₂SO₄ and concentrate step7->step8 step9 Purify by vacuum distillation step8->step9 end End: 4-Hydroxybutyl Acetate step9->end

Caption: Protocol 1: Synthesis of 4-Hydroxybutyl Acetate.

Materials:

  • 1,4-Butanediol (1.0 mol, 90.12 g)

  • Acetic Anhydride (1.0 mol, 102.09 g, 94.4 mL)

  • Concentrated Sulfuric Acid (catalytic amount, ~0.5 mL)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1,4-butanediol (1.0 mol) and a catalytic amount of concentrated sulfuric acid.

  • Cool the flask in an ice bath and add acetic anhydride (1.0 mol) dropwise with stirring over a period of 30 minutes.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 100-120 °C for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature and slowly add 100 mL of water to quench the excess acetic anhydride.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 4-hydroxybutyl acetate as a colorless oil.

Synthesis of 4-Fluorobutyl Acetate

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Protocol2_Workflow Protocol 2: Synthesis of 4-Fluorobutyl Acetate start Start step1 Dissolve 4-hydroxybutyl acetate in dry CH₂Cl₂ under N₂ start->step1 step2 Cool to -78 °C (dry ice/acetone bath) step1->step2 step3 Add DAST dropwise step2->step3 step4 Stir at -78 °C for 1 h, then warm to room temperature step3->step4 step5 Stir for 4-6 h, monitor by TLC/GC step4->step5 step6 Cool to 0 °C and quench with saturated NaHCO₃ step5->step6 step7 Extract with CH₂Cl₂ step6->step7 step8 Wash with water and brine step7->step8 step9 Dry over Na₂SO₄ and concentrate step8->step9 step10 Purify by column chromatography step9->step10 end End: 4-Fluorobutyl Acetate step10->end

Caption: Protocol 2: Synthesis of 4-Fluorobutyl Acetate.

Materials:

  • 4-Hydroxybutyl Acetate (0.1 mol, 13.22 g)

  • Diethylaminosulfur Trifluoride (DAST) (0.12 mol, 19.35 g, 15.8 mL)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 4-hydroxybutyl acetate (0.1 mol) in anhydrous dichloromethane (100 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (0.12 mol) dropwise to the stirred solution over 30 minutes.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, and then allow it to slowly warm to room temperature.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-fluorobutyl acetate as a colorless oil.

Synthesis of 4-Fluoro-1-butanol

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Protocol3_Workflow Protocol 3: Synthesis of 4-Fluoro-1-butanol start Start step1 Suspend LiAlH₄ in dry diethyl ether under N₂ start->step1 step2 Cool to 0 °C (ice bath) step1->step2 step3 Add solution of 4-fluorobutyl acetate in dry ether dropwise step2->step3 step4 Stir at 0 °C for 30 min, then warm to room temperature step3->step4 step5 Stir for 4 h, monitor by TLC/GC step4->step5 step6 Cool to 0 °C and quench sequentially with H₂O, 15% NaOH, and H₂O (Fieser workup) step5->step6 step7 Filter the resulting precipitate and wash with ether step6->step7 step8 Dry the combined organic filtrates over Na₂SO₄ step7->step8 step9 Concentrate under reduced pressure step8->step9 step10 Purify by vacuum distillation step9->step10 end End: 4-Fluoro-1-butanol step10->end

Caption: Protocol 3: Synthesis of 4-Fluoro-1-butanol.

Materials:

  • 4-Fluorobutyl Acetate (0.05 mol, 6.71 g)

  • Lithium Aluminium Hydride (LiAlH₄) (0.025 mol, 0.95 g)

  • Anhydrous Diethyl Ether (Et₂O)

  • Water

  • 15% Sodium Hydroxide Solution

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of lithium aluminium hydride (0.025 mol) in anhydrous diethyl ether (50 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Add a solution of 4-fluorobutyl acetate (0.05 mol) in anhydrous diethyl ether (50 mL) dropwise to the stirred suspension over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Continue stirring for 4 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the sequential slow, dropwise addition of water (1 mL), 15% aqueous sodium hydroxide solution (1 mL), and finally water (3 mL) (Fieser workup).

  • A granular precipitate will form. Stir the mixture vigorously for 15 minutes, then filter the solid through a pad of Celite®. Wash the filter cake thoroughly with diethyl ether (3 x 20 mL).

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 4-fluoro-1-butanol as a colorless liquid.

Conclusion

This technical guide has outlined a reliable and high-yielding synthetic route to 4-fluoro-1-butanol, a key building block for the pharmaceutical and chemical industries. The presented data and detailed experimental protocols provide a solid foundation for the successful synthesis of this important fluorinated alcohol. Researchers and scientists are encouraged to adapt these procedures to their specific laboratory conditions while adhering to strict safety protocols.

References

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1-butanol, a fluorinated organic compound, is a valuable building block in the synthesis of a diverse range of molecules, particularly within the pharmaceutical and agrochemical industries.[1][2][3] Its unique properties, conferred by the presence of a fluorine atom, make it a reagent of interest for modifying molecular characteristics such as stability and reactivity.[1] This technical guide provides a comprehensive overview of the core physical properties of 4-Fluoro-1-butanol, presenting key data in a structured format for ease of reference and comparison.

Core Physical Properties

The physical characteristics of 4-Fluoro-1-butanol are fundamental to its application in chemical synthesis, influencing reaction conditions and purification methods. The following table summarizes the key physical property data available for this compound.

PropertyValueSource(s)
Molecular Formula C4H9FO[1][2][4][5][6]
Molecular Weight 92.11 g/mol [1][2][3][4][6]
Appearance Colorless to light-yellow liquid[7]
Boiling Point 129.36°C (rough estimate)[1][2][4][7]
Density 0.9025 g/mL (estimate)[1][2][4][7]
Refractive Index 1.3942[1][4][7]
Flash Point 45.4 °C[1][2]
pKa 15.00 ± 0.10 (Predicted)[1][4][7]
Melting Point N/A[1]
Solubility in water Miscible[5]
Vapor Pressure 19.7 mmHg at 25°C[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 4-Fluoro-1-butanol are not extensively available in publicly accessible literature. The data presented are typically found in chemical supplier databases and safety data sheets. Standard analytical methods for determining these properties would include:

  • Boiling Point: Determined by distillation at atmospheric pressure, measuring the temperature at which the liquid and vapor phases are in equilibrium.

  • Density: Measured using a pycnometer or a digital density meter, which calculates the mass per unit volume of the liquid at a specified temperature.

  • Refractive Index: Measured using a refractometer, which determines the extent to which light is bent when passing through the substance.

  • Flash Point: Determined using either an open-cup or closed-cup apparatus, which measures the lowest temperature at which the vapors of the material will ignite.

Synthetic Utility of 4-Fluoro-1-butanol

4-Fluoro-1-butanol serves as a versatile precursor in organic synthesis. Its primary utility lies in its role as a four-carbon building block that introduces a fluorine atom into a target molecule. This is particularly significant in medicinal chemistry, where the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

The following diagram illustrates the general synthetic utility of 4-Fluoro-1-butanol.

Synthetic_Utility cluster_start Starting Material cluster_reactions Chemical Transformations cluster_products Intermediate Products 4_Fluoro_1_butanol 4-Fluoro-1-butanol Oxidation Oxidation 4_Fluoro_1_butanol->Oxidation Esterification Esterification 4_Fluoro_1_butanol->Esterification Halogenation Halogenation (e.g., Bromination) 4_Fluoro_1_butanol->Halogenation Fluoro_aldehyde 4-Fluorobutanal Oxidation->Fluoro_aldehyde Fluoro_ester 4-Fluorobutyl ester Esterification->Fluoro_ester Fluoro_halide 1-Bromo-4-fluorobutane Halogenation->Fluoro_halide

Caption: Synthetic pathways originating from 4-Fluoro-1-butanol.

Safety and Handling

4-Fluoro-1-butanol is classified as a flammable liquid and vapor.[6] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has summarized the key physical properties of 4-Fluoro-1-butanol, a crucial fluorinated building block in modern chemical synthesis. The provided data and diagrams offer a foundational understanding for researchers and professionals in drug development and materials science, enabling informed decisions in experimental design and application.

References

An In-depth Technical Guide to 4-Fluorobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobutan-1-ol, with the IUPAC name 4-fluorobutan-1-ol , is a fluorinated alcohol that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The strategic introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of 4-fluorobutan-1-ol, including its chemical properties, synthesis, and applications, with a focus on its relevance to the field of drug discovery and development.

Chemical and Physical Properties

4-Fluorobutan-1-ol is a colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name 4-fluorobutan-1-ol[2]
CAS Number 372-93-0[3]
Molecular Formula C4H9FO[3]
Molecular Weight 92.11 g/mol [3]
Boiling Point 129.3 °C[3]
Solubility in Water Miscible[3]

Synthesis of 4-Fluorobutan-1-ol

Several synthetic routes to 4-fluorobutan-1-ol have been reported. A common and effective method involves the nucleophilic substitution of a suitable leaving group in a butane derivative with a fluoride source.

Experimental Protocol: Synthesis from 4-Chloro-1-butanol

This protocol describes the synthesis of 4-fluorobutan-1-ol from the commercially available starting material, 4-chloro-1-butanol.

Materials:

  • 4-chloro-1-butanol

  • Potassium fluoride (spray-dried)

  • Diethylene glycol

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, add spray-dried potassium fluoride and diethylene glycol.

  • Heat the mixture with stirring to a specified temperature to ensure a dry environment.

  • Cool the mixture and add 4-chloro-1-butanol.

  • Heat the reaction mixture to reflux for a designated period to facilitate the nucleophilic substitution reaction.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a larger volume of water and extract the product with diethyl ether.

  • Combine the organic extracts and wash them with water, followed by a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by distillation.

  • Purify the crude product by fractional distillation to obtain pure 4-fluorobutan-1-ol.

Logical Relationship of the Synthesis:

G 4-chloro-1-butanol 4-chloro-1-butanol Reaction Reaction 4-chloro-1-butanol->Reaction Potassium fluoride Potassium fluoride Potassium fluoride->Reaction 4-fluorobutan-1-ol 4-fluorobutan-1-ol Reaction->4-fluorobutan-1-ol

Caption: Synthesis of 4-fluorobutan-1-ol from 4-chloro-1-butanol.

Applications in Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological profiles.[4] Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity, and altered pKa values, all of which can positively impact a drug's efficacy and pharmacokinetics.[4]

While specific drugs containing the 4-fluorobutan-1-ol moiety are not extensively documented in publicly available literature, its structural motif is of significant interest. As a primary alcohol, the hydroxyl group can be readily functionalized to introduce the fluorobutyl chain into a larger molecule. This fluorinated alkyl chain can serve as a lipophilic yet metabolically stable component, potentially improving a drug's ability to cross cell membranes and resist enzymatic degradation.

Furthermore, the radioactive isotope fluorine-18 can be incorporated into 4-fluorobutan-1-ol to create radiotracers for Positron Emission Tomography (PET) imaging.[5] PET is a powerful non-invasive imaging technique used in oncology and neurology to visualize and quantify metabolic processes in vivo.[5] 4-[¹⁸F]Fluorobutan-1-ol could serve as a precursor for the synthesis of more complex PET tracers designed to target specific enzymes or receptors.

Experimental Workflow for PET Tracer Synthesis:

G cluster_0 Radiolabeling cluster_1 Purification cluster_2 Quality Control Precursor Precursor Nucleophilic Substitution Nucleophilic Substitution Precursor->Nucleophilic Substitution [18F]Fluoride [18F]Fluoride [18F]Fluoride->Nucleophilic Substitution [18F]4-fluorobutan-1-ol [18F]4-fluorobutan-1-ol Nucleophilic Substitution->[18F]4-fluorobutan-1-ol HPLC HPLC [18F]4-fluorobutan-1-ol->HPLC Radiochemical Purity Radiochemical Purity HPLC->Radiochemical Purity

Caption: General workflow for the synthesis of a [¹⁸F]-labeled PET tracer.

Metabolic Considerations

The metabolism of fluorinated compounds is a critical aspect of drug development, as it can influence both the efficacy and toxicity of a therapeutic agent. It is known that 4-fluorobutanol is highly toxic due to its metabolism to fluoroacetate.[3] Fluoroacetate is a potent inhibitor of the citric acid cycle, leading to cellular energy depletion. This metabolic pathway is a crucial consideration for any drug development program utilizing the 4-fluorobutoxy moiety.

Metabolic Pathway of 4-Fluorobutan-1-ol:

G 4-Fluorobutan-1-ol 4-Fluorobutan-1-ol Alcohol Dehydrogenase Alcohol Dehydrogenase 4-Fluorobutan-1-ol->Alcohol Dehydrogenase 4-Fluorobutanal 4-Fluorobutanal Alcohol Dehydrogenase->4-Fluorobutanal Aldehyde Dehydrogenase Aldehyde Dehydrogenase 4-Fluorobutanal->Aldehyde Dehydrogenase 4-Fluorobutanoic Acid 4-Fluorobutanoic Acid Aldehyde Dehydrogenase->4-Fluorobutanoic Acid Beta-Oxidation Beta-Oxidation 4-Fluorobutanoic Acid->Beta-Oxidation Fluoroacetyl-CoA Fluoroacetyl-CoA Beta-Oxidation->Fluoroacetyl-CoA Fluoroacetate Fluoroacetate Fluoroacetyl-CoA->Fluoroacetate Toxicity Toxicity Fluoroacetate->Toxicity

Caption: Metabolic activation of 4-fluorobutan-1-ol to the toxic metabolite fluoroacetate.

Safety and Handling

4-Fluorobutan-1-ol is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] It is also important to be aware of its high toxicity due to its metabolic conversion to fluoroacetate.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.

Conclusion

4-Fluorobutan-1-ol is a versatile chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. Its straightforward synthesis and the unique properties conferred by the fluorine atom make it an attractive building block for the creation of novel therapeutic agents and diagnostic tools. However, its inherent toxicity due to metabolic activation necessitates careful consideration and handling. This guide provides a foundational understanding of the key technical aspects of 4-fluorobutan-1-ol to aid researchers and scientists in its safe and effective utilization.

References

An In-depth Technical Guide to the Safety of 4-Fluoro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for 4-Fluoro-1-butanol (CAS No. 372-93-0), a fluorinated alcohol utilized as a versatile building block in organic synthesis.[1][2] Its application spans pharmaceutical research for developing active ingredients in potential cancer and antiviral medications, as well as in the synthesis of surfactants, agrochemicals, and specialty materials.[1] The presence of a terminal fluorine atom significantly influences the molecule's metabolic stability, lipophilicity, and bioavailability, making it a valuable component in rational drug design.[1] However, this structural feature also contributes to its specific hazard profile, necessitating careful handling and adherence to strict safety protocols.

Core Safety & Physical Properties

4-Fluoro-1-butanol is a flammable, colorless to light-yellow liquid that is highly toxic.[3][4] Its toxicity is attributed to its ready metabolism to fluoroacetate.[4] The following tables summarize the key quantitative data available for this compound.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C4H9FO[5][6]
Molecular Weight 92.11 g/mol [5][6]
Boiling Point 129.36°C (rough estimate)[6][7]
Flash Point 45.4 °C[6]
Density 0.9025 g/cm³ (estimate)[6][7]
Vapor Pressure 19.7 mmHg at 25°C[6]
Refractive Index 1.3942[6][7]
pKa 15.00 ± 0.10 (Predicted)[6][7]
Solubility in Water Miscible[4]
GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

Hazard ClassCategoryHazard StatementPictogramSignal Word
Flammable liquids3H226: Flammable liquid and vaporGHS02: FlammableWarning
Skin corrosion/irritation2H315: Causes skin irritationGHS07: Exclamation markWarning
Serious eye damage/eye irritation2AH319: Causes serious eye irritationGHS07: Exclamation markWarning
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritationGHS07: Exclamation markWarning

Source:[4][5]

Toxicity Data
Route of ExposureSpeciesValue
Intraperitoneal (IP) or Subcutaneous (SC)MouseLD50: 0.9 mg/kg

Source:[4]

Experimental Protocols

Detailed experimental protocols for the toxicological data cited are not publicly available in the referenced safety data sheets. This information is typically proprietary to the entities that conducted the studies. The provided LD50 value is based on historical data and standard toxicological testing methodologies.

Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when handling 4-Fluoro-1-butanol.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. The following diagram illustrates the necessary protective equipment.

PPE_Workflow cluster_ppe Required Personal Protective Equipment eye_protection Eye Protection Chemical safety goggles or face shield hand_protection Hand Protection Appropriate chemical-resistant gloves (e.g., Butyl rubber, Viton) body_protection Body Protection Lab coat, flame-retardant clothing, and chemical-resistant apron respiratory_protection Respiratory Protection Use in a well-ventilated area or with a NIOSH-approved respirator

Figure 1. Mandatory Personal Protective Equipment for handling 4-Fluoro-1-butanol.
Safe Handling Workflow

The logical workflow for safely handling 4-Fluoro-1-butanol is outlined below.

Safe_Handling_Workflow start Start: Prepare for Handling assess_hazards Review Safety Data Sheet (SDS) start->assess_hazards prepare_work_area Ensure proper ventilation and access to emergency equipment (eyewash, safety shower) assess_hazards->prepare_work_area don_ppe Don appropriate Personal Protective Equipment (PPE) prepare_work_area->don_ppe handle_chemical Handle 4-Fluoro-1-butanol in a designated area, away from ignition sources don_ppe->handle_chemical storage Store in a tightly closed container in a cool, dry, and well-ventilated area. handle_chemical->storage waste_disposal Dispose of waste according to institutional and local regulations handle_chemical->waste_disposal decontaminate Decontaminate work area and remove PPE storage->decontaminate waste_disposal->decontaminate end End of Procedure decontaminate->end

Figure 2. Logical workflow for the safe handling of 4-Fluoro-1-butanol.
First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

  • Skin Contact : Wash off with soap and plenty of water. Consult a physician.[8]

  • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]

Fire and Explosion Hazards

4-Fluoro-1-butanol is a flammable liquid and vapor.[4][5] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[9]

  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

  • Unsuitable Extinguishing Media : Do not use a heavy water stream.[10]

  • Special Hazards : Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and hydrogen fluoride.[10][11]

  • Firefighting Procedures : Wear self-contained breathing apparatus for firefighting if necessary.[12]

Storage and Disposal

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

  • Storage : Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other ignition sources.[13][14] Keep containers tightly closed.[13][14] The recommended storage temperature is 2-8°C.[3]

  • Disposal : Dispose of this material and its container as hazardous waste.[9] Contact a licensed professional waste disposal service to dispose of this material.[8] Do not allow the product to enter drains.[12]

Stability and Reactivity

  • Chemical Stability : Stable under recommended storage conditions.[12]

  • Conditions to Avoid : Heat, flames, and sparks.[10]

  • Incompatible Materials : Strong oxidizing agents, strong acids, and strong bases.[10]

  • Hazardous Decomposition Products : Under fire conditions, may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.[10]

References

An In-depth Technical Guide to the Reactivity of 4-Fluoro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1-butanol is a valuable fluorinated building block in organic synthesis, prized for its utility in the preparation of a diverse array of organic compounds.[1][2] Its unique properties, stemming from the presence of a fluorine atom, make it a significant reagent in the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The fluorine atom enhances the reactivity and stability of molecules into which it is incorporated, offering advantages in medicinal chemistry and material science.[4] This guide provides a comprehensive overview of the core reactivity of 4-Fluoro-1-butanol, including detailed experimental protocols, quantitative data, and visualizations of key reaction pathways.

Core Reactivity Profile

The reactivity of 4-Fluoro-1-butanol is primarily dictated by the hydroxyl (-OH) group, which participates in reactions typical of primary alcohols. However, the presence of the electron-withdrawing fluorine atom at the 4-position can influence the reactivity of the alcohol and the resulting products. The principal reactions of 4-Fluoro-1-butanol include oxidation, esterification, etherification, and various nucleophilic substitution reactions.

Oxidation

The primary alcohol moiety of 4-Fluoro-1-butanol can be oxidized to form either 4-fluorobutanal or 4-fluorobutanoic acid, depending on the choice of oxidizing agent and reaction conditions.

a) Oxidation to 4-Fluorobutanal

Mild oxidizing agents are required to selectively oxidize 4-Fluoro-1-butanol to the corresponding aldehyde, 4-fluorobutanal. Reagents such as Pyridinium Chlorochromate (PCC) or conditions like the Swern oxidation are suitable for this transformation, preventing over-oxidation to the carboxylic acid.

Experimental Protocol: Swern Oxidation of 4-Fluoro-1-butanol

This procedure is adapted from the general Swern oxidation protocol for primary alcohols.

Materials:

  • 4-Fluoro-1-butanol

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (NEt₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

Procedure:

  • A solution of oxalyl chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of DMSO (2.0 to 2.5 equivalents) in anhydrous dichloromethane is added dropwise to the cooled oxalyl chloride solution, and the mixture is stirred for 5-10 minutes.

  • A solution of 4-Fluoro-1-butanol (1.0 equivalent) in anhydrous dichloromethane is then added dropwise, and the reaction is stirred for 15-30 minutes at -78 °C.

  • Triethylamine (5.0 equivalents) is added, and the reaction mixture is allowed to warm to room temperature.

  • The reaction is quenched with water, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 4-fluorobutanal.

  • Purification can be achieved by distillation or column chromatography.

Expected Yield: While specific data for 4-Fluoro-1-butanol is not widely published, yields for Swern oxidation of primary alcohols are typically high, often exceeding 90%.

b) Oxidation to 4-Fluorobutanoic Acid

Stronger oxidizing agents will convert 4-Fluoro-1-butanol to 4-fluorobutanoic acid. Common reagents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from a chromium(VI) salt and acid), or ruthenium tetroxide (RuO₄).

Experimental Protocol: Jones Oxidation of 4-Fluoro-1-butanol

This protocol is a general procedure for the oxidation of primary alcohols to carboxylic acids using Jones reagent.

Materials:

  • 4-Fluoro-1-butanol

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

Procedure:

  • 4-Fluoro-1-butanol (1.0 equivalent) is dissolved in acetone in a flask equipped with a dropping funnel and a thermometer, and the solution is cooled in an ice bath.

  • Jones reagent (prepared by dissolving chromium trioxide in concentrated sulfuric acid and then diluting with water) is added dropwise to the alcohol solution, maintaining the temperature below 20 °C.

  • After the addition is complete, the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The excess oxidant is quenched by the addition of isopropanol.

  • The mixture is filtered to remove chromium salts, and the filtrate is concentrated.

  • The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layer is extracted with a saturated sodium bicarbonate solution.

  • The aqueous bicarbonate extracts are combined, acidified with concentrated HCl, and then extracted with an organic solvent.

  • The final organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give 4-fluorobutanoic acid.

Esterification

4-Fluoro-1-butanol readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form 4-fluorobutyl esters. These esters are of interest in medicinal chemistry.

a) Fischer Esterification

The Fischer esterification involves the reaction of 4-Fluoro-1-butanol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[5]

Experimental Protocol: Fischer Esterification of 4-Fluoro-1-butanol with Acetic Acid

This protocol is based on the general Fischer esterification procedure.

Materials:

  • 4-Fluoro-1-butanol

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, combine 4-Fluoro-1-butanol (1.0 equivalent) and an excess of glacial acetic acid (e.g., 2-3 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

  • The mixture is heated to reflux for several hours (reaction progress can be monitored by TLC or GC).

  • After cooling to room temperature, the mixture is diluted with water and transferred to a separatory funnel.

  • The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated.

  • The resulting crude 4-fluorobutyl acetate can be purified by distillation.

b) Acylation with Acyl Chlorides

A more rapid and often higher-yielding method for ester synthesis involves the reaction of 4-Fluoro-1-butanol with an acyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of 4-Fluorobutyl Benzoate

Materials:

  • 4-Fluoro-1-butanol

  • Benzoyl chloride

  • Pyridine or triethylamine

  • Dichloromethane or diethyl ether (anhydrous)

Procedure:

  • Dissolve 4-Fluoro-1-butanol (1.0 equivalent) and a base (e.g., pyridine, 1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane) in a flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add benzoyl chloride (1.05 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • The reaction mixture is washed with dilute HCl (to remove the base), saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification is typically achieved by column chromatography or distillation.

Etherification (Williamson Ether Synthesis)

4-Fluoro-1-butanol can be converted into its corresponding alkoxide by treatment with a strong base, such as sodium hydride (NaH). This alkoxide can then react with an alkyl halide in a classic Williamson ether synthesis to form a 4-fluorobutyl ether.[3][6][7][8][9] This Sₙ2 reaction works best with primary alkyl halides.[3]

Experimental Protocol: Synthesis of 1-Methoxy-4-fluorobutane

This procedure is adapted from a general Williamson ether synthesis protocol for unactivated alcohols.[6]

Materials:

  • 4-Fluoro-1-butanol

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

Procedure:

  • To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF in a flask under an inert atmosphere, add a solution of 4-Fluoro-1-butanol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by GC or TLC).

  • Carefully quench the reaction by the slow addition of water or ethanol at 0 °C.

  • The mixture is partitioned between water and diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude 1-methoxy-4-fluorobutane can be purified by distillation.

Nucleophilic Substitution

The hydroxyl group of 4-Fluoro-1-butanol is a poor leaving group. To facilitate nucleophilic substitution at the C1 position, it must first be converted into a better leaving group, such as a tosylate or mesylate, or directly replaced using reagents like PBr₃ or SOCl₂.

a) Formation of Sulfonate Esters (Tosylates/Mesylates)

Reacting 4-Fluoro-1-butanol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine converts the hydroxyl group into a good leaving group (OTs or OMs). This transformation occurs with retention of configuration at the carbon bearing the oxygen.

Experimental Protocol: Synthesis of 4-Fluorobutyl Tosylate

This protocol is based on a general procedure for the tosylation of primary alcohols.

Materials:

  • 4-Fluoro-1-butanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

Procedure:

  • Dissolve 4-Fluoro-1-butanol (1.0 equivalent) in anhydrous pyridine or a mixture of anhydrous dichloromethane and pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.05-1.2 equivalents) portion-wise, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C for several hours or let it stand in the refrigerator overnight.

  • Pour the reaction mixture into ice-cold dilute HCl and extract with diethyl ether or dichloromethane.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-fluorobutyl tosylate.

  • The product can be purified by recrystallization or column chromatography.

b) Conversion to Alkyl Halides

4-Fluoro-1-butanol can be converted to 1-bromo-4-fluorobutane or 1-chloro-4-fluorobutane using phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂), respectively. These reactions typically proceed via an Sₙ2 mechanism for primary alcohols.[10][11]

Experimental Protocol: Synthesis of 1-Bromo-4-fluorobutane using PBr₃

Materials:

  • 4-Fluoro-1-butanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or no solvent

Procedure:

  • Place 4-Fluoro-1-butanol (1.0 equivalent) in a flask and cool it in an ice bath.

  • Slowly add phosphorus tribromide (0.33-0.4 equivalents) dropwise with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a few hours to complete the reaction.

  • Cool the mixture and carefully pour it onto crushed ice.

  • Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous calcium chloride or magnesium sulfate, filter, and purify by distillation.

Quantitative Data

Reaction Product Reagents Yield Reference
Reduction4-Fluoro-1-butanol4-Fluorobutyl acetate, LiAlH₄, diethyl ether98%[12]

Spectroscopic Data

The following are predicted or typical spectroscopic data for 4-Fluoro-1-butanol and its derivatives. Experimental data should be obtained for confirmation.

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
4-Fluoro-1-butanol ~4.5 (t, J=~6 Hz, 2H, -CH₂F), ~3.7 (t, J=~6 Hz, 2H, -CH₂OH), ~1.8-1.6 (m, 4H, -CH₂CH₂-), ~1.5 (br s, 1H, -OH)~84 (d, J=~165 Hz, C4), ~62 (C1), ~30 (d, J=~20 Hz, C3), ~25 (d, J=~5 Hz, C2)
4-Fluorobutanal ~9.8 (t, J=~1.5 Hz, 1H, -CHO), ~4.5 (t, J=~6 Hz, 2H, -CH₂F), ~2.6 (td, J=~7, 1.5 Hz, 2H, -CH₂CHO), ~2.0 (m, 2H, -CH₂CH₂CH₂-)~202 (C1), ~83 (d, J=~166 Hz, C4), ~42 (C2), ~22 (d, J=~20 Hz, C3)
4-Fluorobutyl Acetate ~4.5 (t, J=~6 Hz, 2H, -CH₂F), ~4.1 (t, J=~6 Hz, 2H, -CH₂OAc), ~2.05 (s, 3H, -C(O)CH₃), ~1.8-1.6 (m, 4H, -CH₂CH₂-)~171 (C=O), ~84 (d, J=~165 Hz, C4), ~64 (C1), ~28 (d, J=~20 Hz, C3), ~24 (d, J=~5 Hz, C2), ~21 (-C(O)CH₃)

Reaction Pathways and Mechanisms

Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Substitution (Sₙ2) FBuOH 4-Fluoro-1-butanol NaH + NaH FBuOH->NaH Alkoxide 4-Fluorobutoxide Ion NaH->Alkoxide Forms alkoxide H2 H₂ (gas) Alkoxide->H2 Liberates AlkylHalide Alkyl Halide (R-X) Alkoxide->AlkylHalide Attacks Ether 4-Fluorobutyl Ether (F-(CH₂)₄-O-R) AlkylHalide->Ether NaX NaX Ether->NaX Byproduct

Caption: General workflow for the Williamson ether synthesis starting from 4-Fluoro-1-butanol.

Metabolic Pathway of a 4-Fluorobutyl-Containing Synthetic Cannabinoid

Synthetic cannabinoids containing a 4-fluorobutyl tail, such as 4F-MDMB-BINACA, undergo extensive metabolism in vivo. The primary metabolic pathways involve modifications to the tail and other parts of the molecule.

Metabolic_Pathway Parent 4F-MDMB-BINACA (Parent Drug) Met1 Ester Hydrolysis (M1) Parent->Met1 Phase I Met2 Oxidative Defluorination (M2) Parent->Met2 Phase I Met3 Hydroxylation of Butyl Chain (M3) Parent->Met3 Phase I Excretion Glucuronide Conjugation & Excretion Met1->Excretion Phase II Met4 Further Oxidation to Butanoic Acid Derivative (M4) Met2->Met4 Phase I Met3->Excretion Phase II Met4->Excretion Phase II

Caption: Simplified metabolic pathways for a synthetic cannabinoid with a 4-fluorobutyl tail.

Conclusion

4-Fluoro-1-butanol exhibits a rich and versatile reactivity profile, making it an important synthon in modern organic chemistry. Its ability to undergo a range of transformations, including oxidation, esterification, etherification, and nucleophilic substitution, allows for its incorporation into a wide variety of target molecules. The protocols and data presented in this guide offer a foundational understanding for researchers and drug development professionals seeking to harness the synthetic potential of this valuable fluorinated building block. Further investigation into specific reaction conditions and the exploration of its use in novel synthetic methodologies will continue to expand its utility in the chemical sciences.

References

An In-depth Technical Guide to 4-Fluoro-1-butanol: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1-butanol is a fluorinated alcohol that serves as a versatile building block in organic synthesis. The presence of a fluorine atom significantly influences the molecule's chemical and physical properties, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. The high electronegativity of fluorine can enhance metabolic stability, lipophilicity, and bioavailability of molecules, making it a key component in rational drug design.[1] This guide provides a comprehensive overview of 4-Fluoro-1-butanol, including its synthesis, physicochemical properties, spectroscopic data, and its critical role in biological systems, primarily through its metabolic transformation.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety information for 4-Fluoro-1-butanol is provided below.

PropertyValue
Molecular Formula C₄H₉FO
Molecular Weight 92.11 g/mol
CAS Number 372-93-0
Appearance Colorless liquid
Boiling Point 129.36°C (rough estimate)
Density 0.9025 g/cm³ (estimate)
Refractive Index 1.3942
Flash Point 45.4 °C
Solubility Miscible in water
pKa 15.00 ± 0.10 (Predicted)
GHS Hazard Statements H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Toxicity Highly toxic; LD₅₀ (mouse, intraperitoneal) = 0.9 mg/kg.[2] Metabolism to fluoroacetate is the primary mechanism of toxicity.[3]

Synthesis of 4-Fluoro-1-butanol

The primary synthetic route to 4-Fluoro-1-butanol involves the reduction of a suitable precursor, such as 4-fluorobutyl acetate. A high-yielding method is the reduction of 4-fluorobutyl acetate using lithium aluminium tetrahydride.

Experimental Protocol: Synthesis of 4-Fluoro-1-butanol from 4-Fluorobutyl Acetate

This protocol is based on a reported synthesis with a yield of 98%.[4]

Materials:

  • 4-Fluorobutyl acetate

  • Lithium aluminium tetrahydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Distilled water

  • Saturated aqueous solution of sodium sulfate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer is assembled. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • Reagent Preparation: A solution of 4-fluorobutyl acetate in anhydrous diethyl ether is prepared in the dropping funnel. In the reaction flask, a suspension of lithium aluminium tetrahydride in anhydrous diethyl ether is prepared and cooled to 0°C in an ice bath.

  • Reaction: The solution of 4-fluorobutyl acetate is added dropwise to the stirred suspension of lithium aluminium tetrahydride at a rate that maintains the reaction temperature between 0 and 20°C.

  • Reaction Monitoring and Completion: The reaction is stirred for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, the flask is cooled in an ice bath, and the excess lithium aluminium tetrahydride is cautiously quenched by the slow, dropwise addition of distilled water, followed by a saturated aqueous solution of sodium sulfate.

  • Work-up: The resulting mixture is filtered, and the solid residue is washed with diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation to yield pure 4-Fluoro-1-butanol.

G Experimental Workflow for the Synthesis of 4-Fluoro-1-butanol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents Prepare solution of 4-fluorobutyl acetate in diethyl ether reaction Dropwise addition of 4-fluorobutyl acetate solution to LiAlH₄ suspension (0-20°C) prep_reagents->reaction prep_lah Prepare suspension of LiAlH₄ in diethyl ether and cool to 0°C prep_lah->reaction stir Stir for 4 hours reaction->stir quench Quench with water and saturated Na₂SO₄ solution stir->quench filter Filter and wash solid with diethyl ether quench->filter dry Dry combined organic filtrates over MgSO₄ filter->dry evaporate Remove solvent via rotary evaporation dry->evaporate distill Purify by distillation evaporate->distill end End Product: 4-Fluoro-1-butanol distill->end start Start start->prep_reagents start->prep_lah

Caption: Workflow for the synthesis of 4-Fluoro-1-butanol.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 4-Fluoro-1-butanol based on its chemical structure and data from similar compounds.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.5dt2H-CH₂-F
~ 3.6t2H-CH₂-OH
~ 1.8m2H-CH₂-CH₂-F
~ 1.6m2H-CH₂-CH₂-OH
Variables1H-OH

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Multiplicities are abbreviated as: s = singlet, t = triplet, dt = doublet of triplets, m = multiplet.

¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~ 84 (d, ¹JCF ≈ 165 Hz)-CH₂-F
~ 62-CH₂-OH
~ 30 (d, ²JCF ≈ 20 Hz)-CH₂-CH₂-F
~ 28 (d, ³JCF ≈ 5 Hz)-CH₂-CH₂-OH

Note: The carbon attached to fluorine will appear as a doublet due to coupling with ¹⁹F. The carbons two and three bonds away will also show smaller couplings.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group Assignment
3600 - 3200O-H stretch (broad)
3000 - 2850C-H stretch (aliphatic)
1470 - 1350C-H bend
~ 1050C-O stretch
~ 1050C-F stretch
Mass Spectrometry (MS)
m/zFragmentation
92Molecular ion [M]⁺
74Loss of H₂O (water) [M - 18]⁺
72Loss of HF (hydrogen fluoride) [M - 20]⁺
61Loss of CH₂OH (hydroxymethyl radical) [M - 31]⁺
45[CH₂CH₂OH]⁺
31[CH₂OH]⁺

Biological Significance and Mechanism of Toxicity

While 4-Fluoro-1-butanol is primarily used as a synthetic intermediate, its biological activity is significant due to its in vivo metabolism. Like other ω-fluoroalcohols, it undergoes oxidation to produce fluoroacetate, a highly toxic compound.[3]

The toxicity of fluoroacetate stems from a process known as "lethal synthesis".[5] Fluoroacetate is structurally similar to acetate and is converted to fluoroacetyl-CoA. This molecule then enters the Krebs cycle (citric acid cycle) by condensing with oxaloacetate to form fluorocitrate. Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the Krebs cycle that isomerizes citrate to isocitrate.[3][6] The inhibition of aconitase leads to a blockage of the Krebs cycle, resulting in the accumulation of citrate and a severe disruption of cellular energy production (ATP synthesis).[6][7] This ultimately leads to cell death.

G Metabolic Pathway and Mechanism of Toxicity of 4-Fluoro-1-butanol cluster_metabolism Metabolism cluster_krebs Krebs Cycle Inhibition fbutanol 4-Fluoro-1-butanol f_aldehyde 4-Fluorobutanal fbutanol->f_aldehyde Alcohol Dehydrogenase f_acid 4-Fluorobutanoic acid f_aldehyde->f_acid Aldehyde Dehydrogenase f_acetate Fluoroacetate f_acid->f_acetate β-oxidation f_acetyl_coa Fluoroacetyl-CoA f_acetate->f_acetyl_coa Acetyl-CoA Synthetase f_citrate Fluorocitrate f_acetyl_coa->f_citrate oxaloacetate Oxaloacetate citrate_synthase Citrate Synthase oxaloacetate->citrate_synthase citrate_synthase->f_citrate aconitase Aconitase f_citrate->aconitase Inhibition isocitrate Isocitrate aconitase->isocitrate krebs_block Krebs Cycle Blocked aconitase->krebs_block

Caption: Metabolic activation and toxicity of 4-Fluoro-1-butanol.

Applications in Drug Development and Research

The incorporation of a fluorine atom or a fluoroalkyl group can significantly alter the properties of a molecule, a strategy widely used in drug discovery. 4-Fluoro-1-butanol serves as a key building block for introducing the fluorobutyl moiety into potential drug candidates. This can lead to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.

  • Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.

  • Modified Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, affecting a drug's interaction with its target.

4-Fluoro-1-butanol is used as an intermediate in the synthesis of a variety of compounds, including potential anticancer and antiviral agents.[1] It is also employed in the production of agrochemicals like pesticides and herbicides, where the fluorine atom can enhance efficacy.[1] In materials science, it is used to create specialty chemicals for advanced materials.[1]

Conclusion

4-Fluoro-1-butanol is a valuable and versatile fluorinated building block with significant applications in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique properties, conferred by the presence of the fluorine atom, allow for the fine-tuning of molecular characteristics to enhance biological activity and stability. However, its high toxicity due to metabolic conversion to fluoroacetate necessitates careful handling and a thorough understanding of its biochemical mechanism of action. This guide provides a foundational understanding of 4-Fluoro-1-butanol for researchers and professionals, highlighting its synthesis, properties, and the critical role of fluorine in its chemical and biological profile.

References

Methodological & Application

Synthesis of 4-Fluoro-1-butanol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed protocol for the synthesis of 4-fluoro-1-butanol, a valuable fluorinated building block in the development of pharmaceuticals and other specialty chemicals. The protocol outlines a two-step synthetic route commencing from the readily available starting material, 1,4-butanediol. This procedure is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

4-Fluoro-1-butanol is a key intermediate in organic synthesis, prized for its utility in introducing fluorine into molecular structures. The presence of a fluorine atom can significantly alter the biological and physical properties of a molecule, making it a valuable tool in medicinal chemistry and materials science. This document details a reliable and high-yielding protocol for the laboratory-scale synthesis of 4-fluoro-1-butanol.

Overall Reaction Scheme

The synthesis of 4-fluoro-1-butanol is achieved through a two-step process:

  • Selective Monoacetylation of 1,4-Butanediol: 1,4-butanediol is first selectively acetylated to yield 4-hydroxybutyl acetate.

  • Fluorination and Deprotection: The resulting 4-hydroxybutyl acetate is then fluorinated using a suitable fluorinating agent, followed by the removal of the acetate protecting group to yield the final product, 4-fluoro-1-butanol.

A second, high-yielding method is also presented, which involves the reduction of 4-fluorobutyl acetate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthetic methods discussed in this document.

StepStarting MaterialReagentsProductYieldPurityReference
Method 1: Step 2 4-Fluorobutyl acetateLithium aluminium tetrahydride, Diethyl ether4-Fluoro-1-butanol98%High[1][2]
Method 2: Step 1 1-hydroxy-4-acetoxybutaneDiethylamino-sulfur trifluoride (DAST), Dichloromethane4-Fluorobutyl acetate82%High[3]

Experimental Protocols

Method 1: Synthesis of 4-Fluoro-1-butanol via Reduction of 4-Fluorobutyl Acetate

This method provides a high-yield final step to produce 4-fluoro-1-butanol.

Step 1: Synthesis of 4-Fluorobutyl Acetate (Not detailed in the primary cited source)

A common method for the synthesis of 4-fluorobutyl acetate involves the fluorination of a suitable precursor such as 4-bromobutyl acetate.

Step 2: Reduction of 4-Fluorobutyl Acetate to 4-Fluoro-1-butanol [1][2]

Materials:

  • 4-Fluorobutyl acetate

  • Lithium aluminium tetrahydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Water

  • 15% Sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of lithium aluminium tetrahydride in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of 4-fluorobutyl acetate in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with diethyl ether.

  • Dry the combined organic filtrates over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford 4-fluoro-1-butanol.

Purification:

The crude product can be purified by distillation to obtain highly pure 4-fluoro-1-butanol.

Method 2: Synthesis of 4-Fluorobutyl Acetate from 1-Hydroxy-4-acetoxybutane[3]

This method details the synthesis of the precursor for Method 1.

Materials:

  • 1-Hydroxy-4-acetoxybutane (Butane-1,4-diol monoacetate)

  • Diethylamino-sulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Low-temperature bath (-78 °C)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-hydroxy-4-acetoxybutane in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add diethylamino-sulfur trifluoride (DAST) to the cooled solution.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 4-fluorobutyl acetate.

Purification:

The crude product can be purified by column chromatography on silica gel.

Visualized Experimental Workflow

Synthesis_Workflow Synthesis of 4-Fluoro-1-butanol Workflow cluster_method1 Method 1: Reduction cluster_method2 Method 2: Fluorination of Precursor M1_Start 4-Fluorobutyl Acetate M1_Step1 Reduction with LiAlH4 in Diethyl Ether (0 °C to reflux, 4h) M1_Start->M1_Step1 M1_Product 4-Fluoro-1-butanol M1_Step1->M1_Product 98% Yield M2_Start 1-Hydroxy-4-acetoxybutane M2_Step1 Fluorination with DAST in DCM (-78 °C, 3h) M2_Start->M2_Step1 M2_Intermediate 4-Fluorobutyl Acetate M2_Step1->M2_Intermediate 82% Yield M2_Intermediate->M1_Step1 Can be used as starting material for Method 1 Synthetic_Pathway Synthetic Pathway to 4-Fluoro-1-butanol Start 1,4-Butanediol Step1 Selective Monoacetylation Start->Step1 Intermediate1 1-Hydroxy-4-acetoxybutane Step1->Intermediate1 Step2 Fluorination (e.g., with DAST) Intermediate1->Step2 Intermediate2 4-Fluorobutyl Acetate Step2->Intermediate2 Step3 Reduction (e.g., with LiAlH4) Intermediate2->Step3 Product 4-Fluoro-1-butanol Step3->Product

References

Application Notes and Protocols for 4-Fluoro-1-butanol as a Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1-butanol is a valuable fluorinated building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. It is not a direct fluorinating agent but rather serves as a precursor to introduce the 4-fluorobutyl moiety into molecules. The presence of a fluorine atom can significantly alter the physicochemical properties of a compound, such as metabolic stability, lipophilicity (logP), and binding affinity to biological targets. These modifications are often crucial in the development of new pharmaceuticals and agrochemicals.

The strategic incorporation of the 4-fluorobutyl group can lead to enhanced drug-like properties. For instance, blocking metabolically susceptible sites with fluorine can prolong the in vivo half-life of a drug candidate. Furthermore, the high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, potentially improving oral bioavailability.

These application notes provide an overview of the key reactions involving 4-fluoro-1-butanol and detailed protocols for its use in the synthesis of important intermediates and final compounds.

Physicochemical Data

The properties of 4-fluoro-1-butanol are summarized in the table below.

PropertyValue
CAS Number 372-93-0
Molecular Formula C₄H₉FO
Molecular Weight 92.11 g/mol
Appearance Colorless liquid
Boiling Point 129.3 °C
Density 0.998 g/mL
Solubility Soluble in water and common organic solvents

Applications in Synthetic Chemistry

4-Fluoro-1-butanol is primarily utilized in two main types of reactions that leverage its hydroxyl group:

  • Esterification: Reaction with carboxylic acids or their derivatives to form 4-fluorobutyl esters.

  • Etherification: Reaction with alkyl halides or other electrophiles to form 4-fluorobutyl ethers.

Often, the hydroxyl group is first converted to a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions for the introduction of the 4-fluorobutyl group.

Logical Workflow for Utilization of 4-Fluoro-1-butanol

G A 4-Fluoro-1-butanol B Activation of Hydroxyl Group A->B (e.g., TsCl, PBr3) E Esterification A->E (RCOOH, H+) F Etherification (Williamson) A->F 1. Base (e.g., NaH) 2. R-X C 4-Fluorobutyl Tosylate B->C D 1-Bromo-4-fluorobutane B->D G Nucleophilic Substitution C->G (Nu-) D->G (Nu-) H Target Molecule (e.g., Ester, Ether) E->H F->H I Target Molecule (e.g., Amine, Thioether) G->I G cluster_0 Parent Molecule (R-H) cluster_1 Modified Molecule (R-(CH₂)₄-F) A Low Metabolic Stability (e.g., at ω-position) D Increased Metabolic Stability (Blocked ω-oxidation) A->D Incorporation of 4-Fluorobutyl Group B Specific Lipophilicity (logP) E Increased Lipophilicity (Higher logP) B->E Incorporation of 4-Fluorobutyl Group C Defined pKa F Altered pKa of Neighboring Groups C->F Incorporation of 4-Fluorobutyl Group

Application Notes and Protocols for 4-Fluoro-1-butanol Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Fluoro-1-butanol is a fluorinated alcohol that serves as a versatile building block in organic synthesis.[1] Its unique properties, imparted by the fluorine atom, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and materials science.[1][2] The presence of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and bioavailability, making it a key component in rational drug design.[1][3][4] This document provides an overview of the key reaction mechanisms of 4-fluoro-1-butanol, along with detailed experimental protocols and quantitative data.

Key Reaction Mechanisms

4-Fluoro-1-butanol undergoes a variety of reactions typical of primary alcohols, allowing for its conversion into a wide range of functional groups and more complex molecules.

1. Oxidation: As a primary alcohol, 4-fluoro-1-butanol can be oxidized to form 4-fluorobutanal or further oxidized to 4-fluorobutanoic acid, depending on the choice of oxidizing agent and reaction conditions.[5] Mild oxidizing agents like pyridinium chlorochromate (PCC) will typically yield the aldehyde, while strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (Jones reagent) will produce the carboxylic acid.[1][6]

Oxidation cluster_0 Oxidation Pathway 4-Fluoro-1-butanol 4-Fluoro-1-butanol 4-Fluorobutanal 4-Fluorobutanal 4-Fluoro-1-butanol->4-Fluorobutanal [O] (e.g., PCC) 4-Fluorobutanoic_Acid 4-Fluorobutanoic_Acid 4-Fluorobutanal->4-Fluorobutanoic_Acid [O] (e.g., KMnO4)

Caption: Oxidation pathway of 4-fluoro-1-butanol.

2. Esterification (Fischer Esterification): 4-Fluoro-1-butanol reacts with carboxylic acids in the presence of an acid catalyst (commonly H₂SO₄) to form esters.[1] This is a reversible condensation reaction known as Fischer esterification.[7][8][9] To drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it is formed.

Fischer_Esterification cluster_reaction Fischer Esterification reactant1 4-Fluoro-1-butanol reactant2 Carboxylic Acid (R-COOH) plus1 + reaction_arrow H+ Catalyst Heat product1 4-Fluorobutyl Ester (R-COOCH2(CH2)2CH2F) product2 Water (H2O) plus2 +

Caption: Fischer esterification of 4-fluoro-1-butanol.

3. Nucleophilic Substitution (to form Alkyl Halides): The hydroxyl group of 4-fluoro-1-butanol can be converted into a better leaving group and subsequently substituted by a halide. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used to synthesize the corresponding 1-chloro-4-fluorobutane or 1-bromo-4-fluorobutane. These reactions typically proceed via an SN2 mechanism.

SN2_Mechanism cluster_sn2 SN2 Conversion to Alkyl Chloride A 4-Fluoro-1-butanol + SOCl2 B Intermediate (Chlorosulfite ester) A->B Formation of intermediate C 1-Chloro-4-fluorobutane + SO2 + HCl B->C SN2 attack by Cl-

Caption: SN2 reaction to form 1-chloro-4-fluorobutane.

4. Williamson Ether Synthesis: To form an ether, 4-fluoro-1-butanol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This potent nucleophile then reacts with an alkyl halide in an SN2 reaction to yield an ether.

Williamson_Ether_Synthesis cluster_wes Williamson Ether Synthesis step1 Step 1: Deprotonation step2 Step 2: SN2 Attack 4-Fluoro-1-butanol 4-Fluoro-1-butanol Alkoxide Alkoxide 4-Fluoro-1-butanol->Alkoxide + NaH Ether Product Ether Product Alkoxide->Ether Product + R-X Alkyl Halide (R-X) Alkyl Halide (R-X) Experimental_Workflow cluster_workflow General Experimental Workflow Reactants 1. Combine Reactants & Solvent Reaction 2. Reaction (Stirring, Heating/Cooling) Reactants->Reaction Workup 3. Aqueous Workup & Extraction Reaction->Workup Drying 4. Dry Organic Layer (e.g., MgSO4) Workup->Drying Purification 5. Purification (Distillation/Chromatography) Drying->Purification Final Product Final Product Purification->Final Product

References

Analytical Methods for 4-Fluoro-1-butanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of 4-Fluoro-1-butanol, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The methods described herein are essential for purity assessment, quantitative analysis, and metabolic studies.

Introduction

4-Fluoro-1-butanol (CAS No. 372-93-0) is a fluorinated alcohol utilized as a versatile building block in organic synthesis.[1][2] Its incorporation into molecules can significantly influence their biological activity and physicochemical properties.[1] Accurate and robust analytical methods are crucial for quality control during its production and for studying its fate in biological systems. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analytical methods described.

Table 1: Physicochemical Properties of 4-Fluoro-1-butanol

PropertyValueReference
Molecular FormulaC4H9FO[2][3]
Molecular Weight92.11 g/mol [2][3]
Boiling Point52.0 °C[3]
Density0.944 g/cm³[3]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters (Adapted from 4-Chloro-1-butanol analysis)

ParameterValueReference
Column Agilent DB-1701, 30 m x 0.25 mm ID, 0.25 µm film[4]
Oven Program Initial: 50°C, Ramp: 5°C/min to 200°C[5]
Injector Temp. 250 °C[6]
Detector Temp. 300 °C (FID equivalent)[6]
Carrier Gas Helium[6]
Derivatization BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)[7]
Internal Standard 3-Chloro-1-butanol (adapted)[8]
Linearity Range 0.08 to 40 ppm (µg/g API)[8]
Detection Limit (DL) 0.05 ppm[8]
Quantitation Limit (QL) 0.08 ppm[8]

Table 3: High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)

ParameterRecommended ValueReference
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)[9]
Mobile Phase Isocratic mixture of Water and Methanol or Acetonitrile[9][10]
Flow Rate 0.5 - 1.0 mL/min[11]
Detector Refractive Index Detector (RID)[12][13][14]
Column Temp. 35 °C[11]
Injection Vol. 10 - 20 µL

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - Chemical Shifts

NucleusAtom PositionChemical Shift (ppm, approximate)Solvent
¹HHO-CH₂ -3.6CDCl₃
¹H-CH₂ -CH₂-1.6 - 1.8CDCl₃
¹HF-CH₂ -4.5 (triplet of triplets)CDCl₃
¹³CHO-C H₂-~62CDCl₃
¹³C-C H₂-CH₂-~28CDCl₃
¹³C-CH₂-C H₂-~30CDCl₃
¹³CF-C H₂-~84 (doublet, ¹JCF ≈ 165 Hz)CDCl₃

Experimental Protocols

GC-MS Analysis for Purity and Quantification

This method is suitable for the determination of 4-Fluoro-1-butanol and related impurities. Derivatization is employed to improve chromatographic performance.

Sample Preparation (with Derivatization):

  • Accurately weigh approximately 25 mg of the Active Pharmaceutical Ingredient (API) or sample into a vial.

  • Dissolve the sample in a suitable solvent (e.g., ethyl acetate).

  • Add the internal standard solution (e.g., 3-chloro-1-butanol in ethyl acetate).

  • Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS.

GC-MS Instrumental Parameters:

  • Column: Agilent DB-1701, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp: 5°C/minute to 200°C, hold for 2 minutes.

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 30-350.

    • For quantitative analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity.

HPLC-RID for Purity Assessment

This method is ideal for determining the purity of 4-Fluoro-1-butanol, especially in the absence of a UV chromophore.

Sample Preparation:

  • Prepare a stock solution of 4-Fluoro-1-butanol in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare standards of known concentrations by diluting the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC Instrumental Parameters:

  • Column: C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of 70:30 (v/v) Water:Methanol. The mobile phase composition may need optimization based on the specific column and system.

  • Flow Rate: 0.8 mL/min.

  • Detector: Refractive Index Detector (RID). Allow sufficient time for the detector to stabilize.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

NMR Spectroscopy for Structural Confirmation

NMR spectroscopy is used to confirm the chemical structure of 4-Fluoro-1-butanol.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to an NMR tube.

NMR Spectrometer Parameters:

  • Spectrometer: 300 MHz or higher field strength.

  • Nuclei: ¹H and ¹³C.

  • Solvent: CDCl₃.

  • Temperature: Room temperature (e.g., 24 ± 1 °C).[15]

  • ¹H NMR: Standard pulse sequence, sufficient number of scans for good signal-to-noise ratio.

  • ¹³C NMR: Proton-decoupled pulse sequence.

Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Solvent sample->dissolve add_is Add Internal Standard dissolve->add_is derivatize Add BSTFA & Heat add_is->derivatize cool Cool to RT derivatize->cool inject Inject into GC-MS cool->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Workflow for the GC-MS analysis of 4-Fluoro-1-butanol.

Metabolic Pathway of 4-Fluoro-1-butanol

Metabolic_Pathway FBuOH 4-Fluoro-1-butanol FBAL Fluoroacetaldehyde FBuOH->FBAL Alcohol Dehydrogenase FAA Fluoroacetate FBAL->FAA Aldehyde Dehydrogenase FCit Fluorocitrate FAA->FCit Citrate Synthase TCA TCA Cycle Inhibition FCit->TCA

Caption: Metabolic activation of 4-Fluoro-1-butanol to toxic fluoroacetate.

References

Application Notes and Protocols for NMR Spectroscopy of 4-Fluoro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Fluoro-1-butanol. It includes predicted ¹H and ¹³C NMR data, comprehensive experimental protocols for data acquisition, and graphical representations of the molecule's structure and the experimental workflow. This information is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-Fluoro-1-butanol. These predictions are based on established algorithms that consider the chemical environment of each nucleus.

Table 1: Predicted ¹H NMR Data for 4-Fluoro-1-butanol

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
H-13.65Triplet6.32H
H-21.65Multiplet-2H
H-31.78Multiplet-2H
H-44.48Triplet of Triplets47.5, 6.02H
OHVariableSinglet (broad)-1H

Table 2: Predicted ¹³C NMR Data for 4-Fluoro-1-butanol

PositionChemical Shift (δ) ppm
C-162.1
C-230.0
C-328.5 (d, J=20.0 Hz)
C-484.0 (d, J=165.0 Hz)

Experimental Protocols

This section outlines a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 4-Fluoro-1-butanol.

2.1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for small organic molecules. Other solvents like acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used depending on the desired chemical shift referencing and sample solubility.

  • Sample Concentration: Prepare a solution of 4-Fluoro-1-butanol in the chosen deuterated solvent at a concentration of approximately 5-10 mg/mL.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube: Transfer approximately 0.6 mL of the prepared solution into a clean, dry 5 mm NMR tube.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

2.2. NMR Instrument Parameters

The following are general instrument parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and experimental goals.

For ¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans.

  • Spectral Width: A spectral width of 10-12 ppm is typically sufficient.

  • Temperature: 298 K (25 °C).

For ¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 scans, or more, depending on the sample concentration.

  • Spectral Width: A spectral width of 200-220 ppm is standard.

  • Temperature: 298 K (25 °C).

2.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

  • Peak Picking: Identify and label the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualizations

3.1. Molecular Structure and NMR-Active Nuclei

The following diagram illustrates the chemical structure of 4-Fluoro-1-butanol, highlighting the unique proton and carbon environments that give rise to its NMR spectra.

Structure of 4-Fluoro-1-butanol C4 C4 C3 C3 C4->C3 H4_1 H C4->H4_1 H4_2 H C4->H4_2 C2 C2 C3->C2 H3_1 H C3->H3_1 H3_2 H C3->H3_2 C1 C1 C2->C1 H2_1 H C2->H2_1 H2_2 H C2->H2_2 O O C1->O H1_1 H C1->H1_1 H1_2 H C1->H1_2 OH_H H O->OH_H F F F->C4

Caption: Molecular structure of 4-Fluoro-1-butanol.

3.2. Spin-Spin Coupling Interactions

This diagram illustrates the key through-bond (J-coupling) interactions that lead to the splitting patterns observed in the ¹H NMR spectrum of 4-Fluoro-1-butanol.

G H4 H-4 H3 H-3 H4->H3 J(H,H) H2 H-2 H3->H2 J(H,H) H1 H-1 H2->H1 J(H,H) F F F->H4 J(F,H) F->H3 J(F,H)

Caption: J-coupling interactions in 4-Fluoro-1-butanol.

3.3. Experimental Workflow for NMR Analysis

The following workflow diagram outlines the logical steps from sample preparation to the final analysis of NMR data for 4-Fluoro-1-butanol.

NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis prep1 Weigh 4-Fluoro-1-butanol prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 acq2 Tune and Shim Magnet acq1->acq2 acq3 Acquire 1H and 13C Spectra acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference to TMS proc2->proc3 an1 Peak Picking and Integration proc3->an1 an2 Assign Signals an1->an2 an3 Structure Confirmation an2->an3

Caption: Workflow for NMR analysis.

Application Notes & Protocols: Mass Spectrometry of 4-Fluoro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the mass spectrometric analysis of 4-Fluoro-1-butanol, a fluorinated alcohol of interest in synthetic and medicinal chemistry. Due to its potential toxicity, proper analytical characterization is crucial.[1] These notes include a predicted fragmentation pattern, a quantitative data summary, and a detailed experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of 4-Fluoro-1-butanol is not widely available in public spectral libraries. However, based on the known fragmentation patterns of primary alcohols and the influence of the electronegative fluorine atom, a likely fragmentation pathway can be predicted.[2][3][4] The molecular formula of 4-Fluoro-1-butanol is C₄H₉FO, with a molecular weight of approximately 92.11 g/mol .[5][6][7]

Upon electron ionization (EI), the molecule will lose an electron to form the molecular ion [C₄H₉FO]⁺• at m/z 92. As is common with primary alcohols, the molecular ion peak is expected to be of low abundance or potentially absent.[4][8] The fragmentation is predicted to be dominated by alpha-cleavage and the loss of small neutral molecules.

Key Predicted Fragmentation Pathways:

  • Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (H₂O, 18 Da), which would result in a fragment ion at m/z 74.[4]

  • Alpha-Cleavage: The cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation of primary alcohols.[4][9] This would lead to the formation of the [CH₂OH]⁺ ion at m/z 31.

  • Loss of HF: The presence of fluorine allows for the elimination of hydrogen fluoride (HF, 20 Da), leading to a fragment at m/z 72.

  • Loss of a Propyl Radical: Cleavage further down the carbon chain could result in the loss of a propyl radical (•C₃H₇, 43 Da), yielding a fragment at m/z 49.

  • Formation of Butyl Cation: Loss of the hydroxyl radical (•OH, 17 Da) can form a fluorinated butyl cation at m/z 75.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for 4-Fluoro-1-butanol, their corresponding mass-to-charge ratios (m/z), and their proposed ionic structures. The relative abundance is an educated estimation based on typical alcohol fragmentation and has not been experimentally verified.

m/zProposed Ionic StructurePredicted Relative Abundance
92[CH₂FCH₂CH₂CH₂OH]⁺• (Molecular Ion)Very Low
75[CH₂FCH₂CH₂CH₂]⁺Low
74[C₄H₈F]⁺Moderate
72[C₄H₈O]⁺•Moderate
49[CH₂FCH₂]⁺Moderate
31[CH₂OH]⁺High (Predicted Base Peak)

Experimental Protocol: GC-MS Analysis of 4-Fluoro-1-butanol

This protocol is adapted from established methods for similar halogenated butanols and provides a starting point for the analysis of 4-Fluoro-1-butanol.[10][11][12]

3.1. Objective: To identify and quantify 4-Fluoro-1-butanol in a sample matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

3.2. Materials and Reagents:

  • 4-Fluoro-1-butanol standard

  • Solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade)

  • Anhydrous Sodium Sulfate

  • GC vials with inserts

  • Microsyringes

3.3. Instrumentation:

  • Gas Chromatograph equipped with a Mass Selective Detector (MSD)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Autosampler (recommended)

3.4. Sample Preparation:

  • Accurately weigh a known amount of the sample containing 4-Fluoro-1-butanol.

  • Dissolve the sample in a suitable solvent (e.g., Dichloromethane) to a final concentration of approximately 1 mg/mL.

  • For trace analysis, a derivatization step with a reagent like BSTFA may be considered to improve volatility and detection limits.[11]

  • If the sample contains water, pass the solution through a small column of anhydrous sodium sulfate to dry it.

  • Transfer an aliquot of the final solution to a GC vial for analysis.

3.5. GC-MS Parameters:

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless (or split, depending on concentration)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C

      • Hold: 5 minutes at 200 °C

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 30-150

    • Solvent Delay: 3 minutes

3.6. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and identify the peak corresponding to 4-Fluoro-1-butanol based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Compare the obtained mass spectrum with the predicted fragmentation pattern and known spectra of similar compounds.

  • For quantitative analysis, prepare a calibration curve using standards of known concentrations.

Visualizations

Fragmentation_Pathway M [C₄H₉FO]⁺• m/z = 92 (Molecular Ion) F1 [C₄H₈F]⁺ m/z = 74 M->F1 - H₂O F2 [CH₂OH]⁺ m/z = 31 (Base Peak) M->F2 - •C₃H₆F (Alpha-Cleavage) F3 [C₄H₈O]⁺• m/z = 72 M->F3 - HF F4 [CH₂FCH₂]⁺ m/z = 49 M->F4 - •C₂H₄OH F5 [C₄H₉F]⁺ m/z = 75 M->F5 - •OH Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Drying Drying (optional) Dissolution->Drying Vial Transfer to GC Vial Drying->Vial Injection Injection into GC-MS Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 30-150) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Extraction TIC->Spectrum Identification Compound Identification Spectrum->Identification Quantification Quantification Identification->Quantification

References

Application Notes and Protocols for Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the screening and development of novel agrochemicals. The methodologies outlined below cover key stages of the discovery pipeline, from high-throughput screening to mechanism of action studies.

High-Throughput Screening (HTS) for Agrochemical Discovery

High-throughput screening (HTS) is a cornerstone of modern agrochemical discovery, enabling the rapid assessment of large chemical libraries for potential herbicidal, fungicidal, or insecticidal activity.[1][2] This process utilizes automation and miniaturization to test thousands of compounds efficiently.[2]

HTS Data Analysis and Hit Identification

A critical step in any HTS campaign is the robust analysis of the generated data to confidently identify "hits" — compounds that exhibit the desired biological activity.[3][4] This involves several quality control and statistical measures.

Experimental Protocol: HTS Data Analysis

  • Data Normalization: Raw data from the plate reader (e.g., absorbance, fluorescence) is normalized to control wells on each plate. This is typically expressed as percent inhibition.

  • Calculation of Percent Inhibition:

    • Percent Inhibition = 100 * (1 - (Sample_Value - Negative_Control_Mean) / (Positive_Control_Mean - Negative_Control_Mean))

    • Negative Control: Wells containing the assay components without an inhibitor (0% inhibition).

    • Positive Control: Wells containing a known inhibitor at a concentration that gives a maximal response (100% inhibition).

  • Quality Control - Z'-Factor Calculation: The Z'-factor is a statistical measure of the quality of an HTS assay.[5][6][7] It assesses the separation between the positive and negative control signals.

    • Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

    • An assay is generally considered robust if the Z'-factor is ≥ 0.5.[8]

  • Hit Selection: Compounds are selected as "hits" based on a predefined inhibition threshold. A common threshold is a percent inhibition greater than three standard deviations from the mean of the sample population.[9]

  • Hit Confirmation: Initial hits are re-tested under the same assay conditions to confirm their activity and rule out false positives.[10][11]

Agrochemical Discovery Workflow

The discovery and development of a new agrochemical is a lengthy and complex process, starting from the initial screening of a large number of compounds.[1][12][13] The typical workflow involves several stages of screening and optimization.

Agrochemical_Discovery_Workflow cluster_0 Early Discovery cluster_1 Optimization & Preclinical cluster_2 Development & Registration HTS High-Throughput Screening (HTS) (>100,000 compounds) Hit_ID Hit Identification (~1% of HTS) HTS->Hit_ID Data Analysis Hit_to_Lead Hit-to-Lead (H2L) (100s of compounds) Hit_ID->Hit_to_Lead Confirmation & Prioritization Lead_Opt Lead Optimization (10s of compounds) Hit_to_Lead->Lead_Opt SAR Studies Greenhouse Greenhouse & Lab Trials Lead_Opt->Greenhouse Efficacy Testing Safety Toxicology & Environmental Safety Greenhouse->Safety Candidate Selection Field_Trials Field Trials Safety->Field_Trials Formulation Formulation Development Field_Trials->Formulation Registration Regulatory Submission Formulation->Registration

Figure 1: Agrochemical Discovery and Development Workflow.

Herbicide Discovery and Mechanism of Action

In Vitro Screening: EPSPS Enzyme Inhibition Assay

A common target for herbicides is the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants.[14][15] Glyphosate is a well-known inhibitor of this enzyme.[15]

Experimental Protocol: EPSPS Inhibition Assay

  • Enzyme Preparation: Purify recombinant EPSPS enzyme from a suitable expression system (e.g., E. coli). Determine the protein concentration using a standard method like the Bradford assay.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 2 mM DTT.[16]

    • Substrates: Prepare stock solutions of phosphoenolpyruvate (PEP) and shikimate-3-phosphate (S3P) in the assay buffer.

    • Test Compounds: Dissolve test compounds (and glyphosate as a positive control) in a suitable solvent (e.g., DMSO) to create a concentration series.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of assay buffer.

    • Add 10 µL of the test compound solution at various concentrations.

    • Add 20 µL of a solution containing S3P (final concentration, e.g., 1 mM).

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of a solution containing PEP (final concentration, e.g., 1 mM) and EPSPS enzyme (final concentration, e.g., 0.1 µM).[16]

    • Incubate the reaction at 25°C for 20 minutes.

  • Detection: The release of inorganic phosphate (Pi) from the reaction is measured using a colorimetric method, such as the malachite green assay.[17] Read the absorbance at a specific wavelength (e.g., 660 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Whole-Plant Herbicide Screening

Experimental Protocol: Arabidopsis thaliana Seedling Assay

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana seeds (e.g., with 70% ethanol followed by bleach solution).[18][19]

    • Plate the sterilized seeds on a 96-well plate containing 1/2 Murashige and Skoog (MS) medium with 0.8% agar.[19]

  • Germination and Growth:

    • Stratify the seeds by incubating the plates at 4°C for 2-3 days in the dark.

    • Move the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.[18]

  • Herbicide Application:

    • After 5-7 days, when seedlings have developed cotyledons, apply the test compounds.

    • Prepare a stock solution of each test compound and dilute it to the desired final concentrations in a solution containing a surfactant (e.g., 0.01% Tween-20) to ensure even application.

    • Apply a small volume (e.g., 10 µL) of the herbicide solution to each well.

  • Phenotypic Assessment:

    • Observe the seedlings daily for up to 14 days.

    • Record phenotypic effects such as chlorosis (yellowing), necrosis (tissue death), growth inhibition, and mortality.

    • The GR50 value (the concentration required to cause a 50% reduction in growth) can be determined by measuring a parameter like fresh weight or root length at the end of the experiment.

Glyphosate Mechanism of Action: Shikimate Pathway

Glyphosate acts by inhibiting the EPSPS enzyme in the shikimate pathway, which is crucial for the synthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) in plants.[14][20] This inhibition leads to a depletion of these essential amino acids, ultimately causing plant death.

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHPS DAHP synthase PEP->DAHPS E4P Erythrose 4-phosphate E4P->DAHPS DAHP DAHP DAHPS->DAHP DHQ_synthase DHQ synthase DAHP->DHQ_synthase DHQ 3-Dehydroquinate DHQ_synthase->DHQ DHQ_dehydratase DHQ dehydratase DHQ->DHQ_dehydratase DHS 3-Dehydroshikimate DHQ_dehydratase->DHS Shikimate_DH Shikimate dehydrogenase DHS->Shikimate_DH Shikimate Shikimate Shikimate_DH->Shikimate Shikimate_kinase Shikimate kinase Shikimate->Shikimate_kinase S3P Shikimate-3-phosphate Shikimate_kinase->S3P EPSPS EPSP synthase S3P->EPSPS EPSP EPSP EPSPS->EPSP Chorismate_synthase Chorismate synthase EPSP->Chorismate_synthase Chorismate Chorismate Chorismate_synthase->Chorismate Aromatic_AA Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aromatic_AA Glyphosate Glyphosate Glyphosate->EPSPS Inhibition

Figure 2: Glyphosate's Inhibition of the Shikimate Pathway.
Quantitative Data for Herbicides

HerbicideChemical FamilyTarget Weed SpeciesIC50 / GR50Reference
GlyphosateGlycine derivativeSorghum saccharatumIC50: ~0.1 mg/L (root elongation)[21]
2,4-D-aminePhenoxySorghum saccharatumIC50: ~4.1 mg/L (root elongation)[21]
ParaquatBipyridylSorghum saccharatumIC50: ~339 mg/L (root elongation)[21]
ClodinafopAryloxyphenoxy-propionateVarious grasses-[22]
ImazamoxImidazolinoneVarious broadleaf weeds-[22]

Fungicide Discovery and Mechanism of Action

In Vitro Screening: Fungal Growth Inhibition Assay

This assay is used to determine the efficacy of test compounds in inhibiting the mycelial growth of a target fungal pathogen.

Experimental Protocol: Botrytis cinerea Growth Inhibition

  • Fungal Culture: Grow Botrytis cinerea on potato dextrose agar (PDA) plates at 20-22°C until the mycelium covers the plate.[20][23]

  • Media Preparation:

    • Prepare PDA medium and autoclave.

    • Cool the medium to approximately 50°C.

    • Add the test compounds (dissolved in a suitable solvent like DMSO) to the molten agar at various final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).[24] A solvent-only control should also be prepared.

    • Pour the amended PDA into sterile petri dishes.

  • Inoculation:

    • Cut a small plug (e.g., 5 mm diameter) of mycelium from the edge of an actively growing B. cinerea culture.

    • Place the mycelial plug in the center of each PDA plate.[20]

  • Incubation: Incubate the plates at 20-22°C in the dark for 3-5 days, or until the mycelium in the control plate reaches the edge.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions.

    • Calculate the average diameter and subtract the diameter of the initial plug.

    • Calculate the percent inhibition of mycelial growth relative to the solvent control.

    • Determine the EC50 value (the effective concentration that inhibits fungal growth by 50%).

Strobilurin Fungicide Mechanism of Action

Strobilurin fungicides act by inhibiting mitochondrial respiration in fungi.[25] They bind to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain, blocking electron transfer and thereby inhibiting ATP synthesis.[3][8][26] This disruption of energy production is lethal to the fungus.

Strobilurin_MOA cluster_0 Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Complex IV (Cytochrome c oxidase) Cyt_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Energy Production Strobilurin Strobilurin Fungicide Strobilurin->Complex_III Inhibition at Qo site

Figure 3: Strobilurin Fungicide Mechanism of Action.
Quantitative Data for Fungicides

FungicideFRAC GroupTarget PathogenEC50 (µg/mL)Reference
Azoxystrobin11 (QoI)Alternaria alternata1.86[27]
Pyraclostrobin11 (QoI)Alternaria alternata1.57 (in combination with Boscalid)[27][28]
Trifloxystrobin11 (QoI)--[25]
Boscalid7 (SDHI)Alternaria alternata1.57 (in combination with Pyraclostrobin)[27][28]
Propiconazole3 (DMI)Alternaria alternata1.90[27]
Fludioxonil12 (PP)Rhizoctonia solani0.00006[29]

Insecticide Discovery and Safety Assessment

Quantitative Data for Insecticides (Acute Contact Toxicity)

The safety of non-target organisms, particularly beneficial insects like honey bees, is a critical aspect of insecticide development. Acute contact toxicity is often assessed by determining the LD50, the dose that is lethal to 50% of the test population.

InsecticideChemical ClassTest OrganismAcute Contact LD50 (µ g/bee )Reference
ImidaclopridNeonicotinoidApis mellifera0.029[30]
ThiamethoxamNeonicotinoidApis mellifera0.024[30]
IndoxacarbOxadiazineApis mellifera0.0018[30]
EsfenvaleratePyrethroidApis mellifera0.019[30]
ChlorantraniliproleDiamideApis mellifera107.12[30]
ImidaclopridNeonicotinoidMelipona scutellaris0.00129 (48h)[31][32]

References

Application Notes and Protocols: 4-Fluoro-1-butanol as a Versatile Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Fluoro-1-butanol as a key building block for the synthesis of advanced materials, including liquid crystals, fluorinated polyurethanes, and fluorosurfactants. The introduction of the fluorobutyl moiety can significantly influence the physicochemical properties of materials, offering unique advantages in various applications. This document outlines representative synthetic strategies, detailed experimental protocols, and comparative data to guide researchers in the development of novel materials.

Synthesis of Liquid Crystals with a 4-Fluorobutoxy Tail

The incorporation of a fluorinated tail, such as the 4-fluorobutoxy group derived from 4-Fluoro-1-butanol, is a strategic approach in the design of liquid crystals to modulate key properties like dielectric anisotropy, viscosity, and thermal stability. A common synthetic route to introduce this moiety is through the Williamson ether synthesis, followed by a Suzuki-Miyaura cross-coupling reaction to construct the liquid crystalline core.

Protocol 1: Synthesis of 4-(4-Fluorobutoxy)benzonitrile - A Liquid Crystal Precursor

This protocol details the synthesis of a key intermediate for liquid crystals, starting from 4-cyanophenol and 1-bromo-4-fluorobutane (which can be synthesized from 4-Fluoro-1-butanol). This method is an adaptation of the Williamson ether synthesis.[1][2][3][4][5]

Materials:

  • 4-Cyanophenol

  • 1-Bromo-4-fluorobutane

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Deionized water

  • Dichloromethane

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 4-cyanophenol (1.0 equivalent), potassium carbonate (1.5 equivalents), and acetone (100 mL).

  • Addition of Alkyl Halide: To the stirring suspension, add 1-bromo-4-fluorobutane (1.2 equivalents) dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC using a hexane/ethyl acetate eluent system.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane (50 mL) and wash with deionized water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-(4-fluorobutoxy)benzonitrile.

Visualization of Synthetic Workflow

cluster_williamson Williamson Ether Synthesis cluster_suzuki Suzuki-Miyaura Coupling A 4-Cyanophenol + 1-Bromo-4-fluorobutane B Reflux in Acetone with K2CO3 A->B C Work-up and Extraction B->C D Purification (Column Chromatography) C->D E 4-(4-Fluorobutoxy)benzonitrile D->E F 4-(4-Fluorobutoxy)phenylboronic acid E->F Further Functionalization H Pd Catalyst, Base, Solvent F->H G 4'-Bromo-4-cyanobiphenyl G->H I Liquid Crystal Product H->I cluster_diol Fluorinated Diol Synthesis cluster_pu Polyurethane Synthesis A 4-Fluoro-1-butanol + Adipoyl Chloride B Esterification A->B C Bis(4-fluorobutyl) adipate B->C F Chain Extension with Fluorinated Diol C->F D MDI + Polyol E Prepolymer Formation D->E E->F G Fluorinated Polyurethane F->G A 4-Fluoro-1-butanol B Tosylation A->B C 4-Fluorobutyl Tosylate B->C D Quaternization with a Diamine C->D E Cationic Fluorinated Surfactant D->E

References

Troubleshooting & Optimization

Technical Support Center: 4-Fluoro-1-butanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-Fluoro-1-butanol. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guides

Low yields and the formation of byproducts are common challenges in the synthesis of 4-Fluoro-1-butanol. This section provides a systematic approach to identifying and resolving these issues.

General Troubleshooting Workflow for Low Yield

If you are experiencing lower than expected yields of 4-Fluoro-1-butanol, the following workflow can help diagnose and address the potential causes.

Troubleshooting_Workflow start Low Yield of 4-Fluoro-1-butanol check_reagents Verify Purity and Integrity of Starting Materials and Reagents start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions incomplete_conversion Check for Incomplete Conversion of Starting Material check_conditions->incomplete_conversion side_reactions Analyze for Potential Side Reactions (e.g., Over-fluorination, Elimination, Cyclization) workup_issue Investigate Potential Product Loss During Workup and Purification side_reactions->workup_issue No optimize_reagents Optimize Reagent Stoichiometry or Choose Alternative Reagents side_reactions->optimize_reagents Yes incomplete_conversion->side_reactions No optimize_conditions Systematically Vary Reaction Parameters incomplete_conversion->optimize_conditions Yes modify_workup Modify Extraction or Purification Method workup_issue->modify_workup Yes solution Improved Yield workup_issue->solution No, problem solved optimize_reagents->solution optimize_conditions->solution modify_workup->solution

Caption: A step-by-step workflow to troubleshoot and resolve low yield issues in 4-Fluoro-1-butanol synthesis.

Frequently Asked Questions (FAQs)

This section addresses specific questions that you may encounter during your experiments.

Q1: What are the most common methods for synthesizing 4-Fluoro-1-butanol, and how do their yields compare?

Several synthetic routes to 4-Fluoro-1-butanol have been reported. The choice of method often depends on the available starting materials, scalability, and desired purity. Below is a comparison of common methods.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Reported Yield (%)
4-Fluorobutyl acetateLithium aluminium tetrahydrideDiethyl ether0 - 20498%[1]
1,4-ButanediolDiethylaminosulfur trifluoride (DAST)Dichloromethane-78 to RT2Variable; prone to side reactions
1,4-ButanediolBis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)Dichloromethane0 to RTOvernightGenerally higher than DAST
1,4-Butanediol2-Pyridinesulfonyl fluoride (PyFluor) / DBUTolueneRoom TempVariableGood; minimizes elimination
Q2: I am attempting a mono-fluorination of 1,4-butanediol and observing significant byproduct formation. What are the likely side reactions?

The selective mono-fluorination of 1,4-butanediol can be challenging due to competing reactions. The primary side products include the difluorinated alkane, the cyclic ether (tetrahydrofuran), and elimination products.

Side_Reactions cluster_side_reactions Potential Side Reactions butanediol 1,4-Butanediol fluorinating_agent Fluorinating Agent (e.g., DAST) butanediol->fluorinating_agent product 4-Fluoro-1-butanol fluorinating_agent->product Desired Reaction difluoro 1,4-Difluorobutane (Over-fluorination) fluorinating_agent->difluoro Excess Reagent thf Tetrahydrofuran (THF) (Intramolecular Cyclization) fluorinating_agent->thf Acidic Conditions/ High Temperature elimination Elimination Products fluorinating_agent->elimination Strong Base/ Hindered Substrate

Caption: Common side reactions encountered during the fluorination of 1,4-butanediol.

Q3: My yield is low when using DAST for the fluorination of 1,4-butanediol. How can I improve it?

Low yields with DAST are often due to its thermal instability and propensity to promote side reactions.[2] Consider the following to improve your yield:

  • Reagent Quality: Use freshly opened or distilled DAST, as it is sensitive to moisture and can decompose upon storage.

  • Temperature Control: Maintain a low reaction temperature (typically -78 °C) during the addition of DAST to minimize decomposition and side reactions.

  • Stoichiometry: Carefully control the stoichiometry of DAST. For mono-fluorination, using a slight excess (e.g., 1.1 equivalents) is common, but a large excess can lead to over-fluorination.

  • Alternative Reagents: Consider using more thermally stable and selective fluorinating agents such as Deoxo-Fluor or PyFluor.[3][4] PyFluor, in particular, has been shown to minimize the formation of elimination byproducts.[3][4]

Q4: I observe the formation of tetrahydrofuran (THF) as a major byproduct. How can this be avoided?

The formation of THF from 1,4-butanediol is an acid-catalyzed intramolecular cyclization (etherification).[5] This side reaction is particularly prevalent when using fluorinating agents like DAST, which can generate acidic byproducts.[5] To minimize THF formation:

  • Use a Non-acidic Fluorinating Agent: Reagents like PyFluor, used in combination with a base like DBU, can suppress acid-catalyzed side reactions.[6]

  • Control Temperature: Higher temperatures can promote the cyclization reaction. Maintaining a low and controlled temperature throughout the reaction is crucial.

  • Buffer the Reaction: In some cases, the addition of a non-nucleophilic base can help neutralize any generated acid.

Experimental Protocols

Method 1: Synthesis of 4-Fluoro-1-butanol from 4-Fluorobutyl acetate

This method involves the reduction of an ester to the corresponding alcohol and has been reported to provide a high yield.

Materials:

  • 4-Fluorobutyl acetate

  • Lithium aluminium tetrahydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Water

  • 15% Sodium hydroxide solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 4-fluorobutyl acetate in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminium tetrahydride in anhydrous diethyl ether at 0 °C under an inert atmosphere.

  • The reaction mixture is then stirred at room temperature for 4 hours.

  • The reaction is quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then again with water, while maintaining the temperature below 20 °C.

  • The resulting white precipitate is filtered off and washed with diethyl ether.

  • The combined filtrate and washings are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 4-fluoro-1-butanol.

Reported Yield: 98%[1]

Method 2: General Protocol for Mono-fluorination of 1,4-Butanediol with DAST

This protocol provides a general guideline for the selective mono-fluorination of 1,4-butanediol. Optimization may be required based on specific laboratory conditions.

Materials:

  • 1,4-Butanediol

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 1,4-butanediol in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

  • DAST (1.1 equivalents) is added dropwise to the cooled solution.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for 2 hours.

  • The reaction is carefully quenched by the slow addition of a saturated sodium bicarbonate solution at 0 °C.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.

References

Technical Support Center: Purification of 4-Fluoro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-fluoro-1-butanol. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude 4-fluoro-1-butanol?

A1: Common impurities in 4-fluoro-1-butanol often depend on the synthetic route employed. Potential impurities can include:

  • Unreacted starting materials: Such as butane-1,4-diol, 4-fluorobutyl acetate, or 4-chlorobutyric acid ethyl ester.[1]

  • Byproducts: These can arise from side reactions during synthesis.

  • Solvents: Residual solvents from the reaction or initial work-up.

  • Water: 4-Fluoro-1-butanol is miscible with water, so water is a common impurity.[2]

Q2: What is the boiling point of 4-fluoro-1-butanol?

A2: The boiling point of 4-fluoro-1-butanol is approximately 129.3 °C at atmospheric pressure.[2][3]

Q3: Is 4-fluoro-1-butanol stable to heat?

A3: While stable under normal conditions, prolonged heating at high temperatures during distillation should be approached with caution to prevent potential decomposition. Vacuum distillation is a recommended technique to lower the boiling point and minimize thermal stress on the compound.

Q4: Can I use liquid-liquid extraction to purify 4-fluoro-1-butanol?

A4: Yes, liquid-liquid extraction can be a useful first step to remove water-soluble or water-insoluble impurities. Since 4-fluoro-1-butanol is miscible with water, a salting-out effect by adding a saturated brine solution may be necessary to facilitate phase separation.

Q5: What analytical techniques are recommended to assess the purity of 4-fluoro-1-butanol?

A5: The purity of 4-fluoro-1-butanol can be effectively assessed using the following techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structural integrity of the compound and identify impurities.[4]

  • High-Performance Liquid Chromatography (HPLC): Particularly with a refractive index detector, for quantitative purity assessment.[4]

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause(s) Troubleshooting Steps
Bumping/Uneven Boiling - Insufficient stirring.- Lack of boiling chips.- Ensure smooth and consistent stirring with a magnetic stir bar.- Add a few fresh boiling chips to the distillation flask before heating.
Product is contaminated with a lower-boiling impurity. - Inefficient fractionating column.- Distillation rate is too fast.- Use a fractionating column with a higher number of theoretical plates (e.g., Vigreux or packed column).- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.
Product is contaminated with a higher-boiling impurity. - Distillation rate is too fast.- "Splashing" of the distilling liquid into the condenser.- Reduce the heating rate.- Ensure the distillation head and condenser are properly packed to prevent physical transfer of liquid.
No product distilling over at the expected temperature. - System leak (if under vacuum).- Thermometer bulb is incorrectly placed.- Check all joints and connections for leaks.- Ensure the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser.
Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of compounds (overlapping fractions). - Inappropriate solvent system (mobile phase).- Column was packed improperly.- Column was overloaded with the sample.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for polar compounds like alcohols is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).- Ensure the column is packed evenly without any cracks or channels.- Use an appropriate amount of sample for the column size (typically 1:20 to 1:50 sample-to-adsorbent weight ratio).
Streaking or tailing of the compound on the column. - The compound is too polar for the solvent system.- The compound is interacting strongly with the stationary phase.- Gradually increase the polarity of the mobile phase.- For acidic or basic compounds, consider adding a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).
Cracks or channels forming in the adsorbent bed. - The column has run dry.- The solvent polarity was changed too abruptly.- Never let the solvent level fall below the top of the stationary phase.- When performing gradient elution, change the solvent composition gradually.
Liquid-Liquid Extraction
Issue Possible Cause(s) Troubleshooting Steps
Formation of an emulsion. - Vigorous shaking of the separatory funnel.- Presence of surfactants or particulate matter.- Gently invert the separatory funnel for mixing instead of vigorous shaking.- Add a small amount of saturated brine solution to help break the emulsion.- If the emulsion persists, filtration through a pad of Celite may be necessary.
Poor recovery of 4-fluoro-1-butanol in the organic phase. - 4-fluoro-1-butanol is partially soluble in the aqueous phase.- Perform multiple extractions with smaller volumes of the organic solvent.- "Salt out" the alcohol from the aqueous phase by saturating it with sodium chloride before extraction.

Quantitative Data Summary

Purification Technique Parameter Value/Range Notes
Fractional Distillation Boiling Point (at 760 mmHg)129.3 °C[2][3]
Boiling Point (at 55 mbar)64-66 °CThis is for the related compound 4,4,4-trifluoro-1-butanol and can be used as a rough estimate for vacuum distillation.[6]
Purity (Typical) Post-Distillation>98%Dependent on the efficiency of the distillation setup.
Post-Chromatography>99%Dependent on the optimization of the chromatographic conditions.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

This protocol is a general guideline and may require optimization.

  • Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.

  • Charging the Flask: To a round-bottom flask, add the crude 4-fluoro-1-butanol and a magnetic stir bar.

  • Distillation: a. Begin stirring and slowly reduce the pressure in the system to the desired level (e.g., 20-30 mmHg). b. Gradually heat the distillation flask using a heating mantle. c. Collect any low-boiling impurities as the forerun. d. Collect the main fraction of 4-fluoro-1-butanol at the expected boiling point for the given pressure. e. Stop the distillation before the flask goes to dryness.

  • Analysis: Analyze the collected fractions for purity using GC-MS or NMR.

Protocol 2: Purification by Flash Column Chromatography

This protocol is a suggested starting point for purification.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate in hexane and gradually increasing to 30-40% ethyl acetate). The optimal solvent system should be determined by TLC analysis beforehand.

  • Column Packing: a. Prepare a slurry of silica gel in the initial, least polar solvent mixture. b. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: a. Dissolve the crude 4-fluoro-1-butanol in a minimal amount of the initial eluent. b. Carefully load the sample onto the top of the silica gel bed.

  • Elution: a. Begin eluting with the initial solvent mixture, collecting fractions. b. Monitor the fractions by TLC. c. Gradually increase the polarity of the eluent to elute the 4-fluoro-1-butanol.

  • Analysis: Combine the pure fractions and remove the solvent under reduced pressure. Analyze the product for purity.

Purification Workflow

PurificationWorkflow start Crude 4-Fluoro-1-butanol initial_analysis Initial Purity Analysis (GC-MS, NMR) start->initial_analysis extraction Liquid-Liquid Extraction (e.g., with brine wash) initial_analysis->extraction Water or soluble impurities present distillation Fractional Distillation (Atmospheric or Vacuum) initial_analysis->distillation Volatile impurities with different boiling points extraction->distillation high_purity High Purity Required? distillation->high_purity chromatography Column Chromatography final_analysis Final Purity Analysis chromatography->final_analysis pure_product Pure 4-Fluoro-1-butanol final_analysis->pure_product high_purity->chromatography Yes high_purity->final_analysis No

Caption: A decision-making workflow for selecting a suitable purification technique for 4-fluoro-1-butanol.

References

Technical Support Center: 4-Fluoro-1-butanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-1-butanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-Fluoro-1-butanol, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Yield of 4-Fluoro-1-butanol Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC or GC. If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature.
Degradation of fluorinating agent: Reagents like DAST are sensitive to moisture and heat.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored fluorinating agents.
Inappropriate solvent: The chosen solvent may not be suitable for the reaction.Dichloromethane is a commonly used solvent for fluorination with DAST. Ensure the solvent is anhydrous.
Presence of Tetrahydrofuran (THF) as a Major Byproduct Intramolecular cyclization of 1,4-butanediol: This is a common side reaction, especially when using reagents like DAST which can promote cyclization.- Choice of Fluorinating Agent: Consider using an alternative fluorinating agent that is less prone to promoting cyclization. - Reaction Conditions: Lowering the reaction temperature may favor the desired fluorination over cyclization.
Acid-catalyzed dehydration: Traces of acid can catalyze the dehydration of the starting material or product to THF.Ensure the reaction is performed under neutral or slightly basic conditions if the fluorinating agent allows. A non-acidic workup is also recommended.
Formation of Elimination Products (e.g., 3-Buten-1-ol) Strongly basic conditions: The use of strong bases can promote the elimination of HF from 4-fluoro-1-butanol or elimination from an intermediate.Avoid strongly basic conditions. If a base is necessary, a non-nucleophilic, sterically hindered base may be a better choice. The E1cb mechanism, which can be prevalent for fluorinated compounds, may lead to the formation of the least substituted alkene.
High reaction temperatures: Higher temperatures generally favor elimination reactions.Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Formation of Difluorinated Byproducts Over-fluorination: Using a large excess of the fluorinating agent or harsh reaction conditions.Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the fluorinating agent. Add the reagent dropwise at a low temperature to control the reaction.
Rearrangement Products Detected Carbocationic intermediates: Some fluorination reactions, particularly with DAST, can proceed through carbocation-like intermediates that are susceptible to rearrangement.Using milder fluorinating agents or conditions that favor an SN2-type mechanism can suppress rearrangements.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when synthesizing 4-Fluoro-1-butanol from 1,4-butanediol?

A1: The most prevalent side reaction is the intramolecular cyclization of 1,4-butanediol to form tetrahydrofuran (THF). This is particularly an issue when using diethylaminosulfur trifluoride (DAST) as the fluorinating agent, which is known to promote the formation of cyclic ethers from diols. Another potential side reaction is the dehydration of 1,4-butanediol to form 3-buten-1-ol.

Q2: How can I minimize the formation of THF during the fluorination of 1,4-butanediol?

A2: To minimize THF formation, consider the following:

  • Fluorinating Agent Selection: Reagents other than DAST may be less prone to inducing cyclization.

  • Temperature Control: Running the reaction at lower temperatures can help to favor the desired substitution reaction over the elimination (dehydration) reaction that leads to THF.

  • Reaction Conditions: Avoiding acidic conditions is crucial as acid can catalyze the dehydration of 1,4-butanediol to THF.

Q3: My reaction with DAST on 1,4-butanediol mainly produced a cyclic ether. Why did this happen?

A3: Diethylaminosulfur trifluoride (DAST) is known to react with diols to produce difluorides, sulfite esters, or cyclic ethers, with the product distribution being dependent on the number of carbons separating the hydroxyl groups. In the case of butane-1,4-diol, the formation of the cyclic ether, tetrahydrofuran, is the predominant outcome. This is believed to proceed through a cyclic intermediate.

Q4: Are there any specific safety precautions I should take when working with fluorinating agents like DAST or Selectfluor?

A4: Yes, both DAST and Selectfluor require careful handling:

  • DAST (Diethylaminosulfur trifluoride): It is sensitive to moisture and can decompose violently upon heating. Reactions should be carried out in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. It is crucial to avoid heating DAST reactions unless specific literature procedures indicate it is safe.

  • Selectfluor: This is a strong oxidant and should be handled with care. Avoid contact with combustible materials. As with all chemical reagents, appropriate PPE should be worn.

Q5: What is the best way to purify 4-Fluoro-1-butanol from the reaction mixture?

A5: Purification of 4-Fluoro-1-butanol will depend on the specific impurities present. Fractional distillation is often a suitable method for separating it from byproducts with different boiling points, such as THF (boiling point ~66 °C) and unreacted 1,4-butanediol (boiling point ~230 °C). The boiling point of 4-Fluoro-1-butanol is approximately 129-131 °C. Column chromatography on silica gel can also be employed for purification, using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-1-butanol from 1,4-Butanediol using a Deoxyfluorinating Agent (General Procedure)

Disclaimer: This is a general protocol and should be adapted based on the specific fluorinating agent and laboratory safety procedures.

  • Preparation: Under an inert atmosphere (e.g., nitrogen), add anhydrous 1,4-butanediol (1.0 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Dissolve the diol in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to the recommended temperature for the specific fluorinating agent (e.g., -78 °C for DAST).

  • Addition of Fluorinating Agent: Slowly add the deoxyfluorinating agent (e.g., DAST, 1.1 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at the low temperature for the recommended time, monitoring the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution) at a low temperature.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation or column chromatography.

Visualizations

Main_Reaction_and_Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions 1,4-Butanediol 1,4-Butanediol 4-Fluoro-1-butanol 4-Fluoro-1-butanol 1,4-Butanediol->4-Fluoro-1-butanol Fluorinating Agent (e.g., DAST, Selectfluor) Tetrahydrofuran Tetrahydrofuran 1,4-Butanediol->Tetrahydrofuran Intramolecular Cyclization (Dehydration) 3-Buten-1-ol 3-Buten-1-ol 1,4-Butanediol->3-Buten-1-ol Elimination

Caption: Reaction scheme illustrating the desired synthesis of 4-Fluoro-1-butanol and common side reactions.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow for 4-Fluoro-1-butanol Synthesis Start Start Synthesis Analyze Analyze Crude Product (GC/NMR) Start->Analyze Problem Identify Primary Issue Analyze->Problem LowYield Check Reagent Quality & Reaction Conditions (Time, Temp) Problem->LowYield Low Yield HighTHF Lower Reaction Temp. Consider Alternative Fluorinating Agent Problem->HighTHF High THF Impurity HighElimination Use Milder Base Lower Reaction Temp. Problem->HighElimination High Elimination Product Impurity Success Proceed to Purification Problem->Success High Purity Product LowYield->Analyze Re-run Reaction HighTHF->Analyze Re-run Reaction HighElimination->Analyze Re-run Reaction

Caption: A logical workflow for troubleshooting common issues in 4-Fluoro-1-butanol synthesis.

Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-1-butanol. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and application.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing 4-Fluoro-1-butanol?

A1: 4-Fluoro-1-butanol is primarily synthesized through a few key pathways. One common method involves the reduction of a corresponding 4-fluorinated carboxylic acid ester, such as ethyl 4-fluorobutyrate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1] Another potential, though less detailed in the provided context, route could be adapted from the synthesis of similar fluorinated alcohols, which involves the catalytic hydrogenation of fluorooxetanes.

Q2: What are the key applications of 4-Fluoro-1-butanol in research and development?

A2: 4-Fluoro-1-butanol is a valuable building block in organic synthesis, particularly in the pharmaceutical, agrochemical, and materials science industries.[2][3][4][5] Its primary utility lies in its role as a reagent for creating more complex molecules.[4] In medicinal chemistry, the incorporation of the fluorine atom can significantly alter a molecule's properties, such as metabolic stability, lipophilicity, and bioavailability.[2] It is used as an intermediate in the development of active pharmaceutical ingredients, including potential cancer treatments and antiviral medications.[2][3] In materials science, it serves as an intermediate for specialty chemicals.[2]

Q3: What are the typical physical and chemical properties of 4-Fluoro-1-butanol?

A3: 4-Fluoro-1-butanol is a colorless liquid with the molecular formula C₄H₉FO.[3] It is characterized by the presence of a fluorine atom, which influences its chemical reactivity and biological interactions.[2] It is soluble in water and is stable under normal storage conditions.[3]

PropertyValue
CAS Number 372-93-0
Molecular Formula C₄H₉FO[3]
Molecular Weight 92.11 g/mol [4][6]
Boiling Point ~129.36 °C[4]
Appearance Colorless liquid[3][4]

Troubleshooting Guide

Q4: I am experiencing low yields in the synthesis of 4-Fluoro-1-butanol via the reduction of ethyl 4-fluorobutyrate. What are the potential causes and solutions?

A4: Low yields in this reduction reaction can stem from several factors. Here's a breakdown of potential issues and how to address them:

  • Issue: Incomplete Reaction. The reduction may not be going to completion.

    • Solution: Ensure a sufficient molar excess of the reducing agent, lithium aluminum hydride (LiAlH₄), is used. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. The reaction is typically run for about 4 hours.[6]

  • Issue: Side Reactions. The formation of byproducts can consume starting material and reduce the desired product yield.

    • Solution: Maintain strict temperature control during the addition of the ester to the LiAlH₄ solution. The reaction is typically started at 0°C and then allowed to warm to room temperature.[6] Using an appropriate solvent like anhydrous diethyl ether or tetrahydrofuran (THF) is also crucial.[1][6]

  • Issue: Degradation during Workup. The product can be lost or degraded during the quenching and extraction steps.

    • Solution: Perform the workup at a low temperature and carefully adjust the pH. A slightly acidic workup (pH 5.0–6.8) with dilute HCl can help minimize decomposition of acid-sensitive intermediates.[2]

Q5: My final product is impure. What are common impurities and how can I remove them?

A5: Impurities can include unreacted starting material, byproducts from side reactions, or residual solvent.

  • Common Impurities: Unreacted ethyl 4-fluorobutyrate, over-reduction products, or elimination byproducts.

  • Purification Strategy: Purification is typically achieved through distillation.[7] Due to the product's boiling point, vacuum distillation is often employed to prevent decomposition at high temperatures. Careful fractionation during distillation is key to separating the desired product from impurities with different boiling points.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-1-butanol by Reduction of Ethyl 4-fluorobutyrate [1]

1. Reaction Setup:

  • A dry 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a reflux condenser.

  • The entire apparatus should be flame-dried under a stream of nitrogen to ensure anhydrous conditions.

2. Reagents:

  • Lithium aluminum hydride (LiAlH₄): 4.7 g (0.125 mol)

  • Anhydrous diethyl ether: 200 mL

  • Ethyl 4-fluorobutyrate: 13.4 g (0.1 mol)

3. Procedure:

  • Suspend the LiAlH₄ in 100 mL of anhydrous diethyl ether in the reaction flask under a nitrogen atmosphere and cool the mixture to 0°C in an ice bath.

  • Dissolve the ethyl 4-fluorobutyrate in 100 mL of anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension over a period of 1 hour, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

4. Workup:

  • Cool the reaction mixture back to 0°C.

  • Slowly and carefully add 5 mL of water to quench the excess LiAlH₄, followed by 5 mL of 15% aqueous sodium hydroxide, and then 15 mL of water.

  • Stir the mixture until a white precipitate forms.

  • Filter the precipitate and wash it with diethyl ether.

  • Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

5. Purification:

  • Purify the crude product by vacuum distillation to obtain 4-Fluoro-1-butanol.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup Flame-dried 3-neck flask under Nitrogen reagents Suspend LiAlH4 in anhydrous Diethyl Ether at 0°C setup->reagents addition Dropwise addition of Ethyl 4-fluorobutyrate solution reagents->addition 1 hour stirring Warm to RT and stir for 3 hours addition->stirring quench Quench with H2O and NaOH solution stirring->quench filtration Filter precipitate quench->filtration extraction Dry and concentrate the filtrate filtration->extraction distillation Vacuum Distillation extraction->distillation product product distillation->product Pure 4-Fluoro-1-butanol

Caption: Workflow for the synthesis of 4-Fluoro-1-butanol.

troubleshooting_yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions workup_loss Degradation during Workup low_yield->workup_loss solution1 Increase reducing agent Monitor reaction progress incomplete_reaction->solution1 solution2 Strict temperature control Use anhydrous solvent side_reactions->solution2 solution3 Low temperature workup Careful pH adjustment workup_loss->solution3

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: 4-Fluoro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 4-Fluoro-1-butanol.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of 4-Fluoro-1-butanol.

Issue 1: Suspected Degradation of 4-Fluoro-1-butanol

  • Question: My experimental results are inconsistent, and I suspect the 4-Fluoro-1-butanol has degraded. How can I confirm this?

  • Answer: Degradation can be indicated by several observations. Visually inspect the product for any color change from its typical colorless to light-yellow appearance.[1] Measure the refractive index and compare it to the specification sheet. Purity can be assessed using analytical techniques such as Gas Chromatography (GC). A decrease in the main peak area and the appearance of new peaks could signify the presence of degradation products.

  • Question: What are the likely causes of degradation?

  • Answer: 4-Fluoro-1-butanol is stable under recommended storage conditions.[2][3] However, degradation can be accelerated by improper storage, such as exposure to high temperatures, moisture, or incompatible materials.[2][4] Incompatible materials include strong oxidizing agents, alkali metals, strong acids, strong bases, and halogens.[2]

  • Question: I have confirmed degradation. What should I do?

  • Answer: If degradation is confirmed, the product should not be used for experimental purposes as it can lead to unreliable results. Dispose of the degraded product according to your institution's hazardous waste disposal procedures.[5] To prevent future issues, review your storage and handling procedures to ensure they align with the recommended guidelines.

Issue 2: Presence of Impurities in a New Bottle of 4-Fluoro-1-butanol

  • Question: I have received a new bottle of 4-Fluoro-1-butanol, but my initial analysis shows impurities. What should I do?

  • Answer: Reputable suppliers provide a Certificate of Analysis (CoA) detailing the purity and impurity profile.[6] Compare your analytical results with the CoA. If there is a significant discrepancy, contact the supplier's technical support immediately. Do not use the product until the issue is resolved.

Frequently Asked Questions (FAQs)

Storage and Handling

  • What are the recommended storage conditions for 4-Fluoro-1-butanol?

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][5] The recommended storage temperature is typically between 2-8°C.[1] It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and air.[4]

  • Is 4-Fluoro-1-butanol sensitive to light?

    • While not explicitly stated as highly light-sensitive, it is good practice to store it in a dark place or in an amber-colored bottle to minimize potential light-induced degradation, a general precaution for many organic chemicals.

  • What materials are incompatible with 4-Fluoro-1-butanol?

    • Avoid contact with strong oxidizing agents, alkali metals, strong acids, strong bases, and halogens.[2] Reactions with these substances can be vigorous and may lead to decomposition.

  • What is the shelf life of 4-Fluoro-1-butanol?

    • The shelf life can be extensive if stored properly.[7] However, for optimal performance, it is recommended to use it within the timeframe specified by the manufacturer on the certificate of analysis. Accelerated stability tests can be used to predict long-term stability.[4]

Safety and Disposal

  • What are the primary hazards associated with 4-Fluoro-1-butanol?

    • 4-Fluoro-1-butanol is a flammable liquid and vapor.[8][9] It can cause skin and serious eye irritation and may cause respiratory irritation.[8] It is also toxic and can be metabolized to fluoroacetate.[10]

  • What personal protective equipment (PPE) should be worn when handling 4-Fluoro-1-butanol?

    • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5] All handling should be performed in a well-ventilated area or a chemical fume hood.[5]

  • How should I dispose of 4-Fluoro-1-butanol waste?

    • Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.[5] Do not pour it down the drain.

Data Presentation

Physical and Chemical Properties of 4-Fluoro-1-butanol

PropertyValueReference
Molecular Formula C4H9FO[3]
Molecular Weight 92.11 g/mol [6]
Appearance Colorless to light-yellow liquid[1]
Boiling Point ~129.3 °C[6][10]
Density ~0.9025 g/mL (estimate)[11]
Flash Point ~45.4 °C[4]
Solubility Soluble in water[3]
Storage Temperature 2-8°C[1]

Experimental Protocols

Protocol: Accelerated Stability Testing of 4-Fluoro-1-butanol

This protocol outlines a general procedure for assessing the stability of 4-Fluoro-1-butanol under accelerated conditions.

1. Objective: To evaluate the stability of 4-Fluoro-1-butanol under elevated temperature and humidity conditions to predict its shelf life under recommended storage conditions.

2. Materials:

  • 4-Fluoro-1-butanol sample

  • Calibrated stability chambers capable of maintaining specific temperature and humidity levels

  • Inert gas (Nitrogen or Argon)

  • Appropriate vials with inert caps

  • Gas Chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID)

  • Analytical balance

  • Reference standard of 4-Fluoro-1-butanol

3. Methodology:

  • Initial Analysis (Time 0):

    • Perform an initial analysis of the 4-Fluoro-1-butanol sample to determine its initial purity and impurity profile.

    • Use a validated GC method to quantify the purity.

    • Record the visual appearance and any other relevant physical properties.

  • Sample Preparation and Storage:

    • Dispense aliquots of the 4-Fluoro-1-butanol into several vials.

    • Purge the headspace of each vial with an inert gas before sealing to minimize oxidation.

    • Place the vials into stability chambers set at the following accelerated conditions (as per ICH guidelines):

      • Condition 1: 40°C ± 2°C / 75% RH ± 5% RH

      • Condition 2 (optional, for comparison): 30°C ± 2°C / 65% RH ± 5% RH

    • Also, store a set of vials at the recommended long-term storage condition (e.g., 5°C ± 3°C) as a control.

  • Time Points for Testing:

    • For the accelerated conditions, pull samples for analysis at predetermined time points, for example, 1, 3, and 6 months.[12]

    • For the long-term condition, testing can be less frequent, for example, every 6 months for the first year and annually thereafter.[12]

  • Analysis at Each Time Point:

    • At each time point, remove a vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Perform a visual inspection.

    • Analyze the sample by GC to determine the purity and identify any new impurity peaks.

    • Quantify the amount of 4-Fluoro-1-butanol remaining and the percentage of any significant degradation products.

4. Data Analysis and Interpretation:

  • Plot the purity of 4-Fluoro-1-butanol as a function of time for each storage condition.

  • Determine the degradation rate constant (k) for each accelerated condition.

  • Use the Arrhenius equation to extrapolate the degradation rate at the recommended long-term storage temperature. The Arrhenius equation relates the rate of a chemical reaction to the temperature.

  • Based on the extrapolated degradation rate, predict the shelf life, which is often defined as the time it takes for the purity to decrease to 90% of its initial value.

Visualizations

Troubleshooting_Degradation Troubleshooting Suspected Degradation start Inconsistent Experimental Results check_visual Visually inspect for color change start->check_visual check_analytical Perform analytical tests (e.g., GC, Refractive Index) start->check_analytical compare_spec Compare results to specifications check_visual->compare_spec check_analytical->compare_spec degradation_confirmed Degradation Confirmed compare_spec->degradation_confirmed Out of spec no_degradation No Significant Degradation compare_spec->no_degradation Within spec dispose Dispose of product per regulations degradation_confirmed->dispose investigate_other Investigate other experimental variables no_degradation->investigate_other review_storage Review storage and handling procedures dispose->review_storage

Caption: Troubleshooting workflow for suspected degradation.

Storage_Logic Proper Storage of 4-Fluoro-1-butanol start Receiving 4-Fluoro-1-butanol storage_conditions Store at 2-8°C in a dry, well-ventilated area start->storage_conditions container Keep in a tightly sealed, original container storage_conditions->container incompatibilities Segregate from: - Strong Oxidizing Agents - Strong Acids - Strong Bases - Alkali Metals - Halogens storage_conditions->incompatibilities inert_atmosphere Store under an inert atmosphere (e.g., Nitrogen) container->inert_atmosphere light Protect from light inert_atmosphere->light

Caption: Logical steps for proper storage.

References

Technical Support Center: 4-Fluoro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information on the safe handling and disposal of 4-Fluoro-1-butanol for researchers, scientists, and drug development professionals. Please consult your institution's safety guidelines and the Safety Data Sheet (SDS) before working with this chemical.

Properties of 4-Fluoro-1-butanol

The following table summarizes the key physical and chemical properties of 4-Fluoro-1-butanol.

PropertyValueReferences
Molecular Formula C4H9FO[1]
Molecular Weight 92.11 g/mol [2]
Appearance Colorless to light-yellow liquid[3][4]
Boiling Point 129.36°C (estimate)[2][3]
Flash Point 45.4°C[2]
Density 0.9025 g/cm³ (estimate)[2][3]
Vapor Pressure 19.7 mmHg at 25°C[2]
Refractive Index 1.3942[2][3]
Solubility in Water Miscible
Storage Temperature 2-8°C, sealed in a dry place[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 4-Fluoro-1-butanol?

A1: 4-Fluoro-1-butanol is a flammable liquid and vapor.[1] It causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is also considered highly toxic because it can be metabolized to fluoroacetate.[5]

Q2: What personal protective equipment (PPE) is required when handling 4-Fluoro-1-butanol?

A2: Appropriate PPE includes safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[6] Work should be conducted in a well-ventilated area or under a chemical fume hood.[7][8] For situations with a risk of inhalation, a NIOSH/MSHA-approved respirator may be necessary.[6]

Q3: How should I store 4-Fluoro-1-butanol?

A3: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][6] It is recommended to store it under refrigeration (2-8°C).[4]

Q4: What should I do in case of accidental skin or eye contact?

A4: In case of skin contact, immediately wash the affected area with soap and plenty of water.[9] For eye contact, rinse cautiously with water for several minutes.[9][10] Remove contact lenses if present and easy to do, and continue rinsing.[9][10] Seek immediate medical attention in both cases.[11]

Q5: What is the appropriate fire extinguishing media for 4-Fluoro-1-butanol?

A5: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[7][10] A water spray can be used to cool fire-exposed containers.[10]

Q6: Can I dispose of small amounts of 4-Fluoro-1-butanol down the drain?

A6: No, you should not dispose of 4-Fluoro-1-butanol down the drain.[7] It should be treated as hazardous waste and disposed of according to local, state, and federal regulations.[7][8]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving 4-Fluoro-1-butanol.

IssuePossible CauseTroubleshooting Steps
Unexpected Reaction Vigor or Exotherm Incompatible materials (e.g., strong oxidizing agents, acid chlorides, anhydrides).1. Ensure the reaction is conducted in a vessel with adequate cooling and stirring. 2. Add reagents slowly and monitor the temperature closely. 3. If the reaction becomes too vigorous, remove the heat source and apply external cooling (e.g., ice bath). 4. Be prepared to quench the reaction with a suitable agent if necessary.
Discoloration of the Chemical Contamination or degradation over time.1. Check the expiration date on the container. 2. If the chemical is old or has been stored improperly, it may need to be purified (e.g., by distillation) before use, or disposed of. 3. Ensure that clean, dry glassware and equipment are used to prevent contamination.
Low Yield in a Reaction Impure starting material or improper reaction conditions.1. Verify the purity of the 4-Fluoro-1-butanol using an appropriate analytical technique (e.g., GC-MS, NMR). 2. Ensure that the reaction is being carried out under the correct temperature, pressure, and atmospheric conditions (e.g., inert atmosphere if required). 3. Check for potential side reactions or degradation pathways.
Container Pressurization Storage at elevated temperatures or contamination leading to gas evolution.1. If a container is bulging, do not open it. 2. Carefully move the container to a fume hood and cool it with an ice bath. 3. If you are not trained to handle pressurized containers, contact your institution's environmental health and safety (EHS) office. 4. Once the pressure has been safely released, the contents should be disposed of as hazardous waste.

Experimental Protocols

Protocol 1: Safe Handling and Dispensing
  • Preparation:

    • Work in a well-ventilated chemical fume hood.[7]

    • Ensure that a safety shower and eyewash station are readily accessible.[8][11]

    • Don the appropriate PPE: safety goggles, chemical-resistant gloves, and a lab coat.[6]

  • Dispensing:

    • Ground the container and receiving equipment to prevent static discharge.[11]

    • Use only spark-proof tools for handling.[6][7]

    • Slowly pour the required amount of 4-Fluoro-1-butanol into a clean, dry, and appropriately labeled container.

    • Avoid splashing.

  • Post-Dispensing:

    • Securely close the main container of 4-Fluoro-1-butanol.

    • Clean any minor drips or spills in the fume hood with an absorbent material.

    • Dispose of contaminated materials as hazardous waste.[8]

    • Wash hands thoroughly after handling.[9]

Protocol 2: Small-Scale Spill Management (less than 100 mL)
  • Immediate Actions:

    • Alert personnel in the immediate area.

    • If the spill is outside of a fume hood, evacuate the area and prevent entry.

    • Remove all ignition sources.[6][7]

  • Containment and Cleanup:

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[7]

    • Carefully collect the absorbed material using spark-proof tools and place it into a labeled, sealable container for hazardous waste.[6][7]

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.

    • Place all contaminated cleaning materials into the hazardous waste container.

  • Disposal:

    • Seal the waste container and label it appropriately for disposal.

    • Contact your institution's EHS office for pickup and disposal.

Protocol 3: Waste Disposal
  • Waste Collection:

    • Collect all waste containing 4-Fluoro-1-butanol (e.g., unused chemical, reaction byproducts, contaminated materials) in a designated, properly labeled, and sealed container.[12]

    • Do not mix with incompatible waste streams.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "4-Fluoro-1-butanol," and any other components in the waste stream.

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area that is secure and away from ignition sources.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS office.[8] Disposal will likely involve incineration by a licensed waste disposal company.[9][13]

Visual Guides

PPE_Selection_for_4_Fluoro_1_Butanol start Start: Handling 4-Fluoro-1-butanol routine_use Routine Lab Use (e.g., dispensing, reaction setup) start->routine_use splash_risk Risk of Splashing? routine_use->splash_risk inhalation_risk Adequate Ventilation? routine_use->inhalation_risk ppe_basic Minimum PPE: - Lab Coat - Chemical-Resistant Gloves (e.g., Nitrile) routine_use->ppe_basic ppe_goggles Wear Safety Goggles splash_risk->ppe_goggles No ppe_faceshield Wear Safety Goggles AND Face Shield splash_risk->ppe_faceshield Yes fume_hood Work in a Chemical Fume Hood inhalation_risk->fume_hood Yes respirator Use a NIOSH/MSHA Approved Respirator inhalation_risk->respirator No

Caption: Decision tree for selecting appropriate PPE.

Spill_Response_Workflow spill Spill of 4-Fluoro-1-butanol Occurs alert Alert others in the area spill->alert ignition Remove all ignition sources alert->ignition ppe Don appropriate PPE (gloves, goggles, lab coat) ignition->ppe contain Contain the spill with inert absorbent material ppe->contain collect Collect absorbed material with spark-proof tools contain->collect waste_container Place in a labeled hazardous waste container collect->waste_container decontaminate Decontaminate the spill area waste_container->decontaminate dispose Arrange for waste disposal through EHS decontaminate->dispose

Caption: Workflow for handling a small-scale spill.

Disposal_Logic_Flow start Generation of 4-Fluoro-1-butanol Waste is_mixed Is the waste mixed with other chemicals? start->is_mixed collect_separate Collect in a dedicated, labeled waste container is_mixed->collect_separate No check_compat Verify compatibility of all waste components is_mixed->check_compat Yes seal Securely seal the container collect_separate->seal collect_mixed Collect in a compatible, labeled mixed waste container collect_mixed->seal check_compat->collect_mixed store Store in a designated satellite accumulation area seal->store ehs_contact Contact EHS for disposal store->ehs_contact end Waste Disposed by Licensed Professional ehs_contact->end

Caption: Logical flow for the disposal of waste.

References

Technical Support Center: Troubleshooting 4-Fluoro-1-butanol NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-1-butanol and related fluorinated compounds in NMR spectroscopy.

Troubleshooting Guide

This guide addresses common issues encountered during the acquisition and analysis of NMR spectra for 4-Fluoro-1-butanol.

Problem Potential Cause(s) Recommended Solution(s)
Broad or distorted peaks 1. Poor shimming of the magnetic field.2. Sample is too concentrated.3. Presence of paramagnetic impurities.4. Incomplete dissolution of the sample.1. Re-shim the instrument, focusing on Z1 and Z2 shims.2. Dilute the sample.3. Filter the sample through a plug of glass wool to remove particulates.4. Ensure the sample is fully dissolved; gentle warming or vortexing may help.
Unexpected peaks in the spectrum 1. Contamination from solvents (e.g., acetone, ethyl acetate).2. Presence of water in the sample or solvent.3. Impurities from the synthesis of 4-Fluoro-1-butanol (e.g., starting materials, byproducts).4. Silicone grease from glassware.1. Ensure all glassware is thoroughly clean and dry. Use high-purity deuterated solvents.2. Use a fresh, sealed bottle of deuterated solvent. For protic solvents, a D₂O shake can confirm OH/NH peaks.3. Purify the sample using techniques like column chromatography or distillation.4. Avoid using silicone grease on joints; if necessary, use sparingly and wipe clean before sample preparation.
Incorrect peak integrations 1. Phasing errors.2. Baseline distortion.3. Overlapping signals.4. Insufficient relaxation delay (d1) for quantitative analysis.1. Carefully re-phase the spectrum manually.2. Apply baseline correction.3. Use a higher field NMR instrument for better resolution or try a different deuterated solvent to induce chemical shift changes.4. For quantitative results, ensure the relaxation delay is at least 5 times the longest T1 of the nuclei of interest.
Complex splitting patterns (not first-order) 1. Second-order effects, where the chemical shift difference between coupled nuclei (in Hz) is not much larger than the coupling constant (J).2. Magnetic inequivalence of protons or carbons.1. Analyze the spectrum on a higher field instrument to increase the chemical shift dispersion in Hz.2. This is inherent to the molecule's structure and requires more advanced analysis, potentially including simulation software.
No observable fluorine coupling 1. In a ¹H NMR spectrum, if the resolution is poor, the small long-range H-F couplings may not be resolved.2. In a ¹³C NMR spectrum, if broadband proton decoupling is used, C-F couplings will still be present. If they are not observed, it could be a resolution issue.1. Use a higher field instrument or apply resolution enhancement techniques during processing (e.g., Lorentz-Gauss transformation).2. Ensure the spectral width is adequate and that sufficient data points were acquired to resolve the couplings.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for 4-Fluoro-1-butanol?

A1: While an experimentally verified and published spectrum can be difficult to locate, predicted chemical shifts based on empirical data and simulation are provided below. Note that actual values may vary depending on the solvent and concentration.

Predicted NMR Data for 4-Fluoro-1-butanol (in CDCl₃)

¹H NMR Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-1 (-CH₂OH)~3.7tripletJ(H1-H2) ≈ 6.5
H-2~1.7quintetJ(H2-H1) ≈ 6.5, J(H2-H3) ≈ 6.5
H-3~1.8sextet (quintet of doublets)J(H3-H2) ≈ 6.5, J(H3-H4) ≈ 6.0, J(H3-F) ≈ 25
H-4 (-CH₂F)~4.5triplet of doubletsJ(H4-H3) ≈ 6.0, J(H4-F) ≈ 47
OHvariablesinglet (broad)-
¹³C NMR Predicted Chemical Shift (ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constants (Hz)
C-1 (-CH₂OH)~62singlet-
C-2~30doublet³J(C2-F) ≈ 5
C-3~28doublet²J(C3-F) ≈ 20
C-4 (-CH₂F)~84doublet¹J(C4-F) ≈ 165

Q2: Why do I see a complex multiplet for the proton at the C-4 position instead of a simple triplet?

A2: The protons on the carbon bearing the fluorine (C-4) are coupled not only to the adjacent protons on C-3 but also to the fluorine atom itself. This results in a "triplet of doublets" due to coupling to two equivalent protons and one fluorine atom.

Q3: My baseline is rolling or distorted. What can I do?

A3: A rolling baseline is often due to issues with the first few data points of the Free Induction Decay (FID). This can be caused by an acoustic ringdown in the probe, a very broad underlying signal, or incorrect digital filtering. Try applying a backward linear prediction to reconstruct the initial part of the FID or use a baseline correction algorithm in your processing software.

Q4: How can I confirm the identity of the -OH proton signal?

A4: The chemical shift of the hydroxyl proton is often variable and the peak can be broad. To confirm its identity, you can perform a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The -OH proton will exchange with deuterium, causing the peak to disappear or significantly decrease in intensity.

Experimental Protocols

Standard NMR Sample Preparation
  • Weighing the Sample: Weigh approximately 5-10 mg of 4-Fluoro-1-butanol for a ¹H NMR spectrum or 20-50 mg for a ¹³C NMR spectrum into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, use a Pasteur pipette to transfer the solution to the NMR tube, filtering through a small plug of glass wool to remove any particulate matter.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Standard NMR Data Processing Workflow
  • Fourier Transformation (FT): The raw time-domain data (FID) is converted into the frequency-domain spectrum.

  • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode (positive and symmetrical). This is often done automatically, but manual correction is frequently necessary for optimal results.

  • Baseline Correction: A flat baseline is crucial for accurate integration. Various algorithms can be applied to correct for baseline distortions.

  • Referencing: The chemical shift axis is calibrated relative to a known standard. For ¹H and ¹³C NMR in organic solvents, tetramethylsilane (TMS) is the standard reference at 0.00 ppm. Often, the residual solvent peak is used as a secondary internal reference.

  • Integration: The area under each peak is integrated to determine the relative number of nuclei contributing to the signal.

  • Peak Picking: The chemical shift of each peak is identified and listed.

Visualizations

G cluster_structure 4-Fluoro-1-butanol Structure and Proton Designations cluster_splitting Expected ¹H NMR Splitting Patterns Structure F-CH₂(H₄)-CH₂(H₃)-CH₂(H₂)-CH₂(H₁)-OH H1 H₁ (~3.7 ppm) H2 H₂ (~1.7 ppm) H1->H2 J(H₁-H₂) H2->H1 J(H₂-H₁) H3 H₃ (~1.8 ppm) H2->H3 J(H₂-H₃) H3->H2 J(H₃-H₂) H4 H₄ (~4.5 ppm) H3->H4 J(H₃-H₄) F F H3->F J(H₃-F) H4->H3 J(H₄-H₃) H4->F J(H₄-F)

Caption: Structure of 4-Fluoro-1-butanol and its proton coupling network.

G start Observe Anomaly in NMR Spectrum broad_peaks Broad or Distorted Peaks? start->broad_peaks unexpected_peaks Unexpected Peaks? broad_peaks->unexpected_peaks No check_shimming Check Shimming broad_peaks->check_shimming Yes integration_error Incorrect Integrations? unexpected_peaks->integration_error No check_solvent Check Solvent/Water Peaks unexpected_peaks->check_solvent Yes complex_splitting Complex Splitting? integration_error->complex_splitting No check_phasing Check Phasing integration_error->check_phasing Yes higher_field Use Higher Field NMR complex_splitting->higher_field Yes end Spectrum Interpreted complex_splitting->end No check_concentration Check Concentration check_shimming->check_concentration check_concentration->unexpected_peaks No check_concentration->end Resolved check_impurities Check for Impurities purify_sample Purify Sample check_solvent->purify_sample purify_sample->integration_error No purify_sample->end Resolved check_baseline Check Baseline check_phasing->check_baseline check_d1 Check Relaxation Delay (d1) check_baseline->check_d1 check_d1->complex_splitting No check_d1->end Resolved higher_field->end

Caption: General troubleshooting workflow for NMR spectral analysis.

Technical Support Center: Resolving Impurities in 4-Fluoro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Fluoro-1-butanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available 4-Fluoro-1-butanol?

A1: Common impurities often stem from the synthetic route used for its manufacture. Potential impurities can include unreacted starting materials, byproducts, and solvents. The primary synthetic pathways and their associated potential impurities are:

  • From 4-Fluorobutyl acetate: Residual 4-fluorobutyl acetate and the reducing agent byproducts.

  • From 1,4-butanediol: Unreacted 1,4-butanediol and byproducts of the fluorination reaction.

  • From Tetrahydrofuran (THF): Residual THF and byproducts from the ring-opening and fluorination process.[1][2]

Q2: How can I assess the purity of my 4-Fluoro-1-butanol sample?

A2: The purity of 4-Fluoro-1-butanol can be effectively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods can separate and identify volatile and non-volatile impurities, respectively.

Q3: What are the recommended storage conditions to prevent degradation of 4-Fluoro-1-butanol?

A3: To maintain its purity, 4-Fluoro-1-butanol should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[3] It should be protected from moisture and strong oxidizing agents.[3]

Q4: My reaction requires extremely pure 4-Fluoro-1-butanol. What purification methods are most effective?

A4: For achieving high purity, fractional distillation is a highly effective method for separating volatile impurities with different boiling points. For non-volatile impurities or compounds with very close boiling points, flash column chromatography is recommended.

Troubleshooting Guides

Impurity Detection and Analysis

Issue: Unexpected peaks are observed in the GC-MS or HPLC chromatogram.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Contamination from solvent or glassware Run a blank analysis with the solvent and clean glassware to identify any background peaks.
Presence of starting materials or byproducts Refer to the synthesis route of your 4-Fluoro-1-butanol to hypothesize the identity of the impurities based on their molecular weight (from MS) and polarity (from HPLC retention time). See the table of potential impurities below.
Degradation of the sample If the sample is old or has been stored improperly, degradation may have occurred. Consider purifying the sample before use. For potential degradation products, a forced degradation study can be insightful.[4][5][6]

Table 1: Potential Impurities and their Physicochemical Properties

ImpurityMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
4-Fluoro-1-butanol C4H9FO 92.11 129.4
4-Fluorobutyl acetateC6H11FO2134.15~165
1,4-ButanediolC4H10O290.12230
Tetrahydrofuran (THF)C4H8O72.1166

Experimental Protocols

Protocol 1: GC-MS Analysis of 4-Fluoro-1-butanol Purity

This method is adapted from a validated protocol for the analysis of a structurally similar compound, 4-chloro-1-butanol, and is suitable for identifying and quantifying volatile impurities.[1]

Instrumentation:

  • Gas Chromatograph: Agilent 6890 or equivalent

  • Mass Spectrometer: Agilent 5973 or equivalent

  • Column: Agilent DB-1701 (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar mid-polarity column.[1][7]

GC-MS Conditions:

ParameterValue
Inlet Temperature 250°C
Oven Temperature Program Initial: 50°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min at 250°C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Volume 1 µL (splitless mode)
MS Transfer Line Temp. 250°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 30-300)

Sample Preparation:

  • Prepare a 1 mg/mL solution of the 4-Fluoro-1-butanol sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • If quantitative analysis is required, prepare a series of calibration standards of 4-Fluoro-1-butanol and any suspected impurities.

Protocol 2: HPLC Analysis of 4-Fluoro-1-butanol Purity

This method is designed for the analysis of non-volatile impurities.

Instrumentation:

  • HPLC System: Standard HPLC with UV detector

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

HPLC Conditions:

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a 1 mg/mL solution of the 4-Fluoro-1-butanol sample in the initial mobile phase composition (95:5 Water:Acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Purification Procedures

Procedure 1: Fractional Distillation of 4-Fluoro-1-butanol

Objective: To remove impurities with significantly different boiling points.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle with a stirrer

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

  • Place the impure 4-Fluoro-1-butanol and a magnetic stir bar into the round-bottom flask (do not fill more than two-thirds full).

  • Insulate the fractionating column with glass wool or aluminum foil to ensure an efficient separation.

  • Begin heating the flask gently with stirring.

  • Observe the temperature at the distillation head. Collect and discard the initial fraction (forerun), which will contain lower-boiling impurities.

  • As the temperature stabilizes at the boiling point of 4-Fluoro-1-butanol (approximately 129°C at atmospheric pressure), change to a clean receiving flask to collect the purified product.

  • Stop the distillation when the temperature begins to rise again, indicating that higher-boiling impurities are starting to distill, or when only a small amount of liquid remains in the distillation flask.

Troubleshooting Fractional Distillation:

Problem Possible Cause Solution
Bumping (violent boiling) Uneven heating.Add boiling chips or use a magnetic stirrer. Ensure the heating mantle is the correct size for the flask.
Flooding of the column Heating rate is too high.Reduce the heating rate to allow for proper vapor-liquid equilibrium.
Temperature fluctuations Drafts or unstable heating.Shield the apparatus from drafts. Use a voltage controller for the heating mantle.
No distillate collecting Insufficient heating or a leak in the system.Increase the heating rate. Check all joints for a proper seal.
Procedure 2: Flash Column Chromatography of 4-Fluoro-1-butanol

Objective: To remove non-volatile impurities or those with similar boiling points.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Sand

  • Collection tubes

Procedure:

  • Select an appropriate eluent system: Use Thin Layer Chromatography (TLC) to find a solvent system where the 4-Fluoro-1-butanol has an Rf value of approximately 0.3. A good starting point is a mixture of hexanes and ethyl acetate.

  • Pack the column:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the solvent to drain.

    • Add another layer of sand on top of the silica gel.

  • Load the sample:

    • Dissolve the impure 4-Fluoro-1-butanol in a minimal amount of the eluent.

    • Carefully add the sample to the top of the column.

  • Elute the column:

    • Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to push the solvent through the column.

    • Collect fractions in separate tubes.

  • Analyze the fractions: Use TLC to identify the fractions containing the purified 4-Fluoro-1-butanol.

  • Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Impurity_Resolution_Workflow cluster_0 Analysis cluster_1 Decision cluster_2 Purification cluster_3 Final Product Crude 4-Fluoro-1-butanol Crude 4-Fluoro-1-butanol Purity Analysis Purity Analysis Crude 4-Fluoro-1-butanol->Purity Analysis GC-MS / HPLC Purity Acceptable? Purity Acceptable? Purity Analysis->Purity Acceptable? Purification Method Purification Method Purity Acceptable?->Purification Method No Pure 4-Fluoro-1-butanol Pure 4-Fluoro-1-butanol Purity Acceptable?->Pure 4-Fluoro-1-butanol Yes Fractional Distillation Fractional Distillation Purification Method->Fractional Distillation Volatile Impurities Column Chromatography Column Chromatography Purification Method->Column Chromatography Non-Volatile Impurities Fractional Distillation->Purity Analysis Re-analyze Column Chromatography->Purity Analysis Re-analyze

Caption: Logical workflow for resolving impurities in 4-Fluoro-1-butanol.

Synthesis_Impurities cluster_impurities Potential Impurities Starting Material Starting Material Reaction Reaction Starting Material->Reaction Crude Product Crude Product Reaction->Crude Product Impurities Impurities Crude Product->Impurities Contains Unreacted Starting Material Unreacted Starting Material Byproducts Byproducts Residual Solvents Residual Solvents

Caption: Sources of impurities in the synthesis of 4-Fluoro-1-butanol.

References

Navigating the Synthesis of 4-Fluoro-1-butanol: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for troubleshooting and frequently asked questions (FAQs) encountered during the synthesis and scale-up of 4-Fluoro-1-butanol. The information is presented in a clear question-and-answer format to directly address potential challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 4-Fluoro-1-butanol?

Common starting materials for the synthesis of 4-Fluoro-1-butanol include:

  • Tetrahydrofuran (THF): Ring-opening and fluorination of THF is a direct approach.

  • γ-Butyrolactone: This can be converted to a precursor for fluorination.

  • 1,4-Butanediol: Selective fluorination of one hydroxyl group is a key strategy.

  • 4-Chlorobutanol: Nucleophilic substitution of the chloride with fluoride is a viable route.

  • 4-Fluorobutyl acetate: This ester can be reduced to the desired alcohol.[1]

Q2: What are the primary safety concerns when scaling up fluorination reactions?

Scaling up fluorination reactions introduces significant safety challenges that must be meticulously addressed:

  • Toxicity and Corrosivity of Fluorinating Agents: Many fluorinating agents, such as DAST (diethylaminosulfur trifluoride) and fluorine gas, are highly toxic, corrosive, and can cause severe burns.[2][3] Handling requires specialized personal protective equipment (PPE), including neoprene gloves, face shields, and flame-resistant lab coats.[4]

  • Exothermic Reactions: Fluorination reactions are often highly exothermic. On a larger scale, heat dissipation becomes critical to prevent runaway reactions. Proper reactor design and cooling systems are essential.

  • Pressure Build-up: Gaseous byproducts can lead to a rapid increase in pressure within the reactor. A robust pressure relief system is mandatory.

  • Moisture Sensitivity: Many fluorinating reagents react violently with water. All equipment must be thoroughly dried, and reactions should be conducted under an inert atmosphere.

Troubleshooting Guide

Low Yield or Incomplete Conversion

Problem: The yield of 4-Fluoro-1-butanol is significantly lower than expected, or the starting material is not fully consumed.

Potential Cause Troubleshooting Steps
Inactive Fluorinating Agent Many fluorinating agents are sensitive to moisture and can degrade over time. Use a fresh batch of the reagent and ensure it has been stored under anhydrous conditions.
Insufficient Reagent On a larger scale, mixing may be less efficient. A slight excess of the fluorinating agent may be required to drive the reaction to completion.
Low Reaction Temperature Some fluorination reactions require a specific temperature to proceed at an adequate rate. Gradually and carefully increase the reaction temperature while monitoring for exotherms.
Poor Mixing Inadequate agitation can lead to localized "hot spots" and incomplete reaction. Ensure the stirring is vigorous enough for the reactor volume.
Presence of Water Trace amounts of water can quench the fluorinating agent. Ensure all solvents and starting materials are anhydrous and the reaction is performed under a dry, inert atmosphere.
Formation of Impurities and Byproducts

Problem: Analysis of the crude product shows the presence of significant impurities or unexpected byproducts.

Potential Cause Troubleshooting Steps
Over-fluorination In the case of using 1,4-butanediol as a starting material, the formation of 1,4-difluorobutane is a common byproduct. Carefully control the stoichiometry of the fluorinating agent.
Elimination Reactions Dehydration of the alcohol can lead to the formation of unsaturated byproducts. This is often favored at higher temperatures. Consider lowering the reaction temperature or using a milder fluorinating agent.
Ring Formation When starting with 1,4-butanediol, intramolecular cyclization to form tetrahydrofuran (THF) can be a significant side reaction, especially under acidic conditions.[5]
Rearrangements Carbocation intermediates, if formed, can undergo rearrangement, leading to isomeric impurities. Choose reaction conditions that favor an SN2 mechanism.
Purification Challenges

Problem: Difficulty in isolating pure 4-Fluoro-1-butanol from the reaction mixture.

Potential Cause Troubleshooting Steps
Azeotrope Formation 4-Fluoro-1-butanol may form azeotropes with solvents or byproducts, making separation by simple distillation difficult. Consider using a different solvent for extraction or employing fractional distillation with a high-efficiency column.
Similar Boiling Points Byproducts may have boiling points close to the product. In such cases, column chromatography or preparative gas chromatography may be necessary for effective separation.
Product Volatility 4-Fluoro-1-butanol is a relatively volatile compound. Avoid excessive heating or high vacuum during solvent removal to prevent product loss.

Experimental Protocols

Synthesis of 4-Fluoro-1-butanol from 4-Fluorobutyl acetate

This two-step process involves the synthesis of 4-fluorobutyl acetate followed by its reduction.

Step 1: Synthesis of 4-Fluorobutyl acetate (Illustrative)

  • Materials: 1,4-butanediol, acetyl chloride, suitable fluorinating agent (e.g., a fluoroalkylsulfonyl fluoride).

  • Procedure:

    • Protect one hydroxyl group of 1,4-butanediol as an acetate.

    • Fluorinate the remaining hydroxyl group using a suitable fluorinating agent. Note: Specific conditions and reagents for this step would need to be optimized based on available laboratory capabilities and safety considerations.

Step 2: Reduction of 4-Fluorobutyl acetate to 4-Fluoro-1-butanol [1]

  • Materials: 4-Fluorobutyl acetate, Lithium aluminum hydride (LiAlH₄), Diethyl ether (anhydrous).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser under an argon atmosphere, prepare a suspension of Lithium aluminum hydride in anhydrous diethyl ether.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of 4-fluorobutyl acetate in anhydrous diethyl ether to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, carefully quench the reaction by slowly adding water, followed by a 15% NaOH solution, and then water again, while cooling the flask in an ice bath.

    • Filter the resulting precipitate and wash it thoroughly with diethyl ether.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Fluoro-1-butanol.

    • Purify the crude product by distillation.

Quantitative Data from Literature (Reduction of 4-Fluorobutyl acetate) [1]

ParameterValue
Starting Material 4-Fluorobutyl acetate
Reducing Agent Lithium aluminium tetrahydride
Solvent Diethyl ether
Reaction Temperature 0 - 20 °C
Reaction Time 4 hours
Yield 98%

Caution: Lithium aluminum hydride is a highly reactive and flammable reagent that reacts violently with water. Handle with extreme care in a fume hood and under an inert atmosphere. For large-scale operations, alternative, safer reducing agents should be considered.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Starting Material (e.g., 4-Fluorobutyl acetate) reaction Reduction Reaction (e.g., with LiAlH₄) start->reaction quench Reaction Quenching reaction->quench filtration Filtration quench->filtration extraction Extraction filtration->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification (Distillation) concentration->purification product Pure 4-Fluoro-1-butanol purification->product

Caption: A generalized experimental workflow for the synthesis of 4-Fluoro-1-butanol.

troubleshooting_low_yield start Low Yield of 4-Fluoro-1-butanol check_reagent Check Fluorinating Agent (Freshness, Storage) start->check_reagent check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions check_purity Analyze Starting Material Purity (Anhydrous?) start->check_purity check_mixing Evaluate Mixing Efficiency start->check_mixing solution_reagent Use fresh, dry reagent check_reagent->solution_reagent solution_conditions Optimize temperature and time check_conditions->solution_conditions solution_purity Use anhydrous starting materials and solvents check_purity->solution_purity solution_mixing Increase agitation speed check_mixing->solution_mixing

Caption: A troubleshooting decision tree for addressing low reaction yields.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Fluoro-1-butanol and 4-Chloro-1-butanol in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and fine chemical synthesis, the choice of starting materials is paramount to the efficiency and success of a reaction. Halogenated butanols are versatile building blocks, and understanding their relative reactivity is crucial for process optimization and the rational design of synthetic routes. This guide provides an objective comparison of the reactivity of 4-Fluoro-1-butanol and 4-Chloro-1-butanol, with a focus on nucleophilic substitution reactions, supported by established chemical principles and a detailed experimental protocol for a comparative study.

Executive Summary

4-Chloro-1-butanol is significantly more reactive than 4-Fluoro-1-butanol in nucleophilic substitution reactions, primarily due to the superior leaving group ability of the chloride ion compared to the fluoride ion. This difference in reactivity has profound implications for reaction conditions, reaction times, and overall yields. While the incorporation of fluorine can be highly desirable in the final drug molecule for its unique physicochemical properties, the synthesis of fluoro-analogues often requires more forcing conditions. This guide will delve into the theoretical underpinnings of this reactivity difference and provide a practical framework for its experimental validation.

Reactivity Principles: The Role of the Leaving Group

Nucleophilic substitution reactions, such as the widely used Williamson ether synthesis, proceed via mechanisms where a nucleophile attacks an electrophilic carbon atom, displacing a leaving group. The rate of these reactions is heavily influenced by the stability of the leaving group as an independent species.

The key determinant in the reactivity comparison between 4-Chloro-1-butanol and 4-Fluoro-1-butanol is the nature of the halide leaving group. The stability of the halide anions follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻. This order is inversely related to their basicity; weaker bases are better leaving groups.

  • Chloride (Cl⁻) is the conjugate base of a strong acid (HCl, pKa ≈ -7) and is therefore a weak base and a good leaving group.

  • Fluoride (F⁻) is the conjugate base of a weak acid (HF, pKa ≈ 3.2) and is consequently a relatively strong base and a poor leaving group.

This fundamental difference in leaving group ability dictates that the C-Cl bond in 4-Chloro-1-butanol is more readily broken than the C-F bond in 4-Fluoro-1-butanol upon nucleophilic attack.

G reac_Cl 4-Chloro-1-butanol lg_Cl Chloride (Cl⁻) Good Leaving Group reac_Cl->lg_Cl Forms stable anion reac_F 4-Fluoro-1-butanol lg_F Fluoride (F⁻) Poor Leaving Group reac_F->lg_F Forms less stable anion acid_HCl HCl (Strong Acid) lg_Cl->acid_HCl Is the conjugate base of acid_HF HF (Weak Acid) lg_F->acid_HF Is the conjugate base of

Logical relationship between leaving group ability and reactivity.

Quantitative Comparison: Expected Experimental Outcomes

Parameter4-Chloro-1-butanol4-Fluoro-1-butanolRationale
Reaction Time ShorterLongerChloride is a better leaving group, leading to a faster reaction rate.
Reaction Temperature LowerHigherMore energy is required to break the stronger C-F bond and displace the poorer leaving group.
Yield (%) HigherLowerThe slower reaction and harsher conditions required for the fluoro-compound may lead to side reactions and incomplete conversion.

Experimental Protocol: Comparative Williamson Ether Synthesis

This protocol outlines a method for the comparative synthesis of 4-phenoxy-1-butanol from 4-Chloro-1-butanol and 4-Fluoro-1-butanol, respectively, via a Williamson ether synthesis. This experiment is designed to quantify the differences in reactivity.

Objective: To compare the reaction rate and yield of the Williamson ether synthesis using 4-Chloro-1-butanol and 4-Fluoro-1-butanol under identical conditions.

Materials:

  • 4-Chloro-1-butanol

  • 4-Fluoro-1-butanol

  • Phenol

  • Sodium hydroxide (NaOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Reflux condensers

  • Magnetic stirrers and stir bars

  • Heating mantles

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

Two parallel reactions should be set up, one with 4-Chloro-1-butanol and the other with 4-Fluoro-1-butanol.

  • Preparation of Sodium Phenoxide: In a round-bottom flask, dissolve phenol (1.0 eq) in anhydrous DMF. To this solution, add sodium hydroxide (1.1 eq) and stir at room temperature for 30 minutes.

  • Addition of Alkyl Halide: To the solution of sodium phenoxide, add either 4-Chloro-1-butanol (1.0 eq) or 4-Fluoro-1-butanol (1.0 eq).

  • Reaction: Heat the reaction mixture to 80°C and monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every hour) for GC-MS analysis. Continue heating until the reaction with 4-Chloro-1-butanol reaches completion, or for a maximum of 24 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with saturated aqueous NaHCO₃ (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Analysis: Analyze the crude product by GC-MS to determine the yield of 4-phenoxy-1-butanol and the amount of unreacted starting material. Purify the product by column chromatography if necessary.

G cluster_reactants Parallel Reactions cluster_analysis Analysis start Start prep_nucleophile Prepare Sodium Phenoxide (Phenol + NaOH in DMF) start->prep_nucleophile add_chloro Add 4-Chloro-1-butanol prep_nucleophile->add_chloro add_fluoro Add 4-Fluoro-1-butanol prep_nucleophile->add_fluoro reaction_chloro Heat at 80°C Monitor by GC-MS add_chloro->reaction_chloro reaction_fluoro Heat at 80°C Monitor by GC-MS add_fluoro->reaction_fluoro workup Workup (Quench, Extract with Et₂O) reaction_chloro->workup reaction_fluoro->workup wash Wash (NaHCO₃, Brine) workup->wash dry_concentrate Dry (MgSO₄) and Concentrate wash->dry_concentrate analyze_chloro GC-MS Analysis: Yield and Conversion (4-Chloro-1-butanol reaction) dry_concentrate->analyze_chloro analyze_fluoro GC-MS Analysis: Yield and Conversion (4-Fluoro-1-butanol reaction) dry_concentrate->analyze_fluoro end End analyze_chloro->end analyze_fluoro->end

Experimental workflow for comparative reactivity study.

Applications in Drug Development

The choice between a chloro- or fluoro-substituted building block in drug development is often a balance between synthetic feasibility and the desired properties of the final active pharmaceutical ingredient (API).

  • 4-Chloro-1-butanol is frequently used as a versatile intermediate for introducing a four-carbon chain into a molecule. Its higher reactivity allows for milder reaction conditions, which can be advantageous when working with sensitive functional groups elsewhere in the molecule.

  • 4-Fluoro-1-butanol is employed when the incorporation of fluorine is strategically important for modulating the properties of the API. Fluorine substitution can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and improve membrane permeability. However, as this guide has detailed, the synthetic steps involving the displacement of fluoride will be more challenging.

Conclusion

A Comparative Guide to Fluorinated Butanols in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting desirable properties such as enhanced metabolic stability, bioavailability, and unique reactivity. Fluorinated butanols have emerged as a versatile class of solvents and reagents that can significantly influence the outcome of chemical transformations. This guide provides an objective comparison of the performance of various fluorinated butanols in key synthetic reactions, supported by experimental data and detailed protocols.

Physicochemical Properties of Fluorinated Butanols

The unique properties of fluorinated butanols, such as high acidity, low nucleophilicity, and strong hydrogen-bonding capabilities, stem from the strong electron-withdrawing nature of the fluorine atoms. These characteristics distinguish them from their non-fluorinated counterparts and from each other, influencing their behavior in chemical reactions. A summary of key physicochemical properties is presented in Table 1.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)pKa
Nonafluoro-tert-butyl alcohol 2378-02-1C₄HF₉O236.04451.6935.4[1]
2,2,3,3,4,4,4-Heptafluoro-1-butanol 375-01-9C₄H₃F₇O200.0596-97[2][3]1.6[2][3]-
4,4,4-Trifluoro-1-butanol 461-18-7C₄H₇F₃O128.091231.193-
3,3,4,4,4-Pentafluoro-1-butanol 54949-74-5C₄H₅F₅O164.07---
4-Fluoro-1-butanol 372-93-0C₄H₉FO92.11~129~0.903~15
tert-Butanol (non-fluorinated) 75-65-0C₄H₁₀O74.1282.40.781~19

Table 1: Physicochemical Properties of Selected Fluorinated Butanols and tert-Butanol.

Performance in Nucleophilic Substitution Reactions

Fluorinated alcohols, particularly tertiary alcohols, have been shown to significantly enhance the rates and selectivity of nucleophilic substitution (SN2) reactions. Their ability to solvate cations while poorly solvating the nucleophile, coupled with their capacity for hydrogen bonding to the leaving group, contributes to this enhanced reactivity.

Comparative Study: Fluorination of an Alkyl Mesylate
SolventYield (%)
tert-Butanol High
AcetonitrileLow
MethanolLow

Table 2: Comparison of Solvents in the Nucleophilic Fluorination of 1-(2-mesyloxyethyl)naphthalene with TBAF. [4] The protic medium of tert-butanol not only affords a higher yield of the corresponding fluoro product but also suppresses the formation of byproduct.[4]

The mechanism of this rate enhancement is attributed to the ability of the tertiary alcohol to form hydrogen bonds with the fluoride anion and the sulfonate leaving group, which stabilizes the transition state.

SN2_Mechanism Reactants R-OMs + F⁻ TS [F---R---OMs]⁻‡ Reactants->TS t-BuOH assistance Solvent t-BuOH Solvent->TS Products R-F + OMs⁻ TS->Products

Figure 1: Proposed role of tert-butanol in stabilizing the SN2 transition state.

Experimental Protocol: Nucleophilic Fluorination

General Procedure for Nucleophilic Fluorination of Alkyl Mesylates:

To a solution of the alkyl mesylate (1.0 mmol) in the chosen fluorinated butanol or tert-butanol (5 mL) is added tetrabutylammonium fluoride (TBAF) (1.5 mmol). The reaction mixture is stirred at a specified temperature (e.g., 80 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Performance in C-H Functionalization Reactions

Fluorinated alcohols, such as hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), have proven to be remarkably effective solvents for transition metal-catalyzed C-H functionalization reactions.[5][6][7][8] Their high polarity, ionizing power, and ability to stabilize cationic intermediates are key to their success in these challenging transformations. While butanol derivatives are less commonly cited than HFIP and TFE in this context, nonafluoro-tert-butyl alcohol (NFTBA) has been successfully employed.

Case Study: Manganese-Catalyzed Hydroxylation of C-H Bonds

A highly electrophilic manganese catalyst, [Mn(CF3bpeb)(OTf)2], in nonafluoro-tert-butyl alcohol (NFTBA) as the solvent, effectively activates hydrogen peroxide to hydroxylate sterically congested primary C-H bonds of tert-butyl groups.[9] This system delivers primary alcohols in good yields, showcasing the utility of NFTBA in promoting challenging oxidation reactions.[9]

CH_Hydroxylation_Workflow Substrate Substrate with t-Butyl Group Reaction Reaction Mixture Substrate->Reaction Catalyst [Mn(CF3bpeb)(OTf)2] Catalyst->Reaction Oxidant H₂O₂ Oxidant->Reaction Solvent Nonafluoro-tert-butyl alcohol (NFTBA) Solvent->Reaction Product Hydroxylated Product Reaction->Product Site-selective hydroxylation

Figure 2: Workflow for the manganese-catalyzed C-H hydroxylation in NFTBA.

Performance in Allylic Substitution Reactions

Fluorinated alcohols can act as promoters for the direct allylic substitution of allylic alcohols with various nucleophiles, even in the absence of a metal catalyst. This is attributed to their ability to facilitate the formation of carbocationic intermediates.

Comparative Data: Allylic Amination

In the direct amination of cinnamyl alcohol with p-toluenesulfonamide, a comparison between hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) demonstrates the superior performance of the more acidic and polar HFIP.

Allylic AlcoholNucleophileSolventTemperature (°C)Yield (%)
Cinnamyl alcoholp-ToluenesulfonamideHFIPrt95
Cinnamyl alcoholp-ToluenesulfonamideTFE7085

Table 3: Comparison of HFIP and TFE in the Allylic Amination of Cinnamyl Alcohol.

Experimental Protocol: Metal-Free Direct Allylic Substitution

General Procedure:

To a 1 M solution of the allylic alcohol (0.5 mmol) in the selected fluorinated alcohol (e.g., HFIP or TFE, 0.5 mL) in an open-air tube, the nucleophile (0.75–1.0 mmol) is added. The reaction mixture is stirred at the indicated temperature (room temperature to 70 °C) for 24 hours. After completion, the volatile components are removed by evaporation, and the crude product is purified by flash chromatography if necessary.[10]

Conclusion

Fluorinated butanols offer a unique and often advantageous reaction environment for a range of synthetic transformations. Their distinct physicochemical properties, particularly their high acidity and low nucleophilicity, enable them to act as effective solvents and promoters, enhancing reaction rates and selectivity in nucleophilic substitutions, C-H functionalizations, and allylic substitutions. While direct comparative data across a range of fluorinated butanols for a single reaction remains sparse in the literature, the available evidence strongly supports their utility over conventional non-fluorinated solvents. For researchers and drug development professionals, the judicious selection of a fluorinated butanol can be a powerful tool to overcome synthetic challenges and access novel chemical space. Further systematic studies comparing the performance of different fluorinated butanols in a wider array of reactions are warranted to fully elucidate their potential and guide their rational application in synthesis.

References

A Comparative Guide to the Validation of 4-Fluoro-1-butanol Purity by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for chemical reagents is fundamental to ensuring the reproducibility, safety, and efficacy of synthesized compounds in research and drug development. 4-Fluoro-1-butanol (CAS: 372-93-0), a key fluorinated building block in the synthesis of pharmaceuticals and agrochemicals, requires rigorous purity assessment to prevent the incorporation of deleterious impurities into final products.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust and widely adopted technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile compounds.[4][5][6]

This guide provides an objective comparison of GC-MS with other analytical techniques for the validation of 4-Fluoro-1-butanol purity, supported by experimental protocols and data.

Method Performance Comparison: GC-MS vs. Alternatives

The selection of an analytical method is contingent on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of potential impurities. While GC-MS is a powerful tool, techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information.

Parameter GC-MS HPLC-UV qNMR (Quantitative NMR)
Principle Separation by volatility/polarity, detection by mass-to-charge ratio.[5][6]Separation by polarity, detection by UV absorbance.Quantitative analysis based on nuclear spin resonance.
Typical LOD/LOQ Low ppm to ppbLow to mid ppm~0.1% (w/w)
Precision (RSD) < 5%< 2%< 1%
Accuracy (% Recovery) 90-110%95-105%98-102%
Strengths Excellent for volatile impurities, high specificity from mass spectra.[4]Suitable for non-volatile or thermally labile compounds.Provides structural information, primary ratio method.
Limitations Not ideal for non-volatile compounds, potential for thermal degradation.Requires chromophores for UV detection.Lower sensitivity compared to chromatographic methods.[7]

Experimental Protocols

Purity Determination of 4-Fluoro-1-butanol by GC-MS

This protocol outlines a standard method for the quantitative analysis of 4-Fluoro-1-butanol and its potential volatile impurities.

a. Sample Preparation:

  • Prepare a stock solution of 4-Fluoro-1-butanol in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of 1000 µg/mL.

  • Generate a calibration curve by preparing a series of dilutions from the stock solution, ranging from 1 µg/mL to 100 µg/mL.

  • For the test sample, accurately weigh and dissolve a known amount of 4-Fluoro-1-butanol to achieve a final concentration within the calibration range.

b. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Split ratio: 50:1)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 30-300

c. Data Analysis:

  • Integrate the peak area of 4-Fluoro-1-butanol and any detected impurities.

  • Quantify the concentration of 4-Fluoro-1-butanol using the established calibration curve.

  • Calculate purity as a percentage of the main component relative to the total integrated peak area.

  • Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).

Alternative Method: High-Performance Liquid Chromatography (HPLC)

For comparison, HPLC can be employed, particularly for identifying non-volatile or thermally sensitive impurities that are not amenable to GC.

a. Sample Preparation:

  • Prepare a stock solution of 4-Fluoro-1-butanol in the mobile phase at 1 mg/mL.

  • Create a dilution series for the calibration curve.

b. HPLC Conditions:

  • System: Agilent 1260 Infinity II LC System (or equivalent)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detector: UV-Vis at a wavelength where potential impurities might absorb (e.g., 210 nm).

Visualizing the Workflow and Logic

To clarify the experimental and decision-making processes, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh 4-Fluoro-1-butanol prep2 Dissolve in Solvent (e.g., DCM) prep1->prep2 prep3 Prepare Calibration Standards prep2->prep3 analysis1 Inject Sample into GC prep3->analysis1 analysis2 Separation in GC Column analysis1->analysis2 analysis3 Ionization & Fragmentation (MS) analysis2->analysis3 analysis4 Detection by Mass Analyzer analysis3->analysis4 data1 Integrate Chromatogram Peaks analysis4->data1 data2 Quantify using Calibration Curve data1->data2 data3 Identify Impurities via Mass Spectra data2->data3 data4 Calculate Final Purity (%) data3->data4 Analytical_Technique_Selection start Analyze Impurity Profile of 4-Fluoro-1-butanol decision1 Are impurities volatile & thermally stable? start->decision1 decision2 Are impurities non-volatile or thermally labile? decision1->decision2 No method_gcms Use GC-MS decision1->method_gcms Yes decision3 Is structural confirmation of impurities needed? decision2->decision3 No method_hplc Use HPLC decision2->method_hplc Yes method_nmr Use NMR decision3->method_nmr Yes

References

A Spectroscopic Comparison of Butanol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The four structural isomers of butanol (C₄H₁₀O) – n-butanol, sec-butanol, isobutanol, and tert-butanol – while sharing the same molecular formula, exhibit distinct physical and chemical properties owing to their unique atomic arrangements. These structural nuances give rise to characteristic spectroscopic signatures. This guide provides a comprehensive comparison of the butanol isomers using Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectroscopy, supported by experimental data and detailed methodologies.

Spectroscopic Data Comparison

The key to differentiating the butanol isomers lies in the careful analysis of their spectral data. The following tables summarize the characteristic quantitative data obtained from IR, ¹H NMR, and ¹³C NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. All butanol isomers exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration due to intermolecular hydrogen bonding.[1][2] Another key feature is the C-O stretching vibration, which appears in the 1000-1200 cm⁻¹ region. The exact position of this peak can help distinguish between primary, secondary, and tertiary alcohols.

IsomerO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-H Stretch (cm⁻¹)
n-Butanol ~3333 (broad)[3]~1073[2]~2958[3]
sec-Butanol ~3360 (broad)~1100~2970
Isobutanol ~3350 (broad)~1040~2960
tert-Butanol ~3350 (broad)~1190~2970

Table 1: Characteristic Infrared Absorption Bands of Butanol Isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are unique for each butanol isomer. The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on concentration and solvent.

IsomerProton AssignmentChemical Shift (ppm)MultiplicityIntegration
n-Butanol -CH₃~0.94[4]Triplet3H
-CH₂-CH₂OH~1.39[4]Multiplet2H
-CH₂-CH₃~1.53[4]Multiplet2H
-CH₂OH~3.63[4]Triplet2H
-OH~2.24 (variable)[4]Singlet (broad)1H
sec-Butanol -CH₃ (terminal)~0.92Triplet3H
-CH₃ (adjacent to CHOH)~1.18Doublet3H
-CH₂-~1.47Multiplet2H
-CHOH-~3.72Sextet1H
-OH~2.12 (variable)Singlet (broad)1H
Isobutanol -CH(CH₃)₂~0.95Doublet6H
-CH(CH₃)₂~1.90Multiplet1H
-CH₂OH~3.40Doublet2H
-OH~2.50 (variable)Singlet (broad)1H
tert-Butanol -C(CH₃)₃~1.26[5]Singlet9H
-OH~3.11 (variable)[5]Singlet (broad)1H

Table 2: ¹H NMR Chemical Shifts, Multiplicities, and Integrations for Butanol Isomers.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The number of signals corresponds to the number of non-equivalent carbon atoms. The chemical shifts are influenced by the electronegativity of attached atoms, with carbons bonded to the hydroxyl group appearing further downfield.

IsomerCarbon AssignmentChemical Shift (ppm)
n-Butanol -CH₃~13.9[6]
-CH₂-CH₂OH~19.1[6]
-CH₂-CH₃~34.9[6]
-CH₂OH~62.5[6]
sec-Butanol -CH₃ (terminal)~10.0[7]
-CH₃ (adjacent to CHOH)~22.8[7]
-CH₂-~32.0
-CHOH-~69.3[7]
Isobutanol -CH(CH₃)₂~19.0
-CH(CH₃)₂~30.5
-CH₂OH~69.0
tert-Butanol -C(CH₃)₃~31.0
-C(OH)(CH₃)₃~68.5

Table 3: ¹³C NMR Chemical Shifts for Butanol Isomers.

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon meticulous experimental procedures. The following protocols outline the methodologies for acquiring IR, ¹H NMR, and ¹³C NMR spectra for liquid butanol samples.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the infrared spectrum of a liquid butanol isomer.

Materials:

  • FTIR spectrometer

  • Potassium bromide (KBr) or sodium chloride (NaCl) salt plates[8]

  • Pipette

  • Kimwipes

  • Volatile solvent for cleaning (e.g., isopropanol, methylene chloride)[8]

Procedure:

  • Spectrometer Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum: Record a background spectrum with no sample in the beam path. This will account for atmospheric and instrumental contributions.

  • Sample Preparation:

    • Place one clean, dry salt plate on a clean, dry surface.

    • Using a pipette, place one to two drops of the liquid butanol isomer onto the center of the salt plate.[9]

    • Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[8]

    • Avoid introducing air bubbles.

  • Data Acquisition:

    • Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.[10]

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the salt plates immediately after use with a volatile solvent and Kimwipes to prevent damage and cross-contamination.[8] Store the plates in a desiccator.

¹H NMR Spectroscopy Protocol

Objective: To obtain a high-resolution ¹H NMR spectrum of a liquid butanol isomer.

Materials:

  • NMR spectrometer (e.g., 300 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • Pipettes

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the butanol isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.

    • Add a small amount of TMS (typically 1% v/v) as an internal reference (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Set the appropriate acquisition parameters. For a standard ¹H NMR spectrum, typical parameters might include:

      • Pulse Angle: 30-90 degrees[11]

      • Acquisition Time (AQ): 2-4 seconds[12]

      • Relaxation Delay (D1): 1-5 seconds[11]

      • Number of Scans (NS): 8 to 16 scans are usually sufficient for a concentrated sample.[13]

      • Spectral Width: Typically -2 to 12 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts and splitting patterns to assign the peaks to the corresponding protons in the molecule.

¹³C NMR Spectroscopy Protocol

Objective: To obtain a proton-decoupled ¹³C NMR spectrum of a liquid butanol isomer.

Materials:

  • NMR spectrometer

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • TMS as an internal standard

  • Pipettes

Procedure:

  • Sample Preparation: Prepare the sample as described in the ¹H NMR protocol. A slightly higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Follow the same instrument setup procedure as for ¹H NMR (locking and shimming).

  • Data Acquisition:

    • Select a ¹³C NMR experiment with proton decoupling.

    • Set the appropriate acquisition parameters. Typical parameters include:

      • Pulse Angle: 30-45 degrees[14]

      • Acquisition Time (AQ): 1-2 seconds[15]

      • Relaxation Delay (D1): 2 seconds[15]

      • Number of Scans (NS): A larger number of scans (e.g., 64 to 1024) is generally required compared to ¹H NMR.[16]

      • Spectral Width: Typically 0 to 220 ppm.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent signal or TMS (δ = 0.00 ppm).

    • Identify the number of signals and their chemical shifts to determine the number of unique carbon environments.

Workflow for Spectroscopic Comparison

The logical workflow for the spectroscopic comparison and identification of butanol isomers can be visualized as follows:

Spectroscopic_Comparison_of_Butanol_Isomers cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_comparison Comparative Analysis cluster_identification Identification Sample Butanol Isomer (n, sec, iso, tert) IR FT-IR Spectroscopy Sample->IR H_NMR ¹H NMR Spectroscopy Sample->H_NMR C_NMR ¹³C NMR Spectroscopy Sample->C_NMR IR_Analysis Analyze Functional Groups (O-H, C-O stretch) IR->IR_Analysis H_NMR_Analysis Analyze Chemical Shift, Splitting, Integration H_NMR->H_NMR_Analysis C_NMR_Analysis Analyze Number of Signals and Chemical Shifts C_NMR->C_NMR_Analysis Comparison Compare Experimental Data to Reference Spectra IR_Analysis->Comparison H_NMR_Analysis->Comparison C_NMR_Analysis->Comparison Identification Identify Isomer Comparison->Identification

Workflow for the spectroscopic comparison of butanol isomers.

This guide provides a foundational framework for the spectroscopic differentiation of butanol isomers. By carefully acquiring and analyzing IR, ¹H NMR, and ¹³C NMR spectra, researchers can confidently identify and characterize these important organic molecules.

References

A Comparative Analysis of the Biological Activity of 4-Fluoro-1-butanol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of 4-Fluoro-1-butanol, contrasting it with its non-fluorinated parent compound, 1-butanol, and other relevant fluorinated analogs. Due to the limited specific research on 4-Fluoro-1-butanol's targeted biological actions, this comparison focuses on its prominent toxicological profile, which arises from its unique metabolic fate, and the general effects of fluorination on simple alcohols.

Introduction to 4-Fluoro-1-butanol

4-Fluoro-1-butanol is a fluorinated alcohol primarily utilized as a versatile building block in organic synthesis.[1] Its applications are found in the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] The introduction of a fluorine atom significantly alters the molecule's physicochemical properties compared to 1-butanol, influencing its reactivity, lipophilicity, and metabolic stability.[1][4] While it is an important intermediate for creating compounds with tailored biological properties, including potential cancer treatments and antiviral medications, its own biological activity is dominated by a significant toxicity mechanism.[1]

Comparative Data

A direct comparison of specific pharmacological activities (e.g., receptor binding, enzyme inhibition) is limited by the lack of published data for 4-Fluoro-1-butanol. The primary available quantitative data relates to its acute toxicity.

Table 1: Physicochemical and Toxicological Properties of 4-Fluoro-1-butanol and Analogs

CompoundStructureMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)LD50 (mouse, IP/SC)Reference
4-Fluoro-1-butanol F-(CH₂)₄-OHC₄H₉FO92.11129.30.9 mg/kg[5]
1-Butanol CH₃(CH₂)₃-OHC₄H₁₀O74.12117.7~530 mg/kg (rat, IV)¹[6]
2-Fluoroethanol F-CH₂-CH₂-OHC₂H₅FO64.06103.3Not specified²[5]

¹Data for 1-butanol toxicity can vary; this value is provided for general comparison. Route of administration differs from 4-Fluoro-1-butanol data. ²2-Fluoroethanol is known to be highly toxic due to the same metabolic mechanism as 4-Fluoro-1-butanol.[5]

Mechanism of Action: Metabolic Toxicity

The most well-documented biological effect of 4-Fluoro-1-butanol is its high toxicity, which is a common characteristic of ω-fluoroalcohols.[5] This toxicity is not caused by the compound itself but by its metabolic conversion to a lethal inhibitor.

  • Oxidation: In vivo, alcohol dehydrogenase and aldehyde dehydrogenase metabolize 4-Fluoro-1-butanol to 4-fluorobutanoic acid.

  • Beta-Oxidation: The resulting acid undergoes beta-oxidation, which cleaves a two-carbon unit, producing fluoroacetyl-CoA.

  • Lethal Synthesis: Fluoroacetyl-CoA condenses with oxaloacetate to form fluorocitrate, a potent inhibitor of aconitase, a critical enzyme in the Krebs cycle.

  • Energy Crisis: The inhibition of the Krebs cycle leads to a shutdown of cellular respiration and ATP production, resulting in cell death.

This metabolic pathway is a classic example of "lethal synthesis."

metabolic_pathway cluster_0 In Vivo Metabolism cluster_1 Krebs Cycle Inhibition F_Butanol 4-Fluoro-1-butanol F_Butanoic_Acid 4-Fluorobutanoic Acid F_Butanol->F_Butanoic_Acid Alcohol/Aldehyde Dehydrogenase Fluoroacetyl_CoA Fluoroacetyl-CoA F_Butanoic_Acid->Fluoroacetyl_CoA β-Oxidation Fluorocitrate Fluorocitrate Fluoroacetyl_CoA->Fluorocitrate Oxaloacetate Oxaloacetate Oxaloacetate->Fluorocitrate Aconitase Aconitase Fluorocitrate->Aconitase Inhibits Krebs_Cycle Krebs Cycle (Blocked) Aconitase->Krebs_Cycle experimental_workflow start Start: Select Animal Model and Acclimate prep Prepare Compound Doses and Vehicle Control start->prep grouping Randomize Animals into Dose Groups (n=5-10) prep->grouping admin Administer Single Dose (e.g., Intraperitoneal) grouping->admin observe Observe for Toxicity and Mortality (48h) admin->observe data Record All Observations and Mortality Data observe->data analysis Calculate LD50 Value (e.g., Probit Analysis) data->analysis end End: Determine Acute Toxicity analysis->end

References

A Comparative Analysis of the Toxicity of Halogenated Butanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of various halogenated butanols, including fluoro-, chloro-, bromo-, and iodo-substituted isomers. The information presented is collated from a range of toxicological studies and is intended to serve as a resource for researchers and professionals in the fields of drug development, toxicology, and chemical safety.

Quantitative Toxicity Data

The acute toxicity of halogenated butanols varies significantly with the nature of the halogen substituent. The following table summarizes the available quantitative data for different halogenated butanols. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented here are compiled from various sources.

CompoundChemical StructureHalogenLD50/Lethal DoseSpeciesRoute of AdministrationReference
4-FluorobutanolF-(CH₂)₄-OHFluorine0.9 mg/kgMouseIntraperitoneal or Subcutaneous[1]
Chlorobutanol (1,1,1-Trichloro-2-methyl-2-propanol)Cl₃C-C(CH₃)₂-OHChlorine> 250 mg/kg (Approximate Lethal Dose)RatOral[2][3][4]
1-BromobutaneBr-(CH₂)₄-HBromine2761 mg/kgRatOral[5][6]
4-IodobutanolI-(CH₂)₄-OHIodineData not available (Classified as "Harmful if swallowed")--[7]

Note: A lower LD50 value indicates higher acute toxicity. The data for chlorobutanol is an approximate lethal dose, not a precise LD50 value. For 4-iodobutanol, a specific LD50 value was not found in the reviewed literature, but it is classified under the Globally Harmonized System (GHS) as causing acute toxicity if swallowed.

Experimental Protocols

The determination of acute toxicity, typically expressed as the median lethal dose (LD50), involves standardized procedures to ensure the reliability and reproducibility of the results. The following is a generalized protocol for determining the oral LD50 in rodents, based on common methodologies cited in toxicological studies.

Determination of Acute Oral Toxicity (LD50)

1. Test Animals:

  • Species: Typically, laboratory-bred rats (e.g., Sprague-Dawley or Wistar strains) or mice are used.

  • Health Status: Animals are healthy, and free from any disease or abnormalities.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the experiment.

  • Fasting: Animals are fasted overnight (for rats) or for a shorter period (for mice) before administration of the test substance to promote absorption. Water is provided ad libitum.

2. Dose Administration:

  • Vehicle: The halogenated butanol is typically dissolved or suspended in a suitable vehicle, such as corn oil or water. The vehicle should be non-toxic and administered to a control group.

  • Route: The test substance is administered in a single dose by oral gavage using a stomach tube.

  • Dose Levels: A range of dose levels is selected to determine the dose that causes mortality in 50% of the animals. This often involves a preliminary range-finding study with a small number of animals.

3. Observation:

  • Duration: Animals are observed for a period of at least 14 days.

  • Parameters: Observations include mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), body weight changes, and food and water consumption.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed on all animals (including those that died during the study) to identify any pathological changes in organs.

4. Data Analysis:

  • The LD50 value is calculated using appropriate statistical methods, such as the probit analysis or the moving average method.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of halogenated butanols is closely linked to their metabolism and interaction with cellular components. The following sections describe the known or proposed mechanisms of toxicity for each class of halogenated butanol, accompanied by diagrams of the key signaling pathways.

4-Fluorobutanol: Lethal Synthesis

The high toxicity of 4-fluorobutanol is a classic example of "lethal synthesis." It is metabolized in the body to fluoroacetate, a potent metabolic poison.[1] Fluoroacetate is converted to fluorocitrate, which inhibits the enzyme aconitase in the Krebs cycle (citric acid cycle).[2][3][8][9] This blockage leads to a disruption of cellular energy production and an accumulation of citrate.

G FB 4-Fluorobutanol ADH Alcohol Dehydrogenase FB->ADH Metabolism FAL Fluoroacetaldehyde ADH->FAL ALDH Aldehyde Dehydrogenase FAL->ALDH FA Fluoroacetate ALDH->FA FCoA Fluoroacetyl-CoA FA->FCoA CS Citrate Synthase FCoA->CS FC Fluorocitrate CS->FC Aconitase Aconitase FC->Aconitase Inhibition Krebs Krebs Cycle Blockage Aconitase->Krebs Energy Cellular Energy Depletion Krebs->Energy

Mechanism of 4-Fluorobutanol Toxicity
Chlorobutanol: Multi-target Toxicity

Chlorobutanol exhibits a broader range of toxic effects, including impacts on the central nervous system, liver, and kidneys.[2][3][4][10][11][12] It has anesthetic properties similar to isoflurane and halothane.[10] One of the significant mechanisms of its potential cardiotoxicity is the blockage of the human Ether-à-go-go-Related Gene (hERG) potassium channels, which can lead to a prolongation of the QT interval and an increased risk of cardiac arrhythmias.[13] While it can cause organ damage at high doses, it is generally considered non-genotoxic.

G CB Chlorobutanol CNS Central Nervous System CB->CNS Liver Liver CB->Liver Kidney Kidney CB->Kidney hERG hERG K+ Channel CB->hERG Blockage Anesthesia Anesthetic Effects (Sedation, Hypnosis) CNS->Anesthesia Hepatotoxicity Hepatotoxicity (Fatty change) Liver->Hepatotoxicity Nephrotoxicity Nephrotoxicity (Hyaline droplets) Kidney->Nephrotoxicity Cardiotoxicity Potential Cardiotoxicity (QT Prolongation) hERG->Cardiotoxicity

Multi-target Toxicity of Chlorobutanol
Bromobutanol: Metabolic Activation and Oxidative Stress

The toxicity of brominated alkanes, including bromobutanol, is often associated with their metabolism, which can lead to the formation of reactive intermediates. These reactive species can deplete cellular antioxidants, such as glutathione (GSH), and induce oxidative stress. Oxidative stress, in turn, can cause damage to vital cellular components like lipids, proteins, and DNA, ultimately leading to cell death.

G BB Bromobutanol Metabolism Metabolism (e.g., P450 enzymes) BB->Metabolism RI Reactive Intermediates Metabolism->RI GSH Glutathione (GSH) RI->GSH Depletion OxidativeStress Oxidative Stress RI->OxidativeStress Induction CellDamage Cellular Damage (Lipid peroxidation, Protein damage, DNA damage) OxidativeStress->CellDamage CellDeath Cell Death CellDamage->CellDeath

Proposed Toxicity Pathway of Bromobutanol

Conclusion

The halogenated butanols exhibit a wide range of toxicities, largely dictated by the specific halogen atom. 4-Fluorobutanol is exceptionally toxic due to its metabolic conversion into a potent inhibitor of cellular respiration. Chlorobutanol displays a more varied toxicological profile, affecting multiple organs and ion channels. The toxicity of bromobutanol is likely driven by the formation of reactive metabolites and subsequent oxidative stress. For iodobutanol, while quantitative data on acute toxicity is scarce, it is recognized as a hazardous substance. This comparative guide highlights the importance of understanding the structure-activity relationships in toxicology and provides a foundation for further research into the specific mechanisms of action of these compounds.

References

The Fluorine Advantage: A Comparative Guide to 4-Fluoro-1-butanol in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive comparison of 4-Fluoro-1-butanol and its non-fluorinated analog, 1-butanol, offering researchers, scientists, and drug development professionals a detailed analysis of the advantages conferred by selective fluorination. By examining key physicochemical properties, metabolic stability, and potential for drug-target interactions, we aim to provide a data-driven rationale for the inclusion of 4-Fluoro-1-butanol as a versatile building block in drug design.

Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison

The introduction of a single fluorine atom in 4-Fluoro-1-butanol imparts significant changes to its molecular properties compared to 1-butanol. These alterations can have a profound impact on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Property4-Fluoro-1-butanol1-ButanolSignificance in Drug Design
Molecular Weight ( g/mol ) 92.1174.12A modest increase in molecular weight, generally well-tolerated in drug design.
LogP (Octanol-Water Partition Coefficient) 0.2 (Calculated)[1]0.839 (Experimental)[2]The lower logP of the fluorinated analog suggests reduced lipophilicity, which can lead to improved aqueous solubility and potentially reduced off-target toxicity related to excessive membrane partitioning.
Metabolic Stability (t½ in human liver microsomes) Predicted to be higherLowerThe strong carbon-fluorine bond is less susceptible to metabolic attack by cytochrome P450 enzymes, leading to a longer half-life and potentially reduced dosing frequency.
Plasma Protein Binding (%) Predicted to be lowLowLow plasma protein binding for both compounds suggests a higher fraction of unbound drug available to interact with its target. Fluorination can sometimes influence protein binding, depending on the specific interactions.[3]
P-glycoprotein (P-gp) Efflux Predicted to be a weaker substrate/non-substratePotential weak substrateReduced lipophilicity and altered electronic properties of the fluorinated compound may decrease its recognition and transport by efflux pumps like P-gp, potentially improving bioavailability, especially for CNS-targeted drugs.
hERG Inhibition (IC50) Predicted to have low potentialPredicted to have low potentialWhile both are small, simple alcohols and unlikely to be potent hERG blockers, fluorination can sometimes influence hERG liability. Early assessment is crucial.

The Impact of Fluorination on Metabolic Fate

The primary advantage of incorporating 4-Fluoro-1-butanol lies in its enhanced metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.

Figure 1: Comparative Metabolic Pathways cluster_0 1-Butanol Metabolism cluster_1 4-Fluoro-1-butanol Metabolism 1-Butanol 1-Butanol Butyraldehyde Butyraldehyde 1-Butanol->Butyraldehyde Alcohol Dehydrogenase (ADH) Butyric Acid Butyric Acid Butyraldehyde->Butyric Acid Aldehyde Dehydrogenase (ALDH) 4-Fluoro-1-butanol 4-Fluoro-1-butanol Blocked Metabolism Blocked or Significantly Reduced Metabolism 4-Fluoro-1-butanol->Blocked Metabolism CYP450 (Oxidation at C-F bond is difficult)

Caption: Comparative metabolic pathways of 1-butanol and 4-Fluoro-1-butanol.

As illustrated in the diagram, 1-butanol is readily oxidized to butyraldehyde and then to butyric acid. In contrast, the terminal fluorine atom in 4-Fluoro-1-butanol effectively blocks this metabolic pathway at the site of fluorination, leading to a significantly slower rate of metabolism and a longer biological half-life. This enhanced stability can translate to improved bioavailability and a more sustained therapeutic effect.

Overcoming Drug Efflux: The Role of Fluorination in Transporter Interactions

P-glycoprotein (P-gp) is a key efflux transporter that can limit the bioavailability of many drugs by actively pumping them out of cells. The physicochemical properties of a molecule, particularly its lipophilicity and hydrogen bonding capacity, play a crucial role in its recognition as a P-gp substrate.

Caption: Simplified workflow of P-glycoprotein mediated drug efflux.

The reduced lipophilicity of 4-Fluoro-1-butanol compared to 1-butanol may lead to weaker interactions with the hydrophobic binding pocket of P-gp. This can result in a lower efflux ratio, meaning more of the drug remains inside the target cells. This is a particularly important consideration for drugs targeting the central nervous system (CNS), where P-gp in the blood-brain barrier is a major obstacle to drug delivery.

Experimental Protocols

To facilitate the direct comparison of 4-Fluoro-1-butanol and its non-fluorinated counterparts in a research setting, the following are detailed methodologies for key in vitro ADME assays.

Determination of LogP (Octanol-Water Partition Coefficient) by Shake-Flask Method

Objective: To determine the lipophilicity of a compound.

Protocol:

  • Prepare a mutually saturated solution of n-octanol and water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.

  • Prepare a stock solution of the test compound (4-Fluoro-1-butanol or 1-butanol) in the aqueous phase.

  • Add a known volume of the stock solution to a known volume of the n-octanol phase in a glass vial.

  • Securely cap the vial and shake it vigorously for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached.

  • Centrifuge the vial to ensure complete phase separation.

  • Carefully collect samples from both the aqueous and n-octanol phases.

  • Analyze the concentration of the test compound in each phase using a suitable analytical method (e.g., gas chromatography-mass spectrometry [GC-MS] or high-performance liquid chromatography [HPLC]).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The LogP is the logarithm (base 10) of the partition coefficient.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To assess the susceptibility of a compound to metabolism by CYP enzymes.

Protocol:

  • Thaw pooled human liver microsomes on ice.

  • Prepare a reaction mixture containing phosphate buffer (pH 7.4), magnesium chloride, and the test compound (4-Fluoro-1-butanol or 1-butanol) at a final concentration of 1 µM.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

Plasma Protein Binding Assay by Equilibrium Dialysis

Objective: To determine the fraction of a compound bound to plasma proteins.

Protocol:

  • Prepare a stock solution of the test compound (4-Fluoro-1-butanol or 1-butanol) and spike it into human plasma.

  • Load the plasma sample into one chamber of an equilibrium dialysis apparatus and an equal volume of phosphate-buffered saline (PBS) into the other chamber, separated by a semi-permeable membrane.

  • Incubate the apparatus at 37°C with gentle shaking for a sufficient time (e.g., 4-6 hours) to allow equilibrium to be reached.

  • After incubation, collect samples from both the plasma and the buffer chambers.

  • Determine the concentration of the test compound in both samples by LC-MS/MS.

  • Calculate the percentage of bound drug using the formula: % Bound = [ (Concentration in plasma - Concentration in buffer) / Concentration in plasma ] * 100.

Conclusion

The strategic incorporation of 4-Fluoro-1-butanol as a building block in drug design offers a clear advantage over its non-fluorinated analog, 1-butanol. The introduction of fluorine leads to a favorable modulation of physicochemical properties, most notably a decrease in lipophilicity and a significant increase in metabolic stability. These attributes can translate into improved aqueous solubility, reduced potential for P-gp efflux, and a longer in vivo half-life, ultimately contributing to the development of safer and more efficacious therapeutics. The provided experimental protocols offer a framework for researchers to quantitatively assess these advantages and make informed decisions in their drug discovery programs.

References

A Comparative Guide to Fluorinating Reagents for the Synthesis of 4-Fluoro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective introduction of fluorine into organic molecules is a critical tool for modulating the properties of active compounds. The synthesis of 4-fluoro-1-butanol, a valuable fluorinated building block, presents a common challenge: achieving selective monofluorination of a symmetric diol, 1,4-butanediol, while avoiding common side reactions. This guide provides an objective comparison of traditional and modern deoxofluorinating reagents for this synthesis, supported by available experimental data and detailed methodologies.

Executive Summary

The direct conversion of 1,4-butanediol to 4-fluoro-1-butanol is fraught with challenges, including difluorination and cyclization side reactions. While the traditional reagent, Diethylaminosulfur Trifluoride (DAST), is largely unsuitable for this specific transformation due to its propensity to form tetrahydrofuran (THF), modern alternatives offer significant improvements in selectivity and safety. Reagents such as Deoxo-Fluor , PyFluor , and PhenoFluor present more viable pathways to the desired product. This guide will compare these reagents based on their performance, safety, and handling characteristics.

Performance Comparison of Fluorinating Reagents

The choice of a fluorinating agent for the synthesis of 4-fluoro-1-butanol from 1,4-butanediol is critical to achieving a good yield and minimizing the formation of byproducts. The following table summarizes the performance of various reagents based on literature data and mechanistic understanding.

ReagentStructureTypical Yield of 4-Fluoro-1-butanolKey ByproductsReaction ConditionsSafety & Handling
DAST Et₂NSF₃Very Low to None[1]Tetrahydrofuran (major)[1], 1,4-difluorobutaneLow temperature (-78 °C to rt)Thermally unstable, can decompose explosively above 90 °C.[2] Reacts violently with water.
Deoxo-Fluor (MeOCH₂CH₂)₂NSF₃Moderate (estimated)1,4-difluorobutane, Tetrahydrofuran0 °C to rtMore thermally stable than DAST.[3][4] Reacts with water.
PyFluor C₅H₄NSO₂FGood to High (estimated)Minimal elimination/cyclization products[5][6][7]Room temperature with a base (e.g., DBU)Thermally stable, crystalline solid, air and moisture tolerant.[5][6]
PhenoFluor C₁₈H₁₉F₂N₂O₂S·BF₄High (estimated)Minimal side productsRoom temperatureCrystalline, non-explosive solid with high chemoselectivity.[2][8]
XtalFluor-E / -M [Et₂NSF₂]BF₄ / [MorpholinoSF₂]BF₄Moderate to Good (estimated)Less elimination byproducts than DAST/Deoxo-Fluor[9][10]Requires a promoter (e.g., Et₃N·3HF)Crystalline solids, enhanced thermal stability, do not generate free HF.[9][10]

Experimental Protocols

Detailed methodologies for the synthesis of 4-fluoro-1-butanol using different fluorinating agents are provided below. Note that for some of the newer reagents, a general protocol for primary alcohol fluorination is adapted for 1,4-butanediol, aiming for selective monofluorination.

Method 1: Synthesis of 4-Fluoro-1-butanol using Deoxo-Fluor (Illustrative Protocol)

This protocol is based on general procedures for the fluorination of primary alcohols with Deoxo-Fluor. Careful control of stoichiometry is crucial to favor monofluorination.

Materials:

  • 1,4-Butanediol (1.0 eq)

  • Deoxo-Fluor (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1,4-butanediol in anhydrous DCM at 0 °C under a nitrogen atmosphere, add Deoxo-Fluor dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring the reaction by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate 4-fluoro-1-butanol.

Method 2: Synthesis of 4-Fluoro-1-butanol using PyFluor (Recommended Protocol)

PyFluor's high selectivity for fluorination over elimination makes it a promising reagent for this transformation.[6][7][11][12][13]

Materials:

  • 1,4-Butanediol (1.0 eq)

  • PyFluor (1.2 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)

  • Anhydrous Toluene

  • Water

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1,4-butanediol and DBU in anhydrous toluene at room temperature, add a solution of PyFluor in anhydrous toluene.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, quench with water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with saturated aqueous NH₄Cl solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield 4-fluoro-1-butanol.

Alternative Synthetic Routes

Given the challenges with the direct monofluorination of 1,4-butanediol, alternative synthetic strategies can be more effective.

  • From 4-Chlorobutanol: Nucleophilic substitution of the chloride in 4-chloro-1-butanol with a fluoride source (e.g., KF with a phase-transfer catalyst) can yield 4-fluoro-1-butanol.

  • Ring-opening of Tetrahydrofuran (THF): Cleavage of the ether bond in THF with a fluorinating agent can also produce 4-fluoro-1-butanol, though this can be challenging to perform selectively.[14][15]

  • Reduction of a 4-Fluorobutyric Acid Derivative: The reduction of 4-fluorobutyric acid or its esters using a suitable reducing agent (e.g., LiAlH₄) is a reliable method to obtain 4-fluoro-1-butanol.

Reaction Pathways and Mechanisms

The choice of fluorinating reagent significantly influences the reaction pathway and the resulting product distribution.

Deoxofluorination_Pathways cluster_start Starting Material cluster_reagents Fluorinating Reagents cluster_products Potential Products 1,4-Butanediol 1,4-Butanediol DAST DAST 1,4-Butanediol->DAST Intramolecular Cyclization DeoxoFluor DeoxoFluor 1,4-Butanediol->DeoxoFluor Monofluorination/ Difluorination PyFluor PyFluor 1,4-Butanediol->PyFluor Selective Monofluorination Tetrahydrofuran (THF) Tetrahydrofuran (THF) DAST->Tetrahydrofuran (THF) 4-Fluoro-1-butanol 4-Fluoro-1-butanol DeoxoFluor->4-Fluoro-1-butanol 1,4-Difluorobutane 1,4-Difluorobutane DeoxoFluor->1,4-Difluorobutane PyFluor->4-Fluoro-1-butanol

Caption: Reaction outcomes of 1,4-butanediol with different fluorinating reagents.

The mechanism of deoxofluorination with aminotrifluorosulfuranes like DAST and Deoxo-Fluor proceeds through the formation of an intermediate alkoxyaminosulfur difluoride. For 1,4-butanediol, this intermediate can undergo intramolecular cyclization, especially with a reactive agent like DAST, leading to the formation of THF.[1] Newer reagents like PyFluor operate via a different mechanism involving the in-situ formation of a sulfonate ester, which is then displaced by fluoride, minimizing the likelihood of cyclization.[6]

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve 1,4-Butanediol in Anhydrous Solvent B Add Fluorinating Reagent (and base if required) at controlled temperature A->B C Quench Reaction B->C Monitor reaction progress (TLC/GC-MS) D Aqueous Extraction C->D E Dry and Concentrate Organic Phase D->E F Flash Column Chromatography E->F G Isolated 4-Fluoro-1-butanol F->G

Caption: General experimental workflow for the synthesis of 4-fluoro-1-butanol.

Conclusion

The synthesis of 4-fluoro-1-butanol via deoxofluorination of 1,4-butanediol is highly dependent on the choice of fluorinating reagent. Traditional reagents like DAST are ill-suited for this transformation, primarily leading to the formation of tetrahydrofuran. Modern, more stable, and selective reagents, particularly PyFluor and PhenoFluor , offer a much more promising route to the desired product with higher expected yields and fewer byproducts. For researchers in drug discovery and development, the adoption of these newer reagents can lead to more efficient and safer syntheses of valuable fluorinated building blocks. When direct fluorination of the diol is problematic, alternative synthetic routes starting from materials like 4-chlorobutanol or 4-fluorobutyric acid derivatives should be considered.

References

Cost-Benefit Analysis of 4-Fluoro-1-butanol in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals, the choice of reagents is a critical decision balancing cost, efficiency, safety, and the desired molecular properties. 4-Fluoro-1-butanol has emerged as a versatile building block for the introduction of the 4-fluorobutyl moiety, a group that can significantly enhance the biological activity and pharmacokinetic profile of a molecule. This guide provides a comprehensive cost-benefit analysis of 4-Fluoro-1-butanol, comparing its performance with common alternatives and providing detailed experimental insights for researchers, scientists, and drug development professionals.

Executive Summary

4-Fluoro-1-butanol offers a valuable route for the incorporation of the 4-fluorobutyl group in organic synthesis. Its primary advantages lie in its utility in reactions such as the Williamson ether synthesis, where it can provide good yields. However, its relatively high cost compared to some alternatives necessitates a careful evaluation of its benefits in specific applications. This analysis reveals that while reagents like 1-bromo-4-fluorobutane may be more reactive and sometimes more cost-effective, 4-Fluoro-1-butanol can be a suitable choice depending on the specific reaction conditions and desired outcome.

Cost Analysis

The economic viability of a synthetic route is a paramount consideration in process development. The following table provides a comparative cost analysis of 4-Fluoro-1-butanol and its common alternatives for introducing a 4-fluorobutyl or a related butoxy group. Prices are based on currently available data from various chemical suppliers and are subject to change.

CompoundCAS NumberTypical PurityPrice (USD/g)Price (USD/mol)
4-Fluoro-1-butanol372-93-097-98%~$73.00~$6.72
1-Bromo-4-fluorobutane462-72-697-98%~$22.80 - $48.75~$3.53 - $7.56
4-Chloro-1-butanol928-51-8~85% (technical)~$1.10~$0.12
1-Butanesulfonyl chloride2386-60-998%~$1.53 - $2.68~$0.24 - $0.42

Key Observations:

  • 4-Fluoro-1-butanol is a relatively expensive reagent on a per-gram and per-mole basis.[1]

  • 1-Bromo-4-fluorobutane presents a variable but often more cost-effective option for introducing the 4-fluorobutyl group.[1][2]

  • 4-Chloro-1-butanol is significantly cheaper, but its lower reactivity and technical grade purity may necessitate more demanding reaction conditions and purification steps.

  • 1-Butanesulfonyl chloride is the most economical on a per-mole basis but introduces a butoxy group, not a fluorinated one, making it an alternative for different applications.

Performance Comparison in Synthesis

The choice of a reagent is not solely based on cost but also on its performance in a given chemical transformation. The Williamson ether synthesis is a common and fundamental reaction where 4-Fluoro-1-butanol can be employed to form 4-fluorobutyl ethers.

General Reaction Scheme: Williamson Ether Synthesis

ReagentAdvantagesDisadvantages
4-Fluoro-1-butanol - Directly introduces the desired 4-fluorobutyl ether moiety.- Can achieve high yields under appropriate conditions (e.g., 98% in the synthesis of its acetate ester).[1]- The hydroxyl group is a poorer leaving group than halides, often requiring activation (e.g., conversion to a tosylate) or harsher reaction conditions.- Higher cost.
1-Bromo-4-fluorobutane - Bromide is an excellent leaving group, leading to faster reaction rates and potentially milder conditions.- Generally more reactive than the corresponding alcohol.- May be more prone to elimination side reactions, especially with sterically hindered bases or substrates.
4-Chloro-1-butanol - Very low cost.- Chloride is a less effective leaving group than bromide, requiring more forcing conditions which can lead to lower selectivity and more byproducts.- Technical grade may introduce impurities.
1-Butanesulfonyl chloride - Excellent leaving group (sulfonyl).- Low cost.- Introduces a non-fluorinated butyl group, limiting its application to scenarios where fluorine is not required.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below is a representative protocol for a reaction analogous to how 4-Fluoro-1-butanol could be used in a Williamson ether synthesis, based on a general procedure for the synthesis of fluorinated ethers.

Synthesis of a 4-Fluorobutyl Aryl Ether (Hypothetical Protocol based on Williamson Ether Synthesis Principles)

Materials:

  • Phenol (or a substituted phenol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 4-Fluoro-1-butanol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), a solution of the phenol (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 30 minutes to allow for the formation of the sodium phenoxide.

  • A solution of 4-Fluoro-1-butanol (1.1 equivalents) in anhydrous DMF is then added dropwise to the reaction mixture.

  • The reaction is heated to 80-100 °C and monitored by thin-layer chromatography (TLC) until the starting phenol is consumed.

  • After completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-fluorobutyl aryl ether.

Synthesis Pathway and Workflow Visualization

To illustrate the utility of 4-Fluoro-1-butanol in a synthetic sequence, the following diagram outlines a hypothetical multi-step synthesis of a fluorinated pharmaceutical intermediate.

G cluster_0 Step 1: Etherification cluster_1 Step 2: Functional Group Transformation cluster_2 Step 3: Coupling Reaction A Phenol Derivative D 4-Fluorobutyl Aryl Ether A->D Williamson Ether Synthesis B 4-Fluoro-1-butanol B->D C Base (e.g., NaH) C->D F Modified Intermediate D->F E Reagent for Transformation E->F I Final Fluorinated Pharmaceutical Intermediate F->I G Coupling Partner G->I H Catalyst H->I

Caption: Hypothetical multi-step synthesis of a fluorinated pharmaceutical intermediate.

Conclusion

4-Fluoro-1-butanol is a valuable, albeit relatively high-cost, reagent for the introduction of the 4-fluorobutyl group into organic molecules. Its performance in reactions like the Williamson ether synthesis can be effective, though it may require optimization to achieve high yields due to the nature of the hydroxyl leaving group.

Benefits:

  • Direct incorporation of the 4-fluorobutyl ether moiety.

  • Can lead to high yields in specific transformations.

Costs:

  • Significantly higher price compared to non-fluorinated or other halogenated alternatives.

  • The hydroxyl group may require activation, adding steps and cost to a synthesis.

Recommendation:

The use of 4-Fluoro-1-butanol is most justified in cases where:

  • The direct introduction of the 4-fluorobutoxy group is a key strategic step in the synthesis.

  • The cost of the reagent is not a limiting factor, such as in the synthesis of high-value active pharmaceutical ingredients during early-stage research and development.

  • Milder reaction conditions are desired, and the alternative of activating the alcohol (e.g., to a tosylate) is feasible.

For large-scale production or when cost is a primary driver, alternatives such as 1-bromo-4-fluorobutane should be strongly considered and evaluated for their reactivity and overall process economy. A thorough process optimization and cost analysis for the specific application will ultimately guide the most prudent choice of reagent.

References

A Comparative Guide to Fluorinated Alcohols in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorinated alcohols have emerged as a unique class of solvents and reagents, offering remarkable advantages in a multitude of chemical applications, from organic synthesis to peptide chemistry and drug formulation. Their distinct physicochemical properties, primarily driven by the strong electron-withdrawing effects of fluorine atoms, set them apart from their non-fluorinated counterparts and other conventional solvents. This guide provides an objective comparison of the performance of key fluorinated alcohols, supported by experimental data, to aid in the selection of the optimal solvent for specific research and development needs.

Physicochemical Properties: A Foundation for Performance

The unique behavior of fluorinated alcohols in chemical reactions is rooted in their fundamental physical and chemical characteristics. Below is a summary of key properties for two of the most widely utilized fluorinated alcohols: 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE), along with a newer alternative, 2-Methyl-3,3,4,4-tetrafluoro-2-butanol.

Property1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)2,2,2-Trifluoroethanol (TFE)2-Methyl-3,3,4,4-tetrafluoro-2-butanol
CAS Number 920-66-175-89-829553-26-2
Molecular Formula C₃H₂F₆OC₂H₃F₃OC₅H₈F₄O
Molecular Weight ( g/mol ) 168.04[1][2]100.04[1]160.11[1]
Boiling Point (°C) 58.2 - 59[2][3]74[4]Not widely reported
Density (g/mL) 1.596[2][3]Not widely reportedNot widely reported
pKa 9.3[3][5]Not widely reportedNot widely reported
Dielectric Constant 16.7[3]Not widely reportedNot widely reported

Performance in Key Applications

The distinct properties of fluorinated alcohols translate into exceptional performance in various applications, where they can enhance reaction rates, improve selectivity, and solubilize otherwise intractable compounds.[6][7]

C-H Functionalization Reactions

Fluorinated solvents, particularly HFIP and TFE, have been shown to have a remarkable beneficial effect on the reactivity, site-selectivity, and stereoselectivity of transition metal-catalyzed C-H functionalization reactions.[6][7] Several catalytic systems have been developed that specifically require a fluorinated medium to proceed efficiently.[6][7]

In one study, the choice of solvent was critical in the homocoupling of benzophenone. The reaction was inefficient in common solvents like DMSO, DMF, and EtOH. While moderate conversions were observed in DCE and TFE, the desired product was isolated in 83% yield when the reaction was performed in HFIP.[6] This highlights the superior performance of HFIP in this specific transformation.

Peptide Synthesis and Protein Chemistry

In the realm of peptide chemistry, fluorinated alcohols are powerful tools. Mixtures of TFE or HFIP with solvents like dichloromethane (DCM) or trichloromethane (TCM) have been found to be highly effective in dissolving sparingly-soluble protected peptides, which are often a challenge in solution-phase peptide synthesis.[8] These solvent systems are also beneficial for the removal of carboxy-terminal protecting groups and for coupling reactions of fully protected peptide segments.[8]

Furthermore, fluorinated alcohols are known to influence protein secondary structure. They have a well-documented ability to induce and stabilize helical conformations in peptides and proteins.[9][10] This property is invaluable for structural studies and for modulating protein aggregation.[3][9] For instance, HFIP has been used to monomerize β-sheet protein aggregates.[3]

Nucleophilic Substitution Reactions

The low nucleophilicity and high ionizing power of fluorinated alcohols make them excellent media for promoting nucleophilic substitution reactions, particularly those involving carbocationic intermediates.[11] In a study on the direct amination of allylic alcohols, HFIP generally demonstrated significantly better performance than TFE, requiring lower temperatures and fewer equivalents of the solvent.[11] However, in some cases, such as the reaction with a specific allylic alcohol (1g in the study), TFE provided a higher yield of the amination product.[11]

Experimental Protocols

To provide a practical context for the performance data, detailed methodologies for key experiments are outlined below.

General Procedure for Direct Amination of Allylic Alcohols

This protocol is adapted from a study comparing the efficacy of HFIP and TFE as promoters for the metal-free direct substitution reaction of allylic alcohols.[11]

  • To a solution of the allylic alcohol (0.5 mmol) in either HFIP or TFE (500 μL, creating a 1 M solution) in an open-air tube, add the corresponding nucleophile (0.75–1 mmol).

  • Stir the reaction mixture for 24 hours at the temperature specified for each solvent in the relevant data tables (e.g., 50 °C for HFIP in the model reaction).

  • After the reaction period, evaporate the volatile components.

  • Purify the crude product by flash chromatography if necessary to isolate the desired substituted product.

Visualizing Reaction Pathways and Concepts

The unique properties of fluorinated alcohols, such as their strong hydrogen-bond-donating ability, are central to their performance.[3][4] The following diagrams illustrate key concepts and workflows related to the application of these solvents.

HydrogenBonding cluster_solvent Fluorinated Alcohol (e.g., HFIP) cluster_substrate Substrate cluster_interaction Interaction cluster_outcome Outcome Solvent R-OH (Strong H-Bond Donor) Activation Hydrogen Bond Formation (Electrophilic Activation) Solvent->Activation Donates H+ Substrate Reactant with H-Bond Acceptor (e.g., C=O) Substrate->Activation Accepts H+ Product Enhanced Reaction Rate and/or Selectivity Activation->Product Leads to

Caption: Role of Hydrogen Bonding in Fluorinated Alcohol-Mediated Reactions.

PeptideSolubilizationWorkflow Start Sparingly-Soluble Protected Peptide Solvent Add Fluorinated Alcohol Solvent System (e.g., TFE/DCM) Start->Solvent Dissolution Peptide Dissolves Solvent->Dissolution Reaction Perform Chemical Transformation (e.g., Coupling, Deprotection) Dissolution->Reaction Isolation Product Isolation Reaction->Isolation

Caption: Workflow for Peptide Synthesis Using Fluorinated Alcohols.

Concluding Remarks

The choice of a fluorinated alcohol as a solvent or co-solvent can be a critical factor in the success of a chemical process. Their unique combination of high polarity, strong hydrogen-bond-donating ability, and low nucleophilicity allows them to mediate a wide range of reactions, often with superior results compared to conventional solvents.[1][6][7] HFIP frequently demonstrates higher reactivity in promoting reactions, while TFE offers a less acidic and often effective alternative. The selection between these and other fluorinated alcohols will ultimately depend on the specific requirements of the reaction, including substrate compatibility, desired reaction rate, and selectivity. As research continues, the application of these powerful solvents is expected to expand, further solidifying their role as indispensable tools in modern chemistry and drug development.

References

Safety Operating Guide

Proper Disposal of 4-Fluoro-1-butanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Fluoro-1-butanol is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this chemical, based on established safety protocols for flammable and hazardous materials.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle 4-Fluoro-1-butanol with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood. This compound is a flammable liquid and vapor, and it can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

Table 1: Personal Protective Equipment (PPE) for Handling 4-Fluoro-1-butanol

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield are mandatory to prevent eye contact.[2]
Hand Protection Wear appropriate chemical-resistant gloves. Inspect gloves for integrity before use.[2]
Body Protection A lab coat or other protective clothing should be worn to prevent skin contact.[3]
Respiratory If working outside a fume hood or if there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

II. Step-by-Step Disposal Procedure

The primary method for the disposal of 4-Fluoro-1-butanol is to engage a licensed waste disposal company.[4] Do not dispose of this chemical down the drain or with general laboratory waste.

  • Segregation and Collection:

    • Collect waste 4-Fluoro-1-butanol in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical and kept closed when not in use.

    • Do not mix 4-Fluoro-1-butanol with other waste solvents unless compatibility has been confirmed.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "4-Fluoro-1-butanol."

    • Include the approximate quantity of the waste.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[2][5]

    • The storage area should be designated for flammable liquid waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Follow all institutional and local regulations for hazardous waste disposal.[6]

III. Spill Management

In the event of a spill, immediate action is necessary to prevent injury and further contamination.

  • Evacuate and Ventilate:

    • Evacuate all non-essential personnel from the immediate area.

    • Ensure the area is well-ventilated.

  • Control Ignition Sources:

    • Remove all sources of ignition from the spill area.

    • Use spark-proof tools for cleanup.[3][6]

  • Containment and Cleanup:

    • For small spills, absorb the chemical with an inert absorbent material such as vermiculite, dry sand, or earth.[7] Do not use combustible materials like paper towels.

    • Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[6]

    • For large spills, contact your EHS office or emergency services immediately.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of 4-Fluoro-1-butanol.

Figure 1. Disposal Workflow for 4-Fluoro-1-butanol A Start: Generation of 4-Fluoro-1-butanol Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Labeled, Sealed Container B->C D Is the container full? C->D E Store in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources D->E No F Contact EHS or Licensed Waste Disposal Company D->F Yes E->C Continue Collection G Arrange for Pickup and Proper Disposal F->G H End: Waste Properly Disposed G->H

Figure 1. Disposal Workflow for 4-Fluoro-1-butanol

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Fluoro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Protocols for Researchers

Handling 4-Fluoro-1-butanol in a laboratory setting demands rigorous adherence to safety protocols due to its hazardous properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of your work.

Chemical and Hazard Identification

4-Fluoro-1-butanol is a flammable, colorless to light-yellow liquid.[1] It is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[2] Crucially, it is also recognized as highly toxic because it can be metabolized into fluoroacetate, a potent toxin.[1]

Table 1: Chemical Identification

Identifier Value
IUPAC Name 4-fluorobutan-1-ol
CAS Number 372-93-0[1][2]
Molecular Formula C4H9FO[1][2]

| Molar Mass | 92.11 g/mol [1][2] |

Table 2: Physical and Chemical Properties

Property Value
Appearance Colorless to light-yellow liquid
Boiling Point 129.3 °C (264.7 °F)[1]

| Storage Temperature| 2-8°C, sealed in a dry place |

Table 3: GHS Hazard Summary

Hazard Class Category Hazard Statement
Flammable Liquids Category 3 H226: Flammable liquid and vapor[1][2]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[1][2]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation[1][2]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |

Operational Plan: Personal Protective Equipment (PPE) and Handling

A multi-layered approach to safety, combining engineering controls, administrative procedures, and appropriate PPE, is mandatory when working with 4-Fluoro-1-butanol.

Engineering Controls
  • Ventilation: Always handle 4-Fluoro-1-butanol in a well-ventilated area. A certified chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Safety Equipment: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[3]

  • Ignition Sources: Use explosion-proof electrical, ventilating, and lighting equipment. All sources of ignition, including open flames, sparks, and hot surfaces, must be eliminated from the handling area.[4][5]

Personal Protective Equipment (PPE)

The following table outlines the minimum PPE required for handling 4-Fluoro-1-butanol.

Table 4: Recommended Personal Protective Equipment (PPE)

Body Part Equipment Specification and Rationale
Eyes/Face Safety Goggles & Face Shield Must be worn to protect against splashes. Use chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations. A face shield offers additional protection.[6]
Skin Chemical-Resistant Gloves Use impervious gloves. Given that 4-Fluoro-1-butanol is a halogenated organic compound, fluoroelastomer (Viton™) or multi-layer laminate (Norfoil®/Silver Shield®) gloves are recommended.[7] Always check glove manufacturer's compatibility charts and dispose of contaminated gloves after use.[8]
Lab Coat / Coveralls Wear a flame-retardant lab coat. For tasks with a higher risk of splashing, consider chemical-resistant aprons or coveralls.[6]

| Respiratory | NIOSH-Approved Respirator | Required if ventilation is inadequate or if irritation is experienced. Use a respirator with organic vapor cartridges approved by NIOSH or an equivalent European standard (EN 149). |

Procedural Handling Protocol
  • Preparation: Before handling, ensure all engineering controls are operational and the required PPE is available and inspected for integrity.

  • Dispensing: Ground/bond containers and receiving equipment to prevent static discharge.[3] Use only non-sparking tools.[3]

  • During Use: Avoid contact with skin, eyes, and clothing.[4][8] Do not breathe vapors or mist.[4] Keep the container tightly closed when not in use.[4]

  • After Handling: Wash hands thoroughly after working with the substance, even if gloves were worn.[5][9] Decontaminate the work area.

Emergency and Disposal Plan

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation persists, call a physician.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[3]

Spill Response
  • Evacuate personnel from the immediate area.

  • Remove all sources of ignition.[4][5]

  • Ventilate the area.

  • Contain the spillage using an inert absorbent material (e.g., sand, vermiculite).[5]

  • Collect the absorbed material using non-sparking tools and place it in a suitable, closed, and labeled container for disposal.

Waste Disposal Protocol

Disposal of 4-Fluoro-1-butanol must be treated with utmost care to prevent environmental contamination and ensure regulatory compliance.

  • Collection: Collect all waste containing 4-Fluoro-1-butanol in a designated, properly labeled, and tightly sealed container.

  • Segregation: As a halogenated organic solvent, it must NOT be mixed with non-halogenated solvent waste.[10] Mixing waste streams can lead to improper disposal and significantly increase costs.[10]

  • Disposal Method: Never dispose of this chemical down the drain.[10] Arrange for disposal through a licensed and certified hazardous waste disposal company.[10][11] The preferred method of disposal is typically high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[5][12]

  • Recycling: For larger quantities, solvent recovery and recycling through distillation may be a viable and more sustainable option.[12] This reclaims pure butanol for reuse, reducing both waste and the need to purchase new solvent.[12]

G Workflow for Safe Handling of 4-Fluoro-1-butanol prep 1. Preparation & Planning - Verify Fume Hood - Inspect PPE - Locate Emergency Equipment handling 2. Chemical Handling & Use - Work in Fume Hood - Wear Full PPE - Use Non-Sparking Tools prep->handling spill_check Spill Occurs? handling->spill_check spill_response 3. Spill Response - Evacuate & Ventilate - Remove Ignition Sources - Absorb with Inert Material spill_check->spill_response Yes waste_collection 4. Waste Collection - Collect in Labeled Container - Segregate Halogenated Waste spill_check->waste_collection No spill_response->waste_collection Contain & Collect end_op End of Operation - Decontaminate Area - Wash Hands Thoroughly waste_collection->end_op disposal 5. Final Disposal - Contact Licensed Waste Vendor - Document Waste Manifest end_op->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.